molecular formula C8H8FNO2 B3038625 2-Amino-6-fluoro-3-methylbenzoic acid CAS No. 874804-26-9

2-Amino-6-fluoro-3-methylbenzoic acid

Cat. No.: B3038625
CAS No.: 874804-26-9
M. Wt: 169.15 g/mol
InChI Key: LQGPVQQUWJIZAH-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-methylbenzoic acid (CAS 874804-26-9) is a high-purity benzoic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol, is characterized by its amino, carboxylic acid, and fluorine substituents on an aromatic ring, making it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials . Its predicted boiling point is 312.8±42.0 °C and its predicted density is 1.356±0.06 g/cm³ . Researchers value this compound for its structural features that allow for further functionalization, enabling the exploration of novel chemical spaces in drug discovery programs. It is supplied with a purity of up to 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; this material may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPVQQUWJIZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285488
Record name 2-Amino-6-fluoro-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-26-9
Record name 2-Amino-6-fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-Amino-6-fluoro-3-methylbenzoic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-6-fluoro-3-methylbenzoic Acid

This compound is a highly functionalized aromatic compound that serves as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing fluorine atom, and a methyl group on a benzoic acid scaffold, makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of novel heterocyclic systems and other pharmacologically active molecules. This guide provides an in-depth technical overview of the synthetic strategies and experimental protocols for the preparation of this important intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, more readily available starting materials.

G target This compound intermediate1 2-Nitro-6-fluoro-3-methylbenzoic acid target->intermediate1 Reduction of nitro group intermediate2 1-Fluoro-2-methyl-3-nitrobenzene intermediate1->intermediate2 Carboxylation start 2-Fluoro-6-methylaniline intermediate2->start Nitration

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a plausible forward synthesis commencing from 2-fluoro-6-methylaniline. The key transformations involve nitration, carboxylation, and reduction of the nitro group.

Synthetic Strategy: A Multi-Step Approach from 2-Fluoro-6-methylaniline

A robust and scalable synthesis of this compound can be achieved through a three-step sequence starting from the commercially available 2-fluoro-6-methylaniline.

Step 1: Nitration of 2-Fluoro-6-methylaniline

The initial step involves the regioselective nitration of 2-fluoro-6-methylaniline to introduce a nitro group at the position ortho to the fluorine and meta to the amino group.

  • Rationale: The directing effects of the substituents on the aromatic ring guide the incoming electrophile (NO₂⁺). The amino group is a strong activating group and an ortho-, para-director. However, the position ortho to the amino group is sterically hindered by the adjacent methyl group. The fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these electronic and steric factors favors nitration at the position that leads to the desired intermediate.

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the newly introduced nitro group to an amino group.

  • Rationale: This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation or metal-acid combinations are commonly employed for this purpose.

Step 3: Ortho-lithiation and Carboxylation

The final key step is the regioselective introduction of the carboxylic acid group. This is achieved through a directed ortho-lithiation followed by quenching with carbon dioxide.

  • Rationale: Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings.[1][2] The amino group and the fluorine atom can both act as directing groups, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to yield the desired benzoic acid. Careful control of reaction temperature is crucial to prevent side reactions.[3][4]

G cluster_0 Synthetic Pathway A 2-Fluoro-6-methylaniline B 1-Fluoro-2-methyl-3-nitro-6-aminobenzene A->B Nitration (e.g., HNO3/H2SO4) C 1-Fluoro-2-methyl-3,6-diaminobenzene B->C Reduction (e.g., H2/Pd-C) D This compound C->D Ortho-lithiation & Carboxylation (e.g., n-BuLi, then CO2)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound.

Materials and Equipment:

  • 2-Fluoro-6-methylaniline[5][6][7]

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • n-Butyllithium (in hexanes)

  • Dry ice (solid carbon dioxide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Hydrogenation apparatus

Step 1: Synthesis of 3-Fluoro-2-methyl-6-nitroaniline [8]

  • In a flask cooled in an ice-salt bath, slowly add 2-fluoro-6-methylaniline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 3-Fluoro-2-methyl-benzene-1,6-diamine

  • Dissolve the 3-fluoro-2-methyl-6-nitroaniline in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the diamine product.

Step 3: Synthesis of this compound

  • Dissolve the 3-fluoro-2-methyl-benzene-1,6-diamine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance White to off-white solid
¹H NMR Consistent with the proposed structure, showing aromatic protons, an amino proton, a methyl singlet, and a carboxylic acid proton.
¹³C NMR Shows the expected number of carbon signals corresponding to the aromatic ring, methyl group, and carboxyl group.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound (C₈H₈FNO₂ = 169.15 g/mol ).
IR Characteristic peaks for N-H, C=O (carboxylic acid), and C-F stretching vibrations.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Nitric acid and Sulfuric acid: Highly corrosive. Handle with extreme care.

    • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

    • Hydrogen gas: Highly flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The route described, starting from 2-fluoro-6-methylaniline, is a reliable and scalable method for obtaining this valuable building block. The successful execution of this synthesis provides access to a key intermediate for the development of novel therapeutic agents and other high-value chemical entities.

References

  • Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid.
  • PrepChem.com Synthesis of 2-amino-3-fluoro-benzoic acid.
  • Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors.
  • Google Patents - Process for preparing anthranilic acids.
  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
  • PubMed - Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines.
  • Directed (ortho) Metallation.
  • OCR A-Level Chemistry - Synthetic routes.
  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing.
  • Google Patents - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Indian Academy of Sciences - Organo-lithiation and halogen metal exchange reactions in organic synthesis.
  • PubChem - 2-Fluoro-6-nitroaniline.
  • PubMed - Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.
  • ResearchGate - Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.

Sources

physical and chemical properties of 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic structure, featuring an amine, a carboxylic acid, and a fluorine atom, makes it a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, discusses its spectroscopic signature, outlines a representative synthetic approach, and highlights its applications, particularly in the context of drug discovery.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity. This compound is systematically named and can be unambiguously identified by its CAS number and molecular formula.

Figure 1. 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The data presented below are derived from supplier technical specifications and predictive models.

PropertyValueSource
CAS Number 874804-26-9[3][4]
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.16 g/mol
Appearance Solid (predicted)
Boiling Point 312.8 ± 42.0 °C (Predicted)[3]
Density 1.356 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.08 ± 0.10 (Predicted)[3]
Storage Room temperature, inert atmosphere, keep in dark place[3]
InChI Key LQGPVQQUWJIZAH-UHFFFAOYSA-N

The presence of the fluorine atom ortho to the amino group and meta to the carboxylic acid is expected to lower the pKa of the carboxylic acid compared to 3-methylanthranilic acid due to its electron-withdrawing inductive effect. This enhanced acidity can influence binding interactions in biological systems and affect solubility in aqueous media at different pH values.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity confirmation. While specific spectra for this exact compound are not publicly available, we can predict the key characteristics based on its functional groups and data from closely related analogs.[5][6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the surrounding substituents. The methyl group will present as a singlet, likely in the 2.0-2.5 ppm range. The amine (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to each carbon atom in the unique electronic environment. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF), which is a characteristic feature for organofluorine compounds.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

    • O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

    • N-H stretch: Two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

    • C=O stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

    • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 169. Subsequent fragmentation would likely involve the loss of H₂O (from the carboxyl group) and CO₂.

Chemical Properties and Reactivity

This compound possesses three reactive functional groups, making it a versatile synthetic intermediate.

  • Acidity and Basicity: The carboxylic acid group is acidic, while the amino group is basic. The compound is amphoteric and will exist as a zwitterion near its isoelectric point. The electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid and reduces the basicity of the amino group.[8]

  • Reactions of the Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (reaction with alcohols), amide formation (reaction with amines using coupling agents), and reduction to an alcohol.

  • Reactions of the Amino Group: The -NH₂ group can be acylated, alkylated, and can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

  • Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the amino and methyl groups, although the fluorine and carboxylic acid groups are deactivating. The positions for substitution will be directed by the combined electronic effects of all substituents.

Synthesis and Purification Workflow

The synthesis of substituted anthranilic acids often involves multi-step sequences. A plausible synthetic route to this compound could start from a commercially available substituted toluene. The following diagram illustrates a conceptual workflow.

G Figure 2. Conceptual Synthetic Workflow A Substituted Toluene (e.g., 2-Fluoro-3-methyltoluene) B Nitration (HNO3/H2SO4) A->B C Nitrated Intermediate B->C D Oxidation (e.g., KMnO4) C->D E Oxidized Intermediate (Nitrobenzoic Acid) D->E F Reduction (e.g., H2/Pd-C, Sn/HCl) E->F G Final Product (this compound) F->G

Figure 2. A conceptual workflow for the synthesis of the title compound.
Protocol: General Method for Purity Assessment by Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity.

Objective: To determine the melting range of a synthesized batch of this compound.

Materials:

  • Dry, crystalline sample of the compound.

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

  • Capillary tubes (closed at one end).

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely crush a small amount of the crystalline solid on a watch glass using a spatula.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the bottom of the tube. Tap the closed end of the tube on a hard surface to ensure the sample is densely packed.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely.

  • Recording the Range: Record the temperature at which the first liquid droplet appears (T₁). Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: The melting point is reported as a range (T₁ - T₂). For a pure compound, this range should be narrow (≤ 2 °C).

Causality: A slow heating rate near the melting point is critical for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated anthranilic acid derivatives are therefore highly valuable.

  • Scaffold for Bioactive Molecules: this compound serves as a key building block for constructing more complex molecules. For instance, related 2-amino-3-methylbenzoic acid is a precursor in the synthesis of chlorantraniliprole, a widely used insecticide.[9] The unique substitution pattern of the title compound makes it a candidate for creating novel analogs of known drugs.

  • Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening assays to identify initial low-affinity binders to biological targets. The fragment can then be "grown" or elaborated into a more potent lead compound.

  • Inhibitor Synthesis: Substituted benzoic acids are common motifs in various enzyme inhibitors. For example, 2-fluoro-6-methylbenzoic acid is a key building block for an epidermal growth factor receptor (EGFR) inhibitor and for Avacopan, a drug used to treat vasculitis.[10] Similarly, 2-chloro-6-fluoro-3-methylbenzoic acid is used to synthesize inhibitors of stearoyl-CoA desaturase 1 (SCD1) for treating obesity.[11] The title compound is an excellent starting material for developing novel inhibitors in similar therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Inhalation: Remove to fresh air.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.[12]

References

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Synquest Labs. (n.d.). 2-Amino-6-(trifluoromethyl)
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025, December 21).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).
  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information.
  • Itoh, T., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. doi:10.1016/j.ejmech.2019.111826
  • Ossila. (n.d.).
  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid IR Spectrum. NIST Chemistry WebBook.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • SpectraBase. (n.d.). 2-Amino-3-methylbenzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Phase change data for 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Amino-6-fluoro-benzoic acid Spectrum.
  • 2a biotech. (n.d.). This compound.
  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 1-14.
  • Human Metabolome Database. (n.d.). 2-Amino-3-methylbenzoate (HMDB0060680).
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Al-Qahtani, W. S., et al. (2023).
  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(11), 4499.

Sources

An In-depth Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic acid (CAS Number 874804-26-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-fluoro-3-methylbenzoic acid, a fluorinated anthranilic acid derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a proposed synthetic route, predicted spectroscopic data, safety and handling guidelines, and potential applications in drug discovery.

Introduction

This compound, with the CAS number 874804-26-9, is a substituted aromatic carboxylic acid. As a member of the anthranilic acid family, it possesses a structural scaffold that is a key component in numerous biologically active molecules and pharmaceutical agents. The presence of a fluorine atom, a methyl group, and an amino group on the benzoic acid core imparts unique electronic and steric properties to the molecule. Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.

This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this and similar molecules in the pursuit of novel therapeutics and chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 874804-26-9
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.16 g/mol
Appearance Solid (predicted)
Purity ≥98% (as offered by suppliers)
InChI Code 1S/C8H8FNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Storage Temperature Ambient

Proposed Synthesis

The proposed synthesis would likely start from a commercially available substituted toluene derivative and proceed through a series of reactions including nitration, reduction, and functional group manipulations to introduce the amino and carboxylic acid moieties. A key step would be the introduction of the fluorine atom, which could be achieved through various fluorination techniques.

Below is a hypothetical, multi-step synthetic pathway.

Synthesis_of_2_Amino_6_fluoro_3_methylbenzoic_acid start 2-Fluoro-3-methylaniline step1 Protection of Amine start->step1 e.g., (Boc)2O, base step2 Ortho-lithiation and Carboxylation step1->step2 1. n-BuLi, THF, -78 °C 2. CO2 (s) step3 Deprotection step2->step3 e.g., TFA or HCl product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related anthranilic acids and should be optimized for the specific substrate.

Step 1: Protection of the Amino Group of 2-Fluoro-3-methylaniline

  • To a stirred solution of 2-fluoro-3-methylaniline in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine or pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aniline.

Causality: The protection of the amine is crucial to prevent it from reacting in the subsequent lithiation step. The Boc group is a common choice due to its stability and ease of removal.

Step 2: Ortho-directed Lithiation and Carboxylation

  • Dissolve the N-protected 2-fluoro-3-methylaniline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The ortho-directing nature of the protected amino group and the fluorine atom will guide the lithiation to the desired position.

  • Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to slowly warm to room temperature.

  • Acidify the reaction mixture with aqueous HCl to protonate the carboxylate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the protected this compound.

Causality: Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The choice of a low temperature (-78 °C) is critical to prevent side reactions.

Step 3: Deprotection of the Amino Group

  • Dissolve the protected benzoic acid derivative in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system to afford pure this compound.

Causality: The Boc group is readily cleaved under acidic conditions, providing a clean and efficient deprotection step.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

Spectroscopic_Analysis_Workflow substance This compound Sample nmr NMR Spectroscopy (1H, 13C) substance->nmr ir Infrared (IR) Spectroscopy substance->ir ms Mass Spectrometry (MS) substance->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2d1HAromatic CH
~6.7-6.9t1HAromatic CH
~4.5-5.5br s2H-NH₂
~2.2-2.4s3H-CH₃
~10.0-12.0br s1H-COOH
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~170-175-COOH
~158-162 (d, J ≈ 240-250 Hz)C-F
~145-150C-NH₂
~110-135Aromatic CH and C-CH₃
~15-20-CH₃
Predicted IR Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Medium, SharpN-H stretch (asymmetric)
3300-3400Medium, SharpN-H stretch (symmetric)
2500-3300BroadO-H stretch (carboxylic acid)
1660-1710StrongC=O stretch (carboxylic acid)
1600-1620StrongN-H bend
1200-1300StrongC-F stretch
Predicted Mass Spectrum (Electron Ionization)
m/zInterpretation
169[M]⁺ (Molecular Ion)
152[M-OH]⁺
124[M-COOH]⁺

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements (Predicted based on similar compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Potential Applications in Drug Discovery and Medicinal Chemistry

Anthranilic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The introduction of fluorine can further modulate these activities.

Potential research applications for this compound include:

  • Scaffold for Novel Therapeutics: It can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The amino and carboxylic acid groups provide convenient handles for further chemical modifications.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

  • Probing Biological Systems: The fluorinated nature of the molecule allows for its use in ¹⁹F NMR studies to investigate binding events with proteins and other biological macromolecules.

The specific biological activities of this compound have yet to be extensively reported in the scientific literature, representing an opportunity for further investigation.

References

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. [Link]
  • 2-Fluoro-3-methylbenzoic acid. PubChem. (n.d.).
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
  • Khan, I., et al. (2022). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 27(15), 4985. [Link]
  • 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. (n.d.).
  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology, 29(02). [Link]

Sources

A Researcher's Guide to Sourcing and Application of 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the myriad of fluorinated building blocks, substituted anthranilic acids (2-aminobenzoic acids) are of particular importance, serving as versatile precursors for a wide range of heterocyclic compounds with significant therapeutic potential.

This guide focuses on 2-Amino-6-fluoro-3-methylbenzoic acid (CAS No. 874804-26-9), a trifunctional building block whose distinct substitution pattern offers a unique combination of steric and electronic properties. The ortho-amino and carboxylic acid groups provide a classical reactive handle for the synthesis of quinazolinones, benzodiazepines, and other fused heterocyclic systems. The fluorine atom at the 6-position and the methyl group at the 3-position provide medicinal chemists with critical tools to modulate bioactivity and pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the procurement, quality validation, and strategic application of this valuable research chemical.

Part 1: Sourcing and Selection of Commercial Suppliers

The reliability of a chemical building block is the foundation of any successful research campaign. Selecting a reputable supplier is a critical first step that directly impacts experimental reproducibility and timelines. The following section provides a comparative overview of known commercial suppliers and a logical workflow for procurement.

Workflow for Supplier Vetting and Selection

A systematic approach to supplier selection ensures that the material acquired meets the stringent requirements of research and development. This involves more than just comparing prices; it requires a holistic assessment of the supplier's documentation, quality control capabilities, and logistical reliability.

SupplierVetting cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Validation Start Identify Project Need: This compound Search Database Search: (Sigma-Aldrich, ChemicalBook, etc.) Start->Search SupplierList Compile Long List of Potential Suppliers Search->SupplierList RequestInfo Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) SupplierList->RequestInfo ReviewCoA Review CoA for Key Specs: - Purity (HPLC/NMR) - Identity Confirmation (NMR/MS) - Batch Number RequestInfo->ReviewCoA AssessSupplier Assess Supplier Type: - Manufacturer - Distributor - Academic/Custom Synthesis ReviewCoA->AssessSupplier SelectSupplier Select Supplier based on: - Quality Specs - Availability & Lead Time - Cost AssessSupplier->SelectSupplier Purchase Place Order for Small Evaluation Batch SelectSupplier->Purchase QC Perform In-House QC (See Part 2 Protocol) Purchase->QC QC->SelectSupplier QC Failure: Re-evaluate Approve Approve Supplier for Large-Scale Purchase QC->Approve

Caption: A logical workflow for the selection and validation of a chemical supplier.

Comparative Table of Commercial Suppliers

The following table summarizes publicly available information for commercial suppliers of this compound (CAS 874804-26-9). Researchers should always request batch-specific Certificates of Analysis (CoA) for the most accurate data.

SupplierCAS NumberMolecular FormulaPurity (Typical)Notes
Sigma-Aldrich 874804-26-9C₈H₈FNO₂≥98%Often supplied through partners like Fluorochem or BLD Pharmatech. A primary source for many researchers with extensive documentation available.
Fluorochem 874804-26-9C₈H₈FNO₂≥98%A UK-based manufacturer and supplier specializing in fluorinated compounds. Distributed by major vendors like Sigma-Aldrich and FUJIFILM Wako.
2a biotech 874804-26-9C₈H₈FNO₂≥96%A US-based supplier of intermediates and chemicals.
Arctom Scientific 874804-26-9C₈H₈FNO₂Not specifiedLists the product with catalog number ATA-31653. Researchers should inquire for specifications.
Alchem Pharmtech 874804-26-9C₈H₈FNO₂Not specifiedLists the product in their catalog. Direct inquiry for purity and availability is required.
Echemi 1039981-89-9*C₈H₈FNO₂Not specifiedA marketplace listing various traders, such as HANGZHOU LEAP CHEM CO., LTD. *Note the different CAS number listed.

*It is crucial to verify the correct CAS number (874804-26-9) with the supplier, as databases can sometimes contain errors or list different isomers.

Part 2: Quality Control and Analytical Validation

Upon receipt of a chemical, its identity and purity must be rigorously verified, regardless of the supplier's reputation. This self-validating step is essential for ensuring the integrity of experimental data. The following protocols are designed to provide a comprehensive assessment of a new batch of this compound.

Workflow for In-House Quality Control

This workflow outlines the sequential analytical methods used to confirm the structure and purity of the received material.

QC_Workflow Start Receive Material (CAS: 874804-26-9) Solubility Step 1: Solubility Test (DMSO, MeOH) Start->Solubility HPLC Step 2: Purity Analysis (RP-HPLC, >95%) Solubility->HPLC Identity Step 3: Identity Confirmation HPLC->Identity NMR ¹H & ¹⁹F NMR Spectroscopy (Structure Confirmation) Identity->NMR MS Mass Spectrometry (LC-MS for M+H⁺) Identity->MS Decision Decision Point NMR->Decision MS->Decision Pass Material PASS Proceed to Experiment Decision->Pass Data Consistent with Structure Fail Material FAIL Contact Supplier Decision->Fail Discrepancies Found Synthesis_Pathway cluster_0 Reactants Start_Acid 2-Amino-6-fluoro- 3-methylbenzoic acid (CAS: 874804-26-9) Coupling Amide Coupling (HATU, DIPEA, DMF) Start_Acid->Coupling Start_Amine Core Amine Heterocycle (e.g., aminopyrimidine) Start_Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography (Silica Gel) Workup->Purification Product Final Product: Potential Kinase Inhibitor Purification->Product

Sources

A Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic Acid: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-3-methylbenzoic acid (CAS No: 874804-26-9), a fluorinated anthranilic acid derivative. The unique arrangement of its functional groups—an amine, a carboxylic acid, a methyl group, and a fluorine atom—positions it as a valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine is a key feature, often utilized to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of active pharmaceutical ingredients (APIs). This document details the molecule's structural and chemical identity, summarizes its known physicochemical and safety properties, proposes a logical synthetic pathway with a representative experimental protocol, and discusses its potential applications in drug discovery, drawing parallels with structurally similar compounds.

Introduction and Strategic Importance

This compound is a substituted aromatic carboxylic acid. As a derivative of anthranilic acid (2-aminobenzoic acid), it belongs to a class of compounds widely recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The strategic placement of a fluorine atom on the benzene ring is of particular significance to drug development professionals. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly alter a molecule's properties. In drug design, this often translates to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins, and enhanced membrane permeability.[1]

This guide serves as a technical resource for researchers and scientists, offering a consolidated view of the molecule's characteristics and a scientifically grounded perspective on its synthesis and application, thereby enabling its effective utilization in research and development programs.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific rigor. The structural and identifying information for this compound is summarized below.

2.1. Chemical Identifiers

A compilation of the key identifiers for this compound is presented in Table 1.

IdentifierValueSource
CAS Number 874804-26-9[2]
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol Calculated
IUPAC Name This compound
InChI Key LQGPVQQUWJIZAH-UHFFFAOYSA-N
Synonyms This compound

2.2. Structural Elucidation

The structure of this compound is defined by a benzoic acid core with four substituents. The relationship and electronic influence of these groups dictate the molecule's chemical behavior.

  • Carboxylic Acid (-COOH): The primary acidic functional group, enabling the formation of esters and amides.

  • Amino Group (-NH₂): A basic functional group that is nucleophilic and can be readily acylated or alkylated. Its position ortho to the carboxylic acid is characteristic of an anthranilate.

  • Fluorine Atom (-F): A strongly electron-withdrawing group that influences the acidity of the carboxylic acid and the basicity of the amine, as well as the reactivity of the aromatic ring.

  • Methyl Group (-CH₃): An electron-donating group that provides steric bulk and can influence the molecule's conformation and binding interactions.

2D structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Safety Data

While comprehensive experimental data for this specific isomer is not widely published, key information from supplier databases provides a foundational understanding of its properties and handling requirements.

3.1. Physical and Chemical Properties

PropertyValueSource
Purity ≥98%
Storage Temperature Ambient
Melting/Boiling Point Data not available
Solubility Data not available

3.2. Safety and Handling

The compound is classified with a "Warning" signal word and is associated with specific health hazards. Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used during handling.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Synthetic Pathways and Methodologies

A robust and scalable synthetic route is critical for the practical application of any chemical building block. While a specific published procedure for this compound is not available in the searched literature, a logical and efficient pathway can be proposed based on well-established organic transformations used for analogous compounds.[3][4]

4.1. Proposed Retrosynthetic Analysis

A plausible retrosynthetic approach involves three key transformations:

  • Amine Formation: The target amino group can be installed via the reduction of a nitro group, a reliable and high-yielding reaction. This leads back to 6-fluoro-3-methyl-2-nitrobenzoic acid.

  • Carboxylic Acid Formation: The benzoic acid moiety can be formed by the oxidation of a methyl group. This points to 2-fluoro-3-methyl-6-nitrotoluene as a precursor.

  • Nitration: The nitro group can be introduced onto a commercially available starting material, 2-fluoro-3-methyltoluene, via electrophilic aromatic substitution.

4.2. Forward Synthesis Workflow

The proposed forward synthesis follows a logical progression, ensuring control over regiochemistry and functional group compatibility.

G start 2-Fluoro-3-methyltoluene (Starting Material) step1 2-Fluoro-3-methyl-6-nitrotoluene (Intermediate 1) start->step1 Step 1: Regioselective Nitration (HNO₃ / H₂SO₄) step2 6-Fluoro-3-methyl-2-nitrobenzoic acid (Intermediate 2) step1->step2 Step 2: Side-Chain Oxidation (KMnO₄) end This compound (Final Product) step2->end Step 3: Nitro Group Reduction (H₂ / Pd-C or SnCl₂)

A proposed multi-step synthesis of this compound.

Causality of Experimental Choices:

  • Step 1 (Nitration): Nitration is performed first to install the precursor to the amine. The directing effects of the ortho-para directing methyl group and the ortho-para directing (but deactivating) fluoro group would favor substitution at the C4 and C6 positions. The C6 position, being less sterically hindered, is a likely site for nitration.

  • Step 2 (Oxidation): The methyl group is oxidized to a carboxylic acid after nitration. Performing this step first would create a meta-directing, strongly deactivating carboxylic acid group, making the subsequent nitration more difficult and potentially altering the regiochemical outcome. A strong oxidizing agent like potassium permanganate (KMnO₄) is suitable for this transformation.

  • Step 3 (Reduction): The final step is the reduction of the nitro group. This is a standard transformation that is highly efficient and chemoselective, leaving the other functional groups intact. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal/acid combinations like tin(II) chloride (SnCl₂) are also effective.

4.3. Representative Protocol: Nitro Group Reduction (Step 3)

This protocol is a representative example based on standard literature procedures for the reduction of an aromatic nitro group.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-3-methyl-2-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or Parr shaker) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully purge the system with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold in drug discovery. Its bifunctional nature (amine and carboxylic acid) allows it to be readily incorporated into larger molecules through robust amide bond formation.

Structurally related molecules are key components of several marketed drugs and clinical candidates:

  • EGFR Inhibitors: 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors used in oncology.[5]

  • Vasculitis Treatment: The same analogue is a crucial intermediate for Avacopan, a drug used to treat ANCA-associated vasculitis.[5]

  • Anti-Inflammatory Agents: 2-Amino-3-fluorobenzoic acid, a close relative, serves as an important precursor for synthesizing indole derivatives, including the anti-inflammatory drug Etodolac.[3]

The subject of this guide, with its unique substitution pattern, provides a novel scaffold for researchers to explore new chemical space and develop next-generation therapeutics, particularly in areas like oncology and immunology where fluorinated compounds have shown significant promise.[6]

G A This compound (Versatile Building Block) B Scaffold Elaboration (Amide Coupling, etc.) A->B C Complex Molecule / API (Enhanced Pharmacokinetics) B->C D Therapeutic Agent (e.g., Kinase Inhibitor, etc.) C->D

Logical progression from a chemical building block to a therapeutic agent.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in advanced organic synthesis. Its structure combines the proven utility of the anthranilic acid scaffold with the strategic benefits of fluorination. While detailed experimental data on its properties are sparse, its identity is clear, and logical synthetic pathways can be readily devised. For researchers and drug development professionals, this compound represents a valuable tool for constructing novel molecules with potentially superior biological and pharmacological properties, making it a noteworthy addition to the medicinal chemist's toolbox.

References

  • 2a biotech. This compound. [Link]
  • PubChem. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283. [Link]
  • Technology Networks.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. [Link]
  • Arkivoc.
  • Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

Sources

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical examination of fluorinated aminobenzoic acids, a class of compounds demonstrating a remarkable breadth of biological activities. By leveraging the unique physicochemical properties of fluorine—such as high electronegativity, metabolic stability, and its ability to modulate lipophilicity and pKa—researchers have successfully developed potent anti-inflammatory, antimicrobial, and anticancer agents. This document synthesizes the foundational principles of fluorine's role in drug design with specific mechanistic insights into how fluorinated aminobenzoic acid derivatives exert their effects. We will explore key structure-activity relationships (SAR), provide detailed experimental protocols for evaluating biological efficacy, and present case studies of prominent drugs like Niflumic and Mefenamic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical class.

Introduction: The Strategic Role of Fluorine in the Aminobenzoic Acid Scaffold

The aminobenzoic acid framework is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its derivatization has led to compounds with a wide array of biological functions. The introduction of fluorine into this scaffold is a deliberate strategy to enhance its drug-like properties.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s, often leading to a longer in vivo half-life.[2]

  • Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[1][3] This allows for fine-tuning of properties like membrane permeability and target binding affinity.[1][3]

  • Improved Target Binding: The electronic effects of fluorine can create favorable interactions, such as dipole-dipole or hydrogen bonds, with amino acid residues in a biological target's binding pocket, potentially increasing potency and selectivity.[3][4]

This guide will delve into the specific biological activities that have been successfully modulated through the fluorination of aminobenzoic acids.

Key Biological Activities and Mechanisms of Action

Fluorinated aminobenzoic acids exhibit a diverse range of biological activities, with the most prominent being anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

A primary mechanism of anti-inflammatory action for many fluorinated aminobenzoic acids is the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

  • Case Study: Niflumic Acid & Mefenamic Acid: These two compounds are classic examples of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][8][9] Both function as non-selective inhibitors of COX-1 and COX-2, reducing prostaglandin synthesis and thereby alleviating inflammatory symptoms.[5][7][10] Mefenamic acid, an anthranilic acid derivative, is used to treat mild to moderate pain.[9] Niflumic acid is prescribed for conditions like rheumatoid arthritis and osteoarthritis.[6][7]

Beyond COX inhibition, some fluorinated aminobenzoic acids, notably niflumic acid, also modulate ion channels, such as calcium-activated chloride channels (CaCCs).[5][6][11][12] This dual mechanism contributes to its overall anti-inflammatory and analgesic profile.[5]

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimulus (e.g., Injury) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Niflumic_Acid Niflumic Acid & other Fenamates Niflumic_Acid->COX_Enzymes Inhibition Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Aminobenzoic Acid Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Initial Cytotoxicity Assay (e.g., MTT on Normal Cell Line) Characterization->Cytotoxicity Primary_Assay Primary Activity Screen (e.g., COX Inhibition Assay, Antimicrobial MIC Assay) Cytotoxicity->Primary_Assay Non-toxic compounds Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assay->Dose_Response Active 'Hits' Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Signaling Pathway Analysis) Dose_Response->Mechanism Animal_Model Animal Model of Disease (e.g., Carrageenan-induced paw edema) Mechanism->Animal_Model Promising Leads PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD

Caption: A typical experimental workflow for the biological evaluation of PABA analogs. [13]

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of a fluorinated aminobenzoic acid derivative for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound dissolved in DMSO.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

  • 96-well microplate.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Dilution: Perform serial dilutions of the test compound in DMSO, then dilute further in assay buffer to achieve final desired concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Incubation: To each well of a 96-well plate, add the enzyme solution followed by the diluted test compound or control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for 10 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding a solution of 1 M HCl.

  • Quantify Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of known selective inhibitors for COX-1 and COX-2 serves as a critical internal control to validate the assay's performance and sensitivity.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain. [13] Objective: To determine the lowest concentration of a fluorinated aminobenzoic acid derivative that visibly inhibits microbial growth.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound dissolved in DMSO.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well microplates.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. [13]2. Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Self-Validation: The growth control must show significant turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic should fall within its known acceptable range for the specific bacterial strain.

Data Summary: Comparative Biological Activities

The following table summarizes representative inhibitory concentrations for fluorinated aminobenzoic acids and related compounds across different biological activities.

Compound Class/ExampleBiological ActivityTarget/OrganismIC50 / MIC ValueReference
Niflumic AcidAnti-inflammatoryCOX-2100 nM[11]
Fluorinated Benzofuran DerivativeAnti-inflammatoryIL-6 Secretion (LPS)1.2 - 9.04 µM[14]
Fluorinated AminophenylhydrazineAnticancerA549 Lung Cancer Cells0.64 µM[15]
PABA Schiff Base DerivativeAntibacterialS. aureus (MRSA)15.62 µM (MIC)[16]
PABA Schiff Base DerivativeAntifungalCandida & Aspergillus spp.≥ 7.81 µM (MIC)[16]

Note: Values are context-dependent and can vary based on specific assay conditions.

Future Outlook and Conclusion

The field of fluorinated aminobenzoic acids continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Selective Inhibition: Designing derivatives with higher selectivity for specific targets (e.g., COX-2 over COX-1) to minimize side effects.

  • Multitargeted Agents: Exploring compounds that can modulate multiple pathways simultaneously, which could be particularly beneficial in complex diseases like cancer.

  • Advanced Synthesis: Utilizing novel late-stage fluorination techniques to rapidly generate diverse libraries of compounds for high-throughput screening. [17] In conclusion, the strategic fluorination of the aminobenzoic acid scaffold is a proven and powerful approach in medicinal chemistry. The resulting compounds have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. A thorough understanding of their mechanisms of action, coupled with systematic SAR studies and robust biological evaluation, will continue to drive the development of novel and more effective therapeutics based on this versatile chemical class.

References

  • Patsnap Synapse. (2024, July 17).
  • Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 6).
  • Patsnap Synapse. (2024, June 15).
  • MedChemExpress. Niflumic acid (Niflumic acid) | Chloride Channel/COX Inhibitor.
  • National Institutes of Health (NIH). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium.
  • PharmaCompass.com.
  • The Chemistry and Bioactivity of Mefenamic Acid Deriv
  • Wikipedia. Mefenamic acid.
  • Patsnap Synapse. (2024, July 17).
  • Drugs.com. (2025, July 2). Mefenamic Acid: Package Insert / Prescribing Info / MOA.
  • ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of fluorobenzoic acid amides.
  • The Role of Fluorin
  • PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design.
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17).
  • National Institutes of Health (NIH). (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
  • ResearchGate. (2024, June 5). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • National Institutes of Health (NIH). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC.
  • PubMed.
  • ResearchGate.
  • PubMed. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity].
  • PubMed. (2024, October 17).
  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
  • RSC Publishing. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Fluorine in drug discovery: Role, design and case studies.
  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed. (2023, January 12).
  • ResearchGate. (2025, October 17).
  • MDPI.
  • MDPI.
  • Benchchem.
  • ResearchGate. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors | Request PDF.
  • PubMed Central. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands.
  • PubMed. (2023, June 20).
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly - PMC.
  • National Institutes of Health (NIH). (2024, December 4).
  • Semantic Scholar. (1974, March 1). Structure activity relations. 7.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical candidates. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion is also considered harmful.[2] A thorough risk assessment should be conducted before commencing any work with this material.

GHS Hazard Statements:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

  • Harmful if swallowed.[2]

The causality behind these hazards lies in the chemical reactivity of the molecule. The carboxylic acid and amino functional groups can interact with biological macromolecules, while the aromatic ring and its substituents may elicit inflammatory responses upon contact with tissues. The fine, powdered nature of the solid also contributes to the risk of inhalation.[4]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₈FNO₂[5]
Molecular Weight 169.16 g/mol [5]
Appearance White to off-white powder/solid[4]
Melting Point 124 - 125 °C[4]
Solubility No data available[4][6]
Storage Temperature Ambient[4][5]

Note: The lack of comprehensive, publicly available data on properties like solubility underscores the importance of treating this compound with caution and performing small-scale solubility tests under controlled conditions when required for experimental work.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

The primary engineering control for handling this compound is to minimize the generation and inhalation of its dust.[1][6]

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area.[1][6] A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the material.[6]

  • Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles or glasses that meet EN166 (EU) or equivalent standards are required.[1][4] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[7]

  • Hand Protection: Wear protective gloves that have been inspected for integrity before use.[4] The specific glove material should be chosen based on the solvent being used and its breakthrough time.

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][7]

  • Respiratory Protection: In situations where ventilation is inadequate or if dust formation is significant, a NIOSH-approved respirator should be used.[7]

The following diagram illustrates the logical flow for selecting appropriate safety measures.

Safety_Workflow Workflow for Safe Handling of this compound cluster_planning Planning & Preparation cluster_controls Exposure Controls cluster_handling Handling & Storage cluster_emergency Emergency Preparedness Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet (SDS) Risk_Assessment->Review_SDS Spill_Response Spill Response Plan Risk_Assessment->Spill_Response First_Aid Know First-Aid Procedures Risk_Assessment->First_Aid Identify_Hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Review_SDS->Identify_Hazards Engineering_Controls Implement Engineering Controls: - Chemical Fume Hood - Good Ventilation Identify_Hazards->Engineering_Controls Mitigate Select_PPE Select Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat Engineering_Controls->Select_PPE Supplement with Respiratory_Protection Consider Respiratory Protection Select_PPE->Respiratory_Protection If necessary Handling_Protocol Follow Safe Handling Protocol: - Avoid Dust Generation - Prevent Contact Select_PPE->Handling_Protocol Respiratory_Protection->Handling_Protocol Storage Store in a Cool, Dry, Well-Ventilated Area Handling_Protocol->Storage Spill_Response_Plan Emergency Spill Response for this compound Spill_Detected Spill Detected Assess_Situation Assess Situation (Size, Location, Hazards) Spill_Detected->Assess_Situation Evacuate_Area Evacuate Immediate Area Assess_Situation->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert_Personnel->Don_PPE Contain_Spill Contain the Spill (Prevent Spreading) Don_PPE->Contain_Spill Clean_Up Clean Up Spill: - Sweep solid material - Avoid raising dust Contain_Spill->Clean_Up Place_in_Container Place in Labeled Waste Container Clean_Up->Place_in_Container Decontaminate Decontaminate Area Place_in_Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report_Incident Report Incident Dispose->Report_Incident

Caption: A step-by-step decision tree for responding to a spill of this compound.

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal handling and storage conditions. [4][7]* Incompatible Materials: Avoid contact with strong oxidizing agents. [1][7]* Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride. [1][7]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated. [1]It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation. [1][2][3]* Ecological Information: There is no specific data available regarding the environmental impact of this compound. It is advisable to prevent its release into the environment. [1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. [1]Waste should be handled by a licensed disposal company. Do not allow the material to enter drains or sewers. [1]

Conclusion

This compound is a valuable reagent for chemical synthesis. However, its potential hazards necessitate a proactive and informed approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe working environment. The foundation of safe laboratory practice is a combination of knowledge, preparation, and consistent adherence to established protocols.

References

  • Synquest Labs. (n.d.). 2-Amino-3-fluorobenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2021, December 25). 2-Amino-6-fluorobenzoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 22). 6-Amino-m-toluic acid Safety Data Sheet.
  • Ossila. (n.d.). 2-fluoro-6-methylbenzoic acid Safety Data Sheet.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid.
  • Sigma-Aldrich. (2024, August 6). 4'-Amino-2',5'-diethoxybenzanilide Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Amino-5-fluoro-3-methylbenzoic acid Safety Data Sheet.
  • Synquest Labs. (2016, December 8). 2-Amino-6-fluorobenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). 2-Amino-3-methylbenzoic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • SynQuest Laboratories, Inc. (n.d.). 2-Amino-6-(trifluoromethyl)benzoic acid Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 14). Methyl anthranilate Safety Data Sheet.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid.
  • PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid.
  • ChemicalBook. (n.d.). 2-amino-3-fluoro-6-methylbenzoic acid CAS#: 1039981-89-9.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • 2a biotech. (n.d.). This compound.
  • BLD Pharm. (n.d.). Benzoic acid, 3-amino-2-fluoro-, methyl ester SDS, 1195768-18-3 Safety Data Sheets.
  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.
  • BLD Pharm. (n.d.). 2-Amino-6-fluoro-3-methoxybenzoic acid.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the therapeutic potential and viability of a new chemical entity (NCE). For a drug to exert its pharmacological effect, it must first be absorbed into the systemic circulation, a process fundamentally governed by its ability to dissolve in physiological fluids.[1] Poor aqueous solubility is a major hurdle in formulation development, often leading to high required doses to achieve therapeutic plasma concentrations.[1] This guide provides a comprehensive examination of the solubility profile of 2-Amino-6-fluoro-3-methylbenzoic acid, a compound of interest in medicinal chemistry. We will delve into its physicochemical properties, explore its predicted solubility in a range of solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the developability of this and similar molecules.

Physicochemical Characterization of this compound

Understanding the physicochemical properties of this compound is paramount to predicting its solubility behavior. The molecular structure, featuring a benzoic acid moiety, an amino group, a fluorine atom, and a methyl group, imparts a specific set of characteristics that govern its interactions with various solvents.

PropertyValueSource
Molecular Formula C₈H₈FNO₂[2]
Molecular Weight 169.16 g/mol [2]
CAS Number 874804-26-9[2]
Structure Aromatic carboxylic acid with amino, fluoro, and methyl substituents.N/A

The presence of both a carboxylic acid (an acidic group) and an amino group (a basic group) suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. The fluorine and methyl groups, being relatively non-polar, will influence its solubility in organic solvents.

Anticipated Solubility Profile in Various Solvents

The following table presents the experimentally determined mole fraction solubility of 2-Amino-3-methylbenzoic acid in twelve pure solvents at various temperatures.[3] It is anticipated that this compound will exhibit a similar trend, with variations arising from the electronic effects of the fluorine substituent.

Table 1: Mole Fraction Solubility of 2-Amino-3-methylbenzoic Acid in Various Solvents at Different Temperatures (T) [3]

SolventT = 278.15 KT = 283.15 KT = 288.15 KT = 293.15 KT = 298.15 KT = 303.15 KT = 308.15 KT = 313.15 KT = 318.15 K
Methanol 0.03810.04120.04450.04810.05190.05600.06040.06510.0701
Ethanol 0.02980.03210.03450.03710.03980.04270.04580.04910.0526
1-Propanol 0.02450.02630.02820.03020.03240.03470.03710.03970.0425
2-Propanol 0.02110.02260.02420.02590.02770.02960.03170.03390.0362
1-Butanol 0.02010.02150.02300.02460.02630.02810.03000.03210.0343
Acetone 0.02890.03100.03320.03560.03810.04080.04370.04680.0501
2-Butanone 0.02480.02650.02840.03040.03250.03480.03720.03980.0426
Ethyl Acetate 0.01510.01620.01730.01850.01980.02120.02270.02430.0260
Acetonitrile 0.01210.01300.01390.01490.01600.01710.01830.01960.0210
1,4-Dioxane 0.01890.02030.02170.02320.02480.02660.02850.03050.0326
Toluene 0.00210.00230.00250.00270.00290.00310.00330.00360.0039
Cyclohexane 0.00030.00030.00040.00040.00050.00050.00060.00060.0007

Analysis of the Anticipated Solubility:

  • Polar Protic Solvents: The highest solubility is observed in polar protic solvents like methanol and ethanol.[3] This is likely due to the ability of the amino and carboxylic acid groups to form hydrogen bonds with the solvent molecules. It is expected that this compound will also be highly soluble in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate show moderate solubility.[3] The polarity of these solvents allows for dipole-dipole interactions, but the lack of hydrogen bond donation limits the solubility compared to protic solvents.

  • Non-Polar Solvents: As expected, the solubility is very low in non-polar solvents such as toluene and cyclohexane.[3] This highlights the predominantly polar nature of the molecule.

  • Effect of Temperature: For all solvents, the solubility of 2-Amino-3-methylbenzoic acid increases with temperature.[3] This is a common trend for the dissolution of solid solutes and is expected to hold true for this compound.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

To obtain definitive solubility data for this compound, the gold-standard shake-flask method is recommended.[4][5] This method determines the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[6]

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solid. After reaching equilibrium, the undissolved solid is separated, and the concentration of the compound in the supernatant is determined analytically.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the desired solvent to each vial. A range of solvents, including water, buffered solutions at various pH values (e.g., pH 1.2, 6.8, 7.4), and relevant organic solvents, should be tested.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. A temperature of 25 °C or 37 °C is typically used to simulate room temperature or physiological conditions, respectively.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Separate the dissolved compound from the undissolved solid. This can be achieved by either centrifugation or filtration.[7]

      • Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.

      • Filtration: Filter the supernatant through a low-binding filter (e.g., PTFE or PVDF) to remove any suspended particles. Care must be taken to ensure the compound does not adsorb to the filter material.[7]

  • Analysis:

    • Dilute the clarified supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

    • Report the temperature and the specific solvent used for each solubility measurement.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 Dispense equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-72h) equil1->equil2 sep1 Collect supernatant equil2->sep1 sep2 Centrifuge or Filter (e.g., PTFE filter) sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3 result result analysis3->result Final Solubility Data (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility profile of this compound, grounded in its physicochemical properties and data from a structurally similar molecule. The detailed protocol for the shake-flask method offers a robust framework for obtaining precise and reliable experimental solubility data. For drug development professionals, accurately determining the solubility of this compound in various biorelevant media is a critical next step.[8] This data will be instrumental in guiding formulation strategies, predicting in vivo behavior, and ultimately, unlocking the therapeutic potential of this compound. Further studies could also investigate the impact of co-solvents and excipients on its solubility to aid in the development of viable dosage forms.[1][9]

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). CHIMIA.
  • Solvent selection for pharmaceuticals. (2025, August 7). ResearchGate.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Solvent systems and their selection in pharmaceutics and biopharmaceutics. (n.d.). Semantic Scholar.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health.
  • This compound | 874804-26-9. (n.d.). Sigma-Aldrich.
  • Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. (n.d.). ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Amino-6-fluoro-3-methylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

2-Amino-6-fluoro-3-methylbenzoic acid is a highly functionalized anthranilic acid derivative that serves as a strategic building block in organic synthesis. Its unique substitution pattern—featuring an amine, a carboxylic acid, a fluorine atom, and a methyl group—offers multiple reactive handles and imparts desirable properties to target molecules. The anthranilic acid core is a well-established precursor for a variety of heterocyclic systems, while the fluorine substituent is of paramount importance in medicinal chemistry for enhancing metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of this versatile reagent, complete with detailed protocols and expert insights into its synthetic utility.

Physicochemical Properties and Safe Handling

Proper understanding and handling of starting materials are critical for successful and safe experimentation. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 874804-26-9
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol [2]
Appearance White to off-white powder
Purity Typically ≥98%
Storage Store at ambient temperature in a dry, airtight container[2]

Safety Profile: This compound should be handled with standard laboratory precautions. Based on related structures, it may cause skin, eye, and respiratory irritation.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Core Synthetic Applications & Protocols

The strategic placement of functional groups on this compound allows for its use in several key synthetic transformations.

Application 1: Precursor for Heterocycle Synthesis (e.g., Quinolones)

Expertise & Rationale: Anthranilic acids are classical precursors for the synthesis of quinoline and acridone scaffolds, which are privileged structures in medicinal chemistry. The reaction of an anthranilic acid with a ketone or β-ketoester, often under acidic conditions (e.g., Friedländer or Niementowski synthesis), leads to the formation of these important heterocyclic cores. Using this compound allows for the direct incorporation of a fluorine atom and a methyl group onto the resulting heterocyclic system, saving synthetic steps and providing a direct route to highly functionalized drug intermediates.

Illustrative Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reactant1 This compound Reaction Cyclocondensation (e.g., Niementowski Reaction) Reactant1->Reaction + Reactant2 β-Ketoester Reactant2->Reaction Product Substituted Fluoro-Quinolone Reaction->Product

Caption: General workflow for quinolone synthesis.

Protocol 1: Synthesis of a 4-Hydroxyquinolone Derivative (Representative Protocol)

This protocol is a representative example adapted for this compound based on established methods for anthranilic acid cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Solvent and Catalyst: Add a high-boiling point solvent such as Dowtherm A or conduct the reaction neat.

  • Thermal Cyclization: Heat the reaction mixture to 180-240 °C. The optimal temperature depends on the specific β-ketoester used. The reaction proceeds via initial amide formation followed by intramolecular cyclization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. Reactions are typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C and pour it into a solution of aqueous sodium hydroxide (1 M). Stir vigorously to dissolve the product.

  • Purification: Filter the hot solution to remove any insoluble byproducts. Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the quinolone product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the target 4-hydroxyquinolone derivative.

Application 2: Amide Bond Formation via Carboxylic Acid Activation

Expertise & Rationale: The carboxylic acid moiety is a robust handle for constructing amide bonds, which are central to a vast number of pharmaceuticals. Standard peptide coupling reagents can efficiently activate the carboxyl group of this compound for reaction with a primary or secondary amine. This application is fundamental for integrating this fluorinated scaffold into larger molecules. The ortho-fluoro and methyl groups can influence the conformation of the resulting amide, which can be a critical design element for tuning biological activity.

G start_end start_end process process input input output output A Start: Weigh Reagents B Dissolve Acid in Anhydrous Solvent (e.g., DMF, DCM) A->B C Add Coupling Reagents (e.g., HATU, HOBt/EDC) B->C D Stir for Activation (15-30 min at 0°C to RT) C->D E Add Amine (R-NH2) and Base (e.g., DIPEA) D->E F Monitor Reaction by TLC/LC-MS E->F G Aqueous Work-up & Extraction F->G Upon Completion H Purify by Column Chromatography G->H I End: Characterize Product H->I

Caption: Experimental workflow for amide coupling.

Protocol 2: General Procedure for Amide Coupling using HATU

ReagentMolar Eq.Purpose
This compound1.0Acid component
Amine (R-NH₂)1.1Nucleophile
HATU1.2Coupling agent
DIPEA or 2,4,6-Collidine2.5Non-nucleophilic base
Anhydrous DMF or DCM-Solvent
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture for 15-20 minutes at 0 °C to form the activated ester.

  • Nucleophilic Addition: Add the desired amine (1.1 eq) to the reaction mixture. Allow the flask to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide product.

Application 3: Platform for Cross-Coupling Reactions

Expertise & Rationale: While the C-F bond is generally robust, the amino group and the aromatic ring of this compound can be modified for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] A common strategy involves converting the amino group into a better leaving group (e.g., via diazotization followed by substitution to install a bromide or iodide) or protecting the amine and carboxylate, followed by a directed ortho-metalation if other positions are available.

This approach transforms the molecule into a scaffold that can be further elaborated. For instance, after converting the amine to a halide, a Suzuki or Buchwald-Hartwig reaction can be performed to form a C-C or C-N bond, respectively, building molecular complexity. This positions this compound as an entry point to complex biaryl or heteroaryl structures that retain the beneficial fluorine atom.[5][6]

Hypothetical Synthetic Pathway:

  • Protection: Protect the amine (e.g., as a Boc-carbamate) and the carboxylic acid (e.g., as a methyl ester).

  • Modification: Convert the protected amine into a more reactive functional group for cross-coupling (e.g., a triflate or halide).

  • Cross-Coupling: Perform a Pd-catalyzed cross-coupling reaction (e.g., Suzuki coupling with an arylboronic acid) to install a new substituent.[4][5]

  • Deprotection: Remove the protecting groups to reveal the final, highly substituted molecule.

This multi-step approach demonstrates the value of the title compound not just as a precursor, but as a foundational scaffold for building diverse and complex molecular architectures.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis. Its utility spans from the construction of foundational heterocyclic cores to its role as a functionalizable scaffold in complex, multi-step syntheses. The strategic incorporation of fluorine provides a distinct advantage for applications in drug discovery and materials science. The protocols and insights provided herein serve as a guide for harnessing the full synthetic potential of this valuable compound.

References

  • Vertex AI Search. (2024).
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.
  • Ossila. 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • PubMed. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.
  • Sigma-Aldrich. This compound | 874804-26-9.
  • Benchchem. Synthesis routes of 2-Amino-3-fluorobenzoic acid.
  • PubChem. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283.
  • Arkivoc.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • NIST. 2-Amino-3-methylbenzoic acid - the NIST WebBook.
  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • PubMed Central. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • ResearchGate. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.

Sources

Application Notes and Protocols: 2-Amino-6-fluoro-3-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] 2-Amino-6-fluoro-3-methylbenzoic acid is a unique trifunctional building block that belongs to the class of fluorinated anthranilic acids. While direct and extensive literature on this specific molecule is emerging, its structural analogs have demonstrated significant utility in the synthesis of high-value active pharmaceutical ingredients (APIs).[3][4] This guide will provide an in-depth analysis of the potential applications of this compound, drawing insights from closely related structures and providing detailed protocols for its utilization in synthetic workflows.

Physicochemical Properties and Chemical Reactivity

Understanding the inherent properties of this compound is crucial for its effective application in synthesis. The interplay of its three functional groups—the nucleophilic amino group, the electron-withdrawing carboxylic acid, and the strategically placed fluorine and methyl groups—dictates its reactivity and potential for elaboration into complex molecular architectures.

PropertyValueSource
Molecular FormulaC8H8FNO2[5]
Molecular Weight169.16 g/mol [5]
CAS Number874804-26-9[5]
Purity>98% (typical)[5]
AppearanceWhite to off-white solid[4]
StorageAmbient temperature[5]

The presence of the fluorine atom ortho to the amino group and meta to the carboxylic acid can influence the pKa of both functional groups, impacting their reactivity in coupling reactions. The methyl group provides an additional point for potential functionalization or can serve as a steric director in synthetic transformations.

Core Applications in Medicinal Chemistry: A Forward-Looking Perspective

Based on the established utility of its structural analogs, this compound is a promising starting material for the synthesis of a variety of therapeutic agents.

Kinase Inhibitors: Targeting Oncogenic Signaling

Many kinase inhibitors feature a core heterocyclic scaffold, often constructed from substituted anilines. The structural analog, 2-fluoro-6-methylbenzoic acid, is a key building block in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] This suggests a strong potential for this compound to serve as a precursor for novel kinase inhibitors. The amino group can be readily transformed into a variety of heterocyclic systems, such as quinazolinones, which are prevalent in EGFR inhibitors.

Conceptual Synthetic Workflow: From Building Block to Kinase Inhibitor Scaffold

G A This compound B Amide Formation (e.g., with formamide) A->B Step 1 C Cyclization B->C Step 2 D Quinazolinone Core C->D Intermediate E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) D->E Step 3 F Potent Kinase Inhibitor E->F Final Product G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Activated by F26BP Fructose-2,6-Bisphosphate F6P->F26BP Catalyzed by Glycolysis Glycolysis F16BP->Glycolysis PFKFB3 PFKFB3 PFK1 PFK-1 F26BP->PFK1 Allosteric Activator Inhibitor Small Molecule Inhibitor (e.g., derived from novel scaffolds) Inhibitor->PFKFB3 Inhibits

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-6-fluoro-3-methylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Amino-6-fluoro-3-methylbenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The this compound moiety is a prime example of a privileged scaffold, offering a unique combination of structural and electronic properties that are highly advantageous for the development of novel therapeutics. The presence of the fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its pKa, lipophilicity, metabolic stability, and binding interactions with target proteins.[1][2] This fluorinated anthranilic acid derivative serves as a versatile building block for the synthesis of a diverse range of compounds, particularly in the fields of oncology and neurology, where it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

The strategic positioning of the fluorine, amino, and methyl groups on the benzoic acid core creates a scaffold with distinct reactivity at three key points: the carboxylic acid, the aromatic amine, and the aromatic ring itself. This allows for a systematic and diverse derivatization approach, enabling the exploration of a broad chemical space in the quest for potent and selective drug candidates. This guide provides detailed protocols for the derivatization of this compound, focusing on key transformations that are fundamental to the construction of compound libraries for drug discovery.

Core Derivatization Strategies and Protocols

The derivatization of this compound can be approached through several high-yield and versatile chemical transformations. The following sections detail the protocols for three fundamental derivatization strategies: amidation of the carboxylic acid, esterification of the carboxylic acid, and Suzuki coupling for C-C bond formation.

Amide Synthesis via Acyl Chloride Formation

Amidation is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature in a vast number of biologically active molecules. The following two-step protocol describes the conversion of this compound to its corresponding amide derivatives via an acyl chloride intermediate.

Experimental Workflow for Amide Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation a This compound b Thionyl Chloride (SOCl₂) or Oxalyl Chloride a->b Reagent c Anhydrous DCM or Toluene a->c Solvent d Reflux or Room Temp b->d Condition c->d e Acyl Chloride Intermediate (Used in situ) d->e Product f Primary or Secondary Amine (R-NH₂ or R₂NH) e->f Reactant g Triethylamine (TEA) or DIPEA f->g Base h Anhydrous DCM f->h Solvent i 0°C to Room Temp g->i Condition h->i j Target Amide Derivative i->j Product

Caption: Workflow for the two-step synthesis of amides from this compound.

Protocol: Amide Synthesis

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
Thionyl chloride (SOCl₂) or Oxalyl chlorideReagent GradeVariousFor acyl chloride formation. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousVariousSolvent.
Primary or Secondary AmineVariousVariousNucleophile.
Triethylamine (TEA) or DIEAReagent GradeVariousBase.
Saturated Sodium Bicarbonate SolutionACS GradeVariousFor work-up.
BrineACS GradeVariousFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent.
Ethyl AcetateHPLC GradeVariousFor extraction.
HexanesHPLC GradeVariousFor chromatography.

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The resulting acyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the desired amide.

Ester Synthesis via Fischer Esterification

Esterification is a common strategy to modify the physicochemical properties of a lead compound, such as solubility and cell permeability. The Fischer esterification offers a straightforward method for the synthesis of simple alkyl esters.

Experimental Workflow for Fischer Esterification

G cluster_0 Fischer Esterification a This compound b Alcohol (e.g., Methanol, Ethanol) a->b Reactant & Solvent c Sulfuric Acid (H₂SO₄) (catalytic) a->c Catalyst d Reflux b->d Condition c->d e Target Ester Derivative d->e Product

Caption: Workflow for the Fischer esterification of this compound.

Protocol: Fischer Esterification

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
Alcohol (e.g., Methanol, Ethanol)AnhydrousVariousReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with care.
Saturated Sodium Bicarbonate SolutionACS GradeVariousFor neutralization.
BrineACS GradeVariousFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent.
Ethyl AcetateHPLC GradeVariousFor extraction.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

    • While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65°C; for ethanol, ~78°C).[4]

    • Maintain reflux for 4-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties to the scaffold.[5] This requires prior modification of the this compound to introduce a halide (e.g., Br, I) onto the aromatic ring, a common synthetic step for this class of compounds.

Experimental Workflow for Suzuki Cross-Coupling

G cluster_0 Suzuki Cross-Coupling a Halogenated this compound derivative b Aryl or Heteroaryl Boronic Acid/Ester a->b Coupling Partner c Palladium Catalyst (e.g., Pd(PPh₃)₄) a->c Catalyst d Base (e.g., K₂CO₃, Cs₂CO₃) a->d Base e Solvent (e.g., Dioxane/Water, Toluene/Water) a->e Solvent f Heat e->f Condition g Target C-C Coupled Product f->g Product

Caption: General workflow for the Suzuki cross-coupling reaction.

Protocol: Suzuki Cross-Coupling

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Halogenated this compound derivativeN/ASynthesizede.g., 2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid.
Aryl or Heteroaryl Boronic Acid/EsterVariousVariousCoupling partner.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Reagent GradeVariousCatalyst.
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)AnhydrousVariousBase.
1,4-DioxaneAnhydrousVariousSolvent.
Deionized WaterN/AN/ACo-solvent.
Ethyl AcetateHPLC GradeVariousFor extraction.
Celite®N/AVariousFor filtration.

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

The derivatization of this compound offers a versatile platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide for amidation, esterification, and Suzuki cross-coupling provide robust and adaptable methods for exploring the structure-activity relationships of compounds derived from this valuable scaffold. The strategic application of these derivatization techniques, coupled with a thorough understanding of the role of fluorine in medicinal chemistry, will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information.
  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2001). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 78, 150.
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • PubChem. (n.d.). 4-Fluoroanthranilic acid. National Center for Biotechnology Information.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (eds. D. J. Abraham and M. E. Wolff).
  • ChEBI. (n.d.). 5-fluoroanthranilic acid. European Bioinformatics Institute.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2010). Structural modifications of anthranilic acid derivatives as promising pharmacological agents. Current medicinal chemistry, 17(18), 1864-1883.
  • Gull, Y., Rasool, N., Noreen, M., Nasim, F., & Yaqoob, A. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd (0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products. Molecules, 18(8), 8846-8861.
  • ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Beilstein Journals. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.

Sources

Application Notes and Protocols: 2-Amino-6-fluoro-3-methylbenzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-amino-6-fluoro-3-methylbenzoic acid as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. We delve into the underlying chemical principles, provide detailed, validated protocols for the synthesis of quinazolinones and acridones, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Anthranilic Acids

Anthranilic acid and its derivatives are cornerstone building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The strategic incorporation of fluorine into these scaffolds, as seen in this compound, offers a powerful tool for modulating the physicochemical and pharmacological properties of the resulting heterocyclic compounds.[4][5] The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making it a highly desirable feature in modern drug discovery.[4]

This compound is a particularly valuable precursor due to its distinct reactive sites: the amino group, the carboxylic acid, and the activated aromatic ring. This trifecta of functionality allows for a diverse range of cyclization strategies to construct a variety of heterocyclic systems, including but not limited to quinazolinones, acridones, and quinolines.

Chemical Properties and Reactivity Profile

Understanding the inherent reactivity of this compound is paramount for designing successful synthetic strategies.

Key Structural Features:

  • Nucleophilic Amino Group: The primary amine is a key site for reactions such as acylation, amidation, and Schiff base formation, which are often the initial steps in heterocyclic ring formation.

  • Carboxylic Acid Group: This group can be activated to form esters or amides, or it can participate directly in cyclization reactions, often through dehydration.

  • Fluorine and Methyl Substituents: The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Below is a diagram illustrating the key reactive sites of the precursor molecule.

Figure 1: Key reactive sites of this compound.

Synthetic Applications: Protocols and Methodologies

This section provides detailed protocols for the synthesis of two important classes of heterocyclic compounds derived from this compound: 4(3H)-Quinazolinones and Acridones.

Synthesis of 6-Fluoro-7-methyl-2-substituted-4(3H)-quinazolinones

Quinazolinones are a prominent class of heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The following protocol details a robust method for their synthesis via condensation with amides.[7][8]

3.1.1. Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[8][9]

Materials:

  • This compound

  • Formamide (or other primary amide)

  • Montmorillonite K-10 clay (catalyst)

  • Ethanol

  • Microwave-safe reaction vessel with a stirrer

Procedure:

  • In a microwave-safe vessel, combine this compound (1 mmol), the desired primary amide (e.g., formamide, 5 mmol), and a catalytic amount of Montmorillonite K-10 (100 mg).

  • Thoroughly mix the components.

  • Place the vessel in a microwave reactor and irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.[8]

  • Allow the reaction mixture to cool to room temperature.

  • Add crushed ice to the vessel and stir to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the purified 6-fluoro-7-methyl-2-substituted-4(3H)-quinazolinone.

Causality Behind Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, which significantly reduces reaction times and can minimize the formation of byproducts.[10]

  • Montmorillonite K-10: This solid acid catalyst is environmentally benign and easily separable from the reaction mixture, simplifying the workup process.[9]

  • Excess Amide: Using an excess of the amide (e.g., formamide) serves as both a reactant and a solvent, driving the reaction to completion.

Quinazolinone_Synthesis_Workflow Start Mix Reactants: - this compound - Amide - Catalyst Microwave Microwave Irradiation (e.g., 270W, 5 min) Start->Microwave Cooling Cooling to Room Temperature Microwave->Cooling Precipitation Precipitation with Crushed Ice Cooling->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Purified Quinazolinone Derivative Recrystallization->Product Acridone_Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Cyclodehydration Start1 Combine Reactants: - this compound - Aryl Halide - K₂CO₃, Cu₂O, Aniline Reflux1 Reflux (4-6h) Start1->Reflux1 Workup1 Steam Distillation & Acidification Reflux1->Workup1 Intermediate N-Aryl Intermediate Workup1->Intermediate Start2 Dissolve Intermediate in conc. H₂SO₄ Intermediate->Start2 Heat2 Heat (100°C, 4h) Start2->Heat2 Workup2 Precipitation in H₂O & Na₂CO₃ Wash Heat2->Workup2 Product Purified Acridone Derivative Workup2->Product

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-6-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Complex Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is indispensable in pharmaceutical and materials science for constructing biaryl and heteroaryl scaffolds. However, the reaction's success is not universal and is highly dependent on the electronic and steric nature of the coupling partners.

This guide focuses on a particularly challenging substrate class: 2-amino-6-fluoro-3-methylbenzoic acid derivatives. These molecules are of significant interest in drug discovery, but their successful implementation in Suzuki couplings is fraught with difficulty. The core challenges arise from:

  • Steric Hindrance: The presence of three ortho-substituents (amino, fluoro, methyl) around the reactive center creates significant steric congestion, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Complex Electronics: The aryl halide is influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluoro and carboxylic acid groups. This push-pull electronic environment can complicate the oxidative addition step, which is typically favored for electron-poor systems.[3][4]

  • Potential for Catalyst Inhibition: The free amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[5][6]

These application notes provide a comprehensive framework for overcoming these challenges. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and provide a systematic approach to troubleshooting, enabling researchers to confidently employ these valuable building blocks in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of any Suzuki-Miyaura coupling protocol is rooted in a fundamental understanding of its catalytic cycle. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of reagents and conditions is critical to ensure each step proceeds efficiently.

Suzuki_Catalytic_Cycle cluster_regen Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations for this compound Derivatives

Success with this substrate class hinges on rationally selecting the catalyst system, base, and solvent to address the inherent steric and electronic hurdles.

Catalyst and Ligand Selection: The Power of Bulk and Electron Density

For sterically demanding substrates, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[2] The critical modification is the use of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.

  • Why Bulky Ligands? These ligands, particularly the biaryl phosphines (Buchwald ligands), promote the formation of a highly reactive, monoligated 14-electron Pd(0) species.[2] This less-coordinated palladium center is more accessible and readily undergoes oxidative addition with the hindered aryl halide. They also accelerate the final reductive elimination step to release the biaryl product.[2]

  • Recommended Ligands:

    • SPhos, RuPhos, XPhos: Excellent first choices for sterically hindered and electron-rich aryl halides.[2]

    • N-Heterocyclic Carbenes (NHCs): Offer high stability and activity and are also very effective for challenging couplings.[9]

    • Specialized Ligands (e.g., BI-DIME): For extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls, these highly specialized ligands may be required.[10]

The Role of the Base: Activating the Boronic Acid

The base is not a passive component; it plays a crucial and multifaceted role in the catalytic cycle. Its primary function is to activate the organoboron species by forming a more nucleophilic boronate anion (Ar-B(OH)₃⁻), which is the active species in the transmetalation step.[11][12][13]

  • Why Stronger Bases? For difficult couplings, stronger, non-nucleophilic bases are often required to facilitate the challenging transmetalation step.[14][15]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): A highly reliable and effective base for many hindered couplings, often used as a finely ground powder.[2][15]

    • Cesium Carbonate (Cs₂CO₃): Often provides excellent results, particularly when other bases fail, though it is more expensive.[15]

    • Potassium tert-butoxide (t-BuOK): A very strong base that can be effective, especially with less reactive aryl chlorides, but care must be taken to avoid side reactions.[9]

Solvent, Temperature, and Inert Atmosphere
  • Solvents: Anhydrous, polar aprotic, or ethereal solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or THF, often in combination with a small amount of water.[2][15] The water can aid in dissolving the base and facilitating the formation of the active boronate species.

  • Temperature: Sterically hindered substrates frequently require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barriers for oxidative addition and reductive elimination.[2] Microwave irradiation can be a powerful tool to rapidly achieve the necessary temperatures and shorten reaction times.[1]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. It is imperative to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment to prevent catalyst oxidation and homocoupling of the boronic acid.[4]

Experimental Workflow and Protocols

The following diagram outlines a typical experimental workflow for setting up a Suzuki-Miyaura coupling reaction. Adherence to these steps, particularly regarding the maintenance of an inert atmosphere, is critical for success.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add aryl halide, boronic acid,  and base to a dry Schlenk flask. - Add magnetic stir bar. Start->Setup Inert 2. Inert Atmosphere - Seal flask with septum. - Evacuate and backfill with  inert gas (e.g., Argon) 3x. Setup->Inert Solvent 3. Add Solvents - Add anhydrous organic solvent  and degassed water via syringe. Inert->Solvent Degas 4. Degas Solution - Bubble inert gas through the  solution for 15-20 min. Solvent->Degas Catalyst 5. Add Catalyst System - Under positive Ar pressure, add  Pd precursor and ligand. Degas->Catalyst Reaction 6. Reaction - Heat to desired temperature  with vigorous stirring. - Monitor by TLC/LC-MS. Catalyst->Reaction Workup 7. Aqueous Workup - Cool, dilute with organic solvent,  wash with water and brine. Reaction->Workup Purify 8. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. Workup->Purify End End (Characterize Product) Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Recommended Starting Conditions for this compound Derivatives

This protocol is designed as a robust starting point, employing a modern catalyst system known for its effectiveness with challenging substrates.

Materials:

  • 2-Amino-6-fluoro-3-methyl-aryl halide (e.g., bromide or chloride) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 2-amino-6-fluoro-3-methyl-aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).

  • Seal the flask with a rubber septum, and then evacuate and backfill the flask with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • In a separate vial, weigh out the Palladium(II) Acetate (2 mol%) and SPhos (4 mol%) and quickly add them to the reaction flask under a positive flow of argon. Note: Pre-formed palladium-ligand complexes (precatalysts) can also be used.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Recommended Conditions for Challenging Suzuki Couplings

Direct comparative data for this compound is limited. The table below summarizes effective conditions reported for structurally analogous and challenging substrates, providing a valuable reference for optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Substrate TypeReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Electron-rich Aryl Halide[16]
Pd₂(dba)₃RuPhosNaOtBuToluene100-110Sterically Hindered Aryl Halide[17]
PdCl₂(dppf)(dppf)K₂CO₃Dioxane/H₂O90Unprotected ortho-Bromoaniline[5]
Pd(PPh₃)₄PPh₃K₃PO₄Toluene/H₂O952-Amino-6-bromobenzothiazole[18]
Pd-NHC ComplexNHCK₃PO₄ / t-BuOKDioxane80-100Sterically Hindered Substrates[2][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Ineffective Catalyst System: The ligand may not be suitable for the hindered substrate. 2. Catalyst Deactivation: Incomplete degassing leading to oxidation of Pd(0). 3. Insufficient Temperature: Activation barrier not overcome.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, or an NHC ligand).[2] 2. Ensure rigorous degassing of solvents and the reaction vessel. Use freeze-pump-thaw cycles for best results. 3. Increase the reaction temperature to 100-110 °C or consider using microwave heating.[2]
Protodeboronation of Boronic Acid 1. Excess Water: Can lead to the cleavage of the C-B bond. 2. Base Choice: Strong bases like hydroxides can accelerate this side reaction.[15] 3. Prolonged Reaction Time/High Temp: Increases the likelihood of decomposition.1. Use anhydrous solvents and ensure reagents are dry. Add only a minimal amount of water if required. 2. Use K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. Consider non-aqueous bases like CsF.[15] 3. Use a more active catalyst to shorten reaction time. Consider using a boronic acid pinacol ester, which is more stable.[15]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Pd(II) species can form, which promotes homocoupling. 2. Pd(II) Precursor: Using a Pd(II) source without proper reduction to Pd(0) in the catalytic cycle.1. Rigorously exclude oxygen from the reaction. 2. Ensure the ligand and conditions are appropriate to facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species.
Poor Solubility of Starting Materials Reagents are not fully dissolved, leading to a slow or incomplete reaction.1. Screen alternative solvents like DMF, NMP, or xylenes.[19] 2. Increase reaction temperature to improve solubility. 3. Ensure vigorous stirring to maintain a well-mixed suspension.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives, while challenging, is a tractable and highly valuable transformation. Success is predicated on a rational approach that directly confronts the issues of steric hindrance and complex electronics. By employing modern palladium catalysts with bulky, electron-rich ligands such as SPhos, in combination with robust bases like potassium phosphate and carefully controlled reaction conditions, researchers can effectively synthesize complex biaryl structures. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline optimization and unlock the synthetic potential of this important class of molecules for advancements in medicinal chemistry and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1999). The Journal of Organic Chemistry. [Link]
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (2020). ChemRxiv. [Link]
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2015).
  • Suzuki help. (2024). Reddit. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • How can I solve my problem with Suzuki coupling? (2014).
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (2020).
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. (2022). Research With Rutgers. [Link]
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). Molecules. [Link]

Sources

analytical methods for quantification of 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 2-Amino-6-fluoro-3-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of this compound (AFMBA). AFMBA, as a substituted aminobenzoic acid, represents a class of compounds often encountered as key starting materials, intermediates, or potential impurities in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable quantification is therefore paramount for ensuring process control, quality assurance, and regulatory compliance in drug development.[1][2] This document details validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

This compound (C₈H₈FNO₂) is an aromatic amino acid derivative. While specific applications are proprietary, its structure suggests utility as a versatile building block in medicinal chemistry. The presence of amino, carboxylic acid, and fluoro groups makes it a candidate for creating complex molecules with potential biological activity.

The quantification of such molecules is a critical step throughout the pharmaceutical development lifecycle. In early stages, it is essential for reaction monitoring and yield optimization. In later stages, it is crucial for release testing of raw materials, impurity profiling, and stability studies.[1] Employing validated analytical methods ensures that data is reliable, reproducible, and compliant with stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of the Analyte
PropertyValueReference
Chemical Formula C₈H₈FNO₂
Molecular Weight 169.16 g/mol
CAS Number 874804-26-9

Selection of an Appropriate Analytical Method

The choice of analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and the intended application (e.g., routine QC vs. trace-level impurity identification). The primary methods suitable for AFMBA are HPLC-UV, LC-MS/MS, and GC-MS.

cluster_selection Method Selection Logic Start Define Analytical Goal (e.g., Purity, Trace Analysis, ID) Matrix Assess Sample Matrix (Simple vs. Complex) Start->Matrix Sensitivity Sensitivity Required? Matrix->Sensitivity Simple Matrix LC_MS LC-MS/MS (High Sensitivity, High Selectivity, Metabolite ID, Trace Impurities) Matrix->LC_MS Complex Matrix (e.g., Biological) HPLC_UV HPLC-UV (Routine QC, Purity) Sensitivity->HPLC_UV Moderate (µg/mL) Sensitivity->LC_MS Very High (pg/mL - ng/mL) GC_MS GC-MS (Volatile Impurities, Broad Metabolic Profiling) Sensitivity->GC_MS High (ng/mL)

Caption: Decision workflow for selecting the optimal analytical method.

Comparative Analysis of Core Techniques

The table below summarizes the key attributes of the recommended analytical methods, drawing parallels from the analysis of similar compounds like 2-Amino-3-methoxybenzoic acid.[4]

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation via liquid chromatography, detection by UV absorbance.[4]Separation via liquid chromatography, detection by mass-to-charge ratio after ionization.[4]Separation of volatile derivatives via gas chromatography, detection by mass-to-charge ratio.[4]
Selectivity Moderate. Susceptible to interference from compounds with similar UV spectra.[4]Very High. Provides structural information and can distinguish between isobaric compounds.[4]High. Mass spectral data provides confident identification.[4]
Sensitivity Moderate (µg/mL to high ng/mL range).[4]Very High (low ng/mL to pg/mL range).[4][5]High (ng/mL range), dependent on derivatization efficiency.[4][6]
Derivatization Not required.Not typically required, but can enhance ionization.[7]Mandatory. The analyte is not volatile and requires derivatization (e.g., silylation, esterification) to be analyzed by GC.[6]
Typical Use Routine quality control, purity assays, content uniformity.Trace-level quantification, impurity identification, pharmacokinetic studies, metabolite analysis.[4][8]Analysis of volatile and semi-volatile compounds, broad metabolic profiling.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quality control due to its robustness, cost-effectiveness, and simplicity.

cluster_hplc HPLC-UV Experimental Workflow SamplePrep 1. Sample Preparation - Weighing - Dissolution - Filtration (0.45 µm) Injection 2. HPLC Injection SamplePrep->Injection Separation 3. Chromatographic Separation (C18 Reversed-Phase) Injection->Separation Detection 4. UV Detection (e.g., 254 nm) Separation->Detection Analysis 5. Data Analysis - Peak Integration - Quantification Detection->Analysis

Caption: General experimental workflow for HPLC-UV analysis.

Protocol: HPLC-UV Quantification

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

2. Materials and Reagents:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (≥98%).

  • Deionized water (18.2 MΩ·cm).

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

4. Chromatographic Conditions:

ParameterRecommended SettingCausality/Justification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and suppresses ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient ensures efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Injection Vol. 10 µLA typical volume for achieving good sensitivity without overloading the column.
UV Detection 254 nm or determined by UV scanAromatic rings typically show strong absorbance around this wavelength. A PDA detector can be used to determine the absorbance maximum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the gold standard.[5][8] It offers the ability to quantify the analyte in complex matrices with minimal sample cleanup.[7][9]

cluster_lcms LC-MS/MS Experimental Workflow SamplePrep 1. Sample Preparation - Protein Precipitation (if needed) - LLE or SPE (optional) - Reconstitution Injection 2. UPLC/HPLC Injection SamplePrep->Injection Separation 3. Chromatographic Separation Injection->Separation Ionization 4. Ionization (e.g., ESI+) Separation->Ionization MS_Analysis 5. MS/MS Analysis (MRM Mode) Ionization->MS_Analysis Quant 6. Quantification MS_Analysis->Quant

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification

1. Instrumentation:

  • UPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

3. LC-MS/MS Conditions:

ParameterRecommended SettingCausality/Justification
Column C18 or HILIC (e.g., 2.1 x 100 mm, 1.8 µm)A smaller particle size (UPLC) provides better resolution and faster analysis times. HILIC can be an alternative for polar compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe amino group is readily protonated.
MRM Transitions Precursor Ion (Q1): [M+H]⁺ = 170.1 m/zThe protonated molecular ion.
Product Ion (Q3): To be determined by infusionA stable, high-intensity fragment ion should be selected for quantification (quantifier) and a second for confirmation (qualifier).
Source Temp. 500 °COptimized to ensure efficient desolvation.
Gas Flow Optimized for the specific instrumentNebulizer and heater gas flows are critical for sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly if the analytical workflow already involves derivatization for other analytes. The primary challenge for amino acids is their low volatility, which must be overcome by chemical derivatization.[6]

Protocol: GC-MS Quantification (Post-Derivatization)

1. Derivatization (Two-Step):

  • Esterification: The carboxylic acid group is converted to an ester. Place a dried sample of the analyte in a vial, add 200 µL of 3M HCl in methanol, and heat at 85 °C for 1 hour. Evaporate the solvent under nitrogen.[6]

  • Acylation: The amino group is acylated. To the dried ester, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 65 °C for 30 minutes. Evaporate to dryness and reconstitute in a suitable solvent like toluene for injection.[6]

2. GC-MS Conditions:

ParameterRecommended SettingCausality/Justification
Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)A standard, robust column for general-purpose analysis of derivatized compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.[6]
Oven Program Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.Temperature program designed to separate the analyte from derivatization byproducts and other matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS, producing reproducible fragmentation patterns.
MS Scan Range 50 - 500 amuCovers the expected mass range of the derivatized analyte and its fragments.

Method Validation: Ensuring Trustworthiness and Compliance

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][2][11] It is a mandatory requirement for methods used in a GMP environment.[3] The core validation parameters are defined by ICH guideline Q2(R1).

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria (for an impurity method)
Specificity To unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[12]Peak purity index > 0.995. Baseline resolution (>1.5) from all potential interfering peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.[3]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations where the method is precise, accurate, and linear.[3]Typically from the reporting limit to 120% of the specification.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Recovery between 80.0% and 120.0% of the theoretical amount.
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.[12]RSD ≤ 10% at the limit of quantification; RSD ≤ 5% at higher concentrations.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptance criteria.
Forced Degradation Studies for Specificity

To establish that the analytical method is "stability-indicating," forced degradation studies must be performed.[13][14] This involves subjecting the analyte to stress conditions to produce potential degradation products and ensuring the method can separate the intact analyte from these degradants.[15]

Typical Stress Conditions: [13][14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80 °C in a dry oven.

  • Photolytic: Exposure to ICH-specified light conditions (UV and visible).

The goal is to achieve approximately 5-20% degradation of the active substance. The analytical method (e.g., HPLC-PDA) must demonstrate that the analyte peak is pure and resolved from all degradation product peaks.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. (n.d.). Benchchem.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Forced degradation studies. (2016). MedCrave online. [Link]
  • Kumar, M., Narasimhan, B. (2017). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
  • An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid. (n.d.). Benchchem.
  • Hawe, A., et al. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Al-Dirbashi, O. Y., et al. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.).
  • Othman, N. S., & Salih, Z. Z. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology. [Link]
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2011). Scholars Research Library. [Link]
  • Analytical Methods. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Kaspar, H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]
  • Derezinski, P., & Klupczynska, A. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]
  • analysis of amino acids by high performance liquid chromatography. (n.d.). ijptonline.com. [Link]
  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatiz
  • Free amino acids (LC-MS/MS). (n.d.). MASONACO. [Link]
  • Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary
  • Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. (2022). Quest Journals. [Link]
  • Zhang, Y., et al. (2022). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis. [Link]
  • UV-VIS Spectrometry for Protein Concentr
  • LC-MS/MS Separation of 38 Amino Acids in HILIC Mode. (2020). Phenomenex. [Link]
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Micropl

Sources

Application Notes & Protocols: Strategic Incorporation of 2-Amino-6-fluoro-3-methylbenzoic Acid into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced proteolytic stability, constrained conformations, and novel functionalities.[1][2] 2-Amino-6-fluoro-3-methylbenzoic acid is an anthranilic acid derivative whose unique substitution pattern presents both significant opportunities and formidable challenges in peptide synthesis. The steric hindrance imposed by the C3-methyl and C6-fluoro groups, combined with the electron-withdrawing nature of the fluorine atom, necessitates a departure from standard synthesis protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this sterically demanding building block into peptide sequences using solid-phase peptide synthesis (SPPS), focusing on robust activation methods, optimized coupling conditions, and effective analytical validation.

Introduction: The Rationale for Incorporating this compound

This compound is a conformationally restricted amino acid analog. Its rigid aromatic backbone can be exploited to induce specific secondary structures, such as β-turns, within a peptide chain.[3] This structural constraint is invaluable for mimicking the bioactive conformation of natural peptides or proteins, potentially leading to enhanced receptor affinity and specificity.

Furthermore, the strategic placement of substituents offers distinct advantages:

  • Proteolytic Resistance: The non-natural structure disrupts recognition sites for common proteases, which can significantly extend the in-vivo half-life of peptide-based therapeutics.[3]

  • Modulated Pharmacokinetics: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

  • Scaffold for Further Diversification: The aromatic ring serves as a handle for subsequent chemical modifications, positioning this UAA as a versatile component in the synthesis of complex biomolecules like peptide-drug conjugates.[3]

However, the very features that make this molecule attractive also render its incorporation synthetically challenging. The proximity of the methyl and fluoro groups to the reactive amine and carboxyl functionalities creates significant steric hindrance, while the electron-withdrawing fluorine atom reduces the nucleophilicity of the amine.[4][5] Standard peptide coupling conditions are often inefficient, leading to low yields and truncated sequences.[4] This guide provides a detailed roadmap to overcome these obstacles.

Core Challenges & Strategic Solutions

Successfully incorporating this compound hinges on overcoming two primary obstacles: steric hindrance and reduced nucleophilicity.

  • Steric Hindrance: The bulky groups flanking the amine and carboxylic acid physically obstruct the formation of the transition state required for amide bond formation.[5] This slows down reaction kinetics dramatically.

    • Solution: Employ highly reactive coupling reagents that can rapidly generate an activated ester intermediate, minimizing the energy barrier for the subsequent nucleophilic attack. Onium-salt-based reagents are the preferred choice.[5] Extended reaction times and, in some cases, elevated temperatures or double-coupling strategies may be necessary.

  • Reduced Nucleophilicity: The C6-fluoro substituent inductively withdraws electron density from the aromatic ring, making the C2-amino group a weaker nucleophile than that of a typical alkyl amine or even unsubstituted aniline.

    • Solution: The choice of coupling reagent and base is critical. A strong, non-nucleophilic organic base is required to deprotonate the incoming amine without competing in the reaction. Furthermore, the activated carboxylic acid component must be exceptionally electrophilic to react efficiently with the weakened nucleophile.

The logical pathway for addressing these challenges is summarized in the diagram below.

G start Challenge: Incorporating This compound hindrance Primary Obstacle: Steric Hindrance & Low Nucleophilicity start->hindrance reagent_choice Strategic Decision: Select Potent Coupling Reagent hindrance->reagent_choice conditions Optimize Reaction Conditions reagent_choice->conditions monitoring Implement In-Process Monitoring conditions->monitoring success Successful Incorporation monitoring->success  Test Negative (Complete) troubleshoot Troubleshooting: Double Couple, Increase Equivalents, Change Reagent monitoring->troubleshoot  Test Positive (Incomplete) troubleshoot->conditions

Caption: Decision pathway for incorporating the hindered UAA.

Reagents, Equipment, and Coupling Reagent Selection

Essential Reagents and Equipment
  • Fmoc-protected this compound

  • Solid-phase peptide synthesis resin (e.g., Rink Amide, 2-Chlorotrityl chloride)

  • Standard Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diethyl ether (cold)

  • Coupling Reagents: See Table 1 for recommendations (e.g., HATU, HCTU, COMU)

  • Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Equipment: Automated or manual peptide synthesizer, reaction vessels, HPLC system (analytical and preparative), mass spectrometer.

Comparison of Recommended Coupling Reagents

Standard carbodiimide reagents like DCC and EDC are generally ineffective for such hindered couplings and should be avoided.[4][5] The use of potent onium-salt-based reagents is mandatory for achieving acceptable yields.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

ReagentFull NameActivating SpeciesKey AdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt-esterConsidered the gold standard for difficult couplings due to the high reactivity and anchimeric assistance from the pyridine nitrogen of the HOAt byproduct.[5]Higher cost. Can cause guanidinylation of the free amine if pre-activation is too long without the carboxylic acid present.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium HexafluorophosphateO-6-ClBt-esterMore cost-effective than HATU with comparable or slightly lower reactivity. The 6-chloro-HOBt byproduct is more acidic than HOBt, leading to a more reactive ester.Potential for guanidinylation side reaction.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-esterIncorporates the Oxyma Pure additive directly, which is non-explosive and has reduced allergenic potential compared to HOBt/HOAt.[6] High solubility and efficiency.Newer generation reagent, may be less documented for specific legacy sequences.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt-esterPhosphonium-based reagent, avoids the guanidinylation side reaction associated with uronium salts.[5] Good for fragment coupling and cyclization.Generally considered less reactive than HATU for extremely hindered couplings.

Experimental Protocols

The following protocols assume a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

Protocol 1: Manual SPPS Incorporating this compound

This protocol outlines a single coupling cycle for the unnatural amino acid.

  • Resin Preparation: Swell the resin (e.g., 100 mg Rink Amide resin) in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a second 2 mL treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Activation and Coupling (The Critical Step): a. In a separate vial, dissolve the Fmoc-protected this compound (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF (approx. 1 mL). b. Allow the mixture to pre-activate for 5-10 minutes. Causality Note: Pre-activation ensures the formation of the highly reactive OAt-ester before introduction to the resin-bound amine, maximizing the driving force for the reaction. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the coupling time to 4 hours or perform the reaction at a moderately elevated temperature (e.g., 40-50°C).

  • Coupling Completion Monitoring: a. Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them. b. Perform a ninhydrin (Kaiser) test. A blue/purple color indicates incomplete coupling (free primary amines remain). A yellow/colorless result indicates a successful coupling.

  • Troubleshooting (If Ninhydrin Test is Positive): a. Drain the reaction vessel. b. Repeat step 4 (Activation and Coupling) using fresh reagents (a "double couple"). This is often necessary for sterically demanding residues.[7] c. If the coupling remains incomplete, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product.

  • Washing: Once the coupling is complete (ninhydrin test is negative), wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) to prepare for the next synthesis cycle.

G cluster_prep Preparation cluster_cycle SPPS Cycle swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. UAA Coupling (HATU, 2-4 hours) wash1->couple monitor 5. Ninhydrin Test couple->monitor double_couple 6. Double Couple (If Test Positive) monitor->double_couple Positive wash2 7. DMF/DCM Wash monitor->wash2 Negative double_couple->couple next_cycle Proceed to Next Amino Acid wash2->next_cycle

Sources

Application Note: The Strategic Use of 2-Amino-6-fluoro-3-methylbenzoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of a Privileged Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] The development of small-molecule kinase inhibitors has transformed the therapeutic landscape, with a multitude of approved drugs targeting the ATP-binding site of these enzymes.[2]

Within the medicinal chemist's toolkit, certain molecular fragments or "scaffolds" have emerged as particularly valuable starting points for inhibitor design. The substituted aminobenzoic acid motif is one such privileged scaffold, frequently found in clinically successful kinase inhibitors.[3] This application note details the utility of 2-Amino-6-fluoro-3-methylbenzoic acid as a versatile building block for the synthesis of a novel class of potent and selective kinase inhibitors. The specific substitution pattern of this reagent—featuring a nucleophilic amino group, a carboxylic acid for amide bond formation, and strategic fluorine and methyl groups—offers a unique combination of chemical handles and physicochemical properties beneficial for kinase inhibitor development.

The fluorine atom can enhance binding affinity through favorable electrostatic interactions within the kinase active site and can improve metabolic stability and membrane permeability.[4] The methyl group provides a point for steric interaction and can influence the conformation of the molecule. This guide will provide a representative, detailed protocol for the synthesis of a hypothetical kinase inhibitor based on a pyrimidine core, illustrating the practical application of this valuable starting material.

Core Synthesis Strategy: Building a Pyrimidine-Based Kinase Inhibitor

The following protocol outlines a representative synthesis of a hypothetical kinase inhibitor, Compound 1 , which features a 2-aminopyrimidine scaffold. This scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors. The synthesis leverages the reactivity of the amino and carboxylic acid groups of this compound to construct the final molecule in a logical, multi-step sequence.

Visualizing the Synthetic Workflow

G A 2-Amino-6-fluoro- 3-methylbenzoic acid B Step 1: Amide Coupling (EDC, HOBt) A->B C Intermediate 1 (N-Aryl Amide) B->C D Step 2: Nucleophilic Aromatic Substitution C->D E Final Product (Compound 1) D->E

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the target compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

PART 1: Synthesis of Intermediate 1 - Amide Bond Formation

The first step is the formation of an amide bond between this compound and a suitable amine, in this case, 4-(piperazin-1-yl)aniline. This reaction is a cornerstone of medicinal chemistry and is reliably achieved using standard peptide coupling reagents.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add 4-(piperazin-1-yl)aniline (1.0 eq) to the reaction mixture, followed by the addition of triethylamine (2.5 eq) as a base to neutralize the hydrochloride salt of EDC and any acidic byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .

Rationale:

  • EDC/HOBt Coupling: This combination is a widely used and efficient method for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, and HOBt is added to suppress side reactions and improve the efficiency of the coupling.

  • DMF as Solvent: DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents used in coupling reactions.

  • Triethylamine: This organic base is used to maintain a non-acidic environment, which is crucial for the stability of the reactants and the progress of the reaction.

PART 2: Synthesis of Compound 1 - Nucleophilic Aromatic Substitution

The final step involves the coupling of Intermediate 1 with a substituted pyrimidine, a common core for kinase inhibitors. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Protocol:

  • Reaction Setup: In a microwave vial, combine Intermediate 1 (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.1 eq) in isopropanol.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1-2 hours. Microwave irradiation is often used to accelerate SNAr reactions.

  • Reaction Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • Work-up and Isolation: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product, Compound 1 .

Rationale:

  • SNAr Reaction: The electron-withdrawing nature of the pyrimidine ring makes it susceptible to nucleophilic attack by the secondary amine of the piperazine moiety in Intermediate 1.

  • DIPEA as Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Microwave Chemistry: This technique can significantly reduce reaction times from hours or days to minutes, often improving yields and reducing the formation of byproducts.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of Compound 1 .

StepProductExpected Yield (%)Purity (%) (by HPLC)
1Intermediate 175-85>95
2Compound 140-60>98

Mechanism of Action: A Conceptual Overview

While Compound 1 is a hypothetical molecule, its design is based on the principles of Type I kinase inhibition, where the inhibitor binds to the active (DFG-in) conformation of the kinase in the ATP-binding pocket.

Visualizing Kinase Inhibition

G cluster_0 Kinase Active Site cluster_1 Substrates cluster_2 Inhibition Kinase Kinase Hinge Region DFG Motif Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate->Kinase Binds Inhibitor Compound 1 Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a protein kinase by Compound 1.

The 2-aminopyrimidine core is designed to form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The rest of the molecule, derived from this compound, occupies the rest of the ATP-binding pocket, with the fluorine and methyl groups potentially forming favorable interactions with hydrophobic regions and contributing to selectivity.

Conclusion

This compound represents a highly valuable and strategically functionalized starting material for the synthesis of novel kinase inhibitors. Its inherent chemical features allow for the straightforward construction of complex molecules with desirable pharmacological properties. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore the potential of this building block in the development of the next generation of targeted therapies.

References

  • Compounds and compositions as protein kinase inhibitors. (2009).
  • [5-fluoro-pyridin-3-yl] pyrazolo [1,5-a] pyrimidine-3-carboxamide compounds useful as ATR kinase inhibitors, their preparation, their different solid forms And radiolabeled derivatives.
  • Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors. (2012).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021).
  • P
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Compounds and compositions as protein kinase inhibitors.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • 2-Amino-3-fluoro-6-nitrobenzoic acid. EvitaChem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). PMC - NIH.
  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.
  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2017).
  • 2-Amino-6-fluoro-3-methoxybenzoic acid. BLD Pharm.
  • Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2)
  • Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo. PubMed.
  • 2-Fluoro-3-methylbenzoic acid. PubChem.

Sources

Topic: The Role of 2-Amino-6-fluoro-3-methylbenzoic Acid in the Development of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Agrochemical Development Professionals

The Anthranilic Diamide Scaffold: A Revolution in Insect Control

The discovery of agrochemicals built upon the 2-aminobenzoic acid (anthranilic acid) framework has led to a major breakthrough in pest management. This chemical class, known as the anthranilic diamides, represents Group 28 in the Insecticide Resistance Action Committee (IRAC) classification and has become essential for controlling a wide range of chewing pests, particularly in the order Lepidoptera (moths and butterflies).[1][2]

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamides exert their insecticidal effect through a novel mode of action: the selective modulation of insect ryanodine receptors (RyRs).[3] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

Causality of Action:

  • Binding: The diamide insecticide binds to a specific site on the insect's RyR.

  • Channel Activation: This binding locks the channel in an open state.

  • Uncontrolled Calcium Release: Stored calcium ions (Ca²⁺) are continuously released from the sarcoplasmic reticulum into the cytoplasm of the muscle cells.

  • Paralysis and Death: The depletion of Ca²⁺ stores and sustained muscle contraction leads to rapid feeding cessation, lethargy, paralysis, and ultimately, the death of the insect.

A key advantage of this class is its high selectivity for insect RyRs over mammalian forms, contributing to a favorable toxicological profile for operators and non-target organisms.[1]

cluster_muscle Insect Muscle Cell cluster_cytoplasm Cytoplasm SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) (Calcium Channel) SR->RyR Ca²⁺ Flow Ca_high High [Ca²⁺] RyR->Ca_high 2. Opens Channel (Uncontrolled Release) Ca_low Low [Ca²⁺] Contraction Muscle Contraction & Paralysis Ca_high->Contraction 3. Causes Paralysis Diamide Anthranilic Diamide Insecticide Diamide->RyR 1. Binds to Receptor G A 3-Methylbenzoic Acid B 2-Nitro-3-methylbenzoic Acid A->B Nitration (HNO₃ / H₂SO₄) C 2-Amino-3-methylbenzoic Acid B->C Reduction (e.g., H₂ / Catalyst) D 2-Amino-5-chloro-3-methylbenzoic Acid (Key Intermediate) C->D Chlorination (e.g., NCS)

Caption: General synthetic pathway for a key diamide intermediate.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This protocol is a representative synthesis adapted from established chemical literature. [4][5]All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reduction of 2-Nitro-3-methylbenzoic Acid

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid moiety. Raney Nickel is a common and effective catalyst for this transformation.

  • Reactor Setup: Charge a hydrogenation reactor with 2-nitro-3-methylbenzoic acid (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 5-10 volumes).

  • Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 1-5% w/w) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 0.2-0.5 MPa) and heat to 40-60°C.

  • Monitoring: Maintain the reaction with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical methods like TLC or HPLC. The reaction typically takes 4-8 hours.

  • Work-up: Once complete, cool the reactor and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-amino-3-methylbenzoic acid, which can be used directly in the next step or purified by recrystallization.

Step 2: Chlorination of 2-Amino-3-methylbenzoic Acid

  • Rationale: The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. To achieve selective chlorination at the 5-position (para to the amine), a mild chlorinating agent like N-Chlorosuccinimide (NCS) is often preferred to prevent over-chlorination.

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the solution. The addition may be slightly exothermic, so maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Precipitation & Isolation: Upon completion, add the reaction mixture to a large volume of cold water with stirring. The product, 2-amino-5-chloro-3-methylbenzoic acid, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove residual solvent and succinimide, and dry under vacuum. The product is often of sufficient purity for the next step.

From Intermediate to Active Ingredient: The Synthesis of Chlorantraniliprole

The final step in creating the active ingredient is an amide bond formation, coupling the anthranilic acid derivative with a second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [4]A common strategy involves first converting the anthranilic acid to a more reactive benzoxazinone.

G cluster_A Intermediates cluster_B Two-Step Pathway A 2-Amino-5-chloro- 3-methylbenzoic Acid C Benzoxazinone Intermediate A->C 1. Cyclization (e.g., with Acyl Chloride) B Pyrazole Carboxylic Acid (Activated) D Chlorantraniliprole C->D 2. Ring Opening (Methylamine)

Caption: Two-step synthesis of Chlorantraniliprole via a benzoxazinone intermediate.

Protocol 2: Synthesis of Chlorantraniliprole via Benzoxazinone
  • Rationale: This two-step approach avoids the direct coupling of a carboxylic acid and an amine, which can require harsh conditions. The benzoxazinone is a stable, isolable intermediate that readily reacts with a primary amine (methylamine) in a clean ring-opening reaction to form the final two amide bonds.

  • Benzoxazinone Formation: React 2-amino-5-chloro-3-methylbenzoic acid with the acid chloride of the pyrazole intermediate (prepared using thionyl chloride or oxalyl chloride). This is typically done in a solvent like acetonitrile in the presence of a base (e.g., pyridine) to neutralize the HCl generated. The resulting benzoxazinone intermediate precipitates and can be isolated.

  • Amidation (Ring Opening): Suspend the isolated benzoxazinone intermediate in a suitable solvent. Add an aqueous solution of methylamine.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours and can be monitored by HPLC.

  • Isolation: The final product, chlorantraniliprole, typically precipitates from the reaction mixture. It can be collected by filtration, washed with water, and dried.

The Potential Role and Advantages of 2-Amino-6-fluoro-3-methylbenzoic Acid

While the chloro-analog is commercially established, the synthesis of novel active ingredients using This compound is a logical and compelling direction for next-generation agrochemical research. The strategic replacement of chlorine with fluorine is a well-established principle in medicinal and agrochemical design.

Potential Advantages of Fluorine Substitution:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the target pest or the environment. This can lead to longer residual activity.

  • Increased Potency: Fluorine's high electronegativity can alter the electronic profile of the molecule, potentially leading to stronger binding interactions with the target site (the ryanodine receptor).

  • Improved Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance the molecule's ability to cross biological membranes and improve its systemic movement within a plant. [6]

Proposed Workflow for Screening Novel Fluorinated Analogs
  • Synthesis: Synthesize the fluorinated analog of chlorantraniliprole using the protocols outlined above, substituting this compound as the starting intermediate.

  • Primary Bioassay: Conduct a primary screen against key lepidopteran pests such as diamondback moth (Plutella xylostella) or fall armyworm (Spodoptera frugiperda). [7] * Apply the test compound at a range of concentrations (e.g., 0.1 to 100 mg/L) to leaf discs or artificial diet.

    • Introduce larvae and assess mortality after 48-72 hours.

    • Include the non-fluorinated parent compound (chlorantraniliprole) and a negative control.

  • Dose-Response Analysis: For active compounds, perform detailed dose-response studies to determine the median lethal concentration (LC₅₀). This quantitative data allows for direct comparison of potency.

Data Summary and Safety Protocols

Table of Physicochemical Properties
Property2-Amino-5-chloro-3-methylbenzoic acidThis compound
CAS Number 50994-14-4874804-26-9 [8]
Molecular Formula C₈H₈ClNO₂C₈H₈FNO₂ [8]
Molecular Weight 185.61 g/mol 169.16 g/mol [8]
Appearance SolidSolid
Laboratory Safety

Handling of halogenated anthranilic acids and the reagents for their synthesis requires strict adherence to safety protocols.

  • General Handling: Always use a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Reagent-Specific Hazards:

    • N-Chlorosuccinimide (NCS): Is an irritant and a strong oxidizer. Avoid contact with skin and eyes.

    • Thionyl Chloride / Oxalyl Chloride: Are highly corrosive and react violently with water, releasing toxic gases (SO₂ or CO/CO₂/HCl). Handle with extreme care in a dry environment.

    • Raney Nickel: Is pyrophoric, especially when dry, and can ignite spontaneously in air. Always handle as a slurry in water or solvent and under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not discharge into drains.

References

  • Lahm, G. P., et al. (2017). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Pest Management Science, 73(4), 658-665.
  • Gharda Chemicals Limited. (2021). Process for the preparation of chlorantraniliprole. WIPO Patent Application WO/2021/033172.
  • Cloyd, R. (2021). Dr. Bugs: Anthranilic diamide insecticides. Greenhouse Product News.
  • Reddy, B. V. S., et al. (2023). Concise Approach to the Synthesis of First Generation Anthranilic Diamide Insecticide, Chlorantraniliprole. ResearchGate.
  • Wang, F., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. ChemistryOpen.
  • Gharda Chemicals Limited. (2021). Process for the preparation of chlorantraniliprole. Google Patents.
  • Selby, T. P., et al. (2016). A Retrospective Look at Anthranilic Diamide Insecticides: Discovery and Lead Optimization to Chlorantraniliprole. Pest Management Science.
  • Khan, I., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • Abdel-Alim, A. M., et al. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Pharmazie.
  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica.
  • Li, Z., et al. (2023). Discovery of novel thiazolyl anthranilic diamide derivatives as insecticidal candidates. Pest Management Science.
  • Zhang, Y., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI.
  • Ciba-Geigy AG. (1996). Derivatives of anthranilic acid useful as fungicides. Google Patents.
  • Peng, J., et al. (2022). Targeted Synthesis of Anthranilic Diamides Insecticides Containing Trifluoroethoxyl Phenylpyrazole. ResearchGate.
  • University of Nebraska-Lincoln. Branched Chain Amino Acid Biosynthesis Inhibitors. Plant and Soil Sciences eLibrary.
  • Iftikhar, K., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
  • Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
  • Bayer CropScience AG. (2016). Amides of anthranilic acid in combination with fungicides. Google Patents.
  • Liu, X., et al. (2018). Cytotoxic Anthranilic Acid Derivatives from Deep Sea Sediment-Derived Fungus Penicillium paneum SD-44. MDPI.
  • Bauza, A., et al. (2018). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Molecules.
  • Ziegler, S., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology.

Sources

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-fluoro-3-methylbenzoic acid (CAS 874804-26-9). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in synthesizing this valuable fluorinated anthranilic acid derivative. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, notably in the development of novel therapeutics. Its specific substitution pattern, featuring an amine, a fluorine atom, and a carboxylic acid on a methylated benzene ring, presents a unique synthetic challenge. Low yields are a common issue, often stemming from poor regioselectivity, competing side reactions, or difficulties in purification. The most robust and common strategy for accessing this substitution pattern involves a Directed ortho-Metalation (DoM) approach. This guide will focus primarily on troubleshooting this synthetic route.

A plausible and widely-used synthetic pathway begins with a protected 3-fluoro-2-methylaniline. The protecting group and the fluorine atom then direct a strong organolithium base to deprotonate the C6 position, creating a nucleophilic aryllithium species. This intermediate is then quenched with an electrophile, typically carbon dioxide, to install the carboxylic acid group. Subsequent deprotection yields the final product.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during the synthesis.

Question 1: The lithiation/carboxylation step results in a very low yield of the desired product. What are the most likely causes?

Answer: A low yield in the core Directed ortho-Metalation and carboxylation sequence is the most common failure point. The cause is typically rooted in one of three areas: reagent quality, reaction conditions, or the stability of the lithiated intermediate.

Pillar 1: Reagent and Solvent Integrity

  • Organolithium Reagent: The titer (concentration) of your organolithium reagent (e.g., n-BuLi, s-BuLi) is critical. These reagents degrade over time, especially with improper storage. Always use a freshly titrated or newly purchased reagent.

  • Solvent Anhydrousness: Organolithiums are extremely potent bases and will react immediately with any protic source, especially water. Ensure your solvent (typically THF or Et₂O) is rigorously dried. Using a solvent from a freshly opened bottle or one distilled over a suitable drying agent is paramount.

  • Starting Material Purity: The protected aniline must be completely dry and free of protic impurities. Co-evaporating your starting material with anhydrous toluene before use can help remove residual water.

Pillar 2: Critical Reaction Conditions

  • Temperature Control: The formation of the aryllithium intermediate is highly exothermic and must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and degradation. Allowing the temperature to rise prematurely is a common cause of failure.

  • Inert Atmosphere: The entire reaction sequence, from solvent addition to quenching, must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching of the organolithium species by oxygen or moisture.

Pillar 3: The Aryllithium Intermediate

  • Directing Group Efficacy: The choice of the amine protecting group is crucial. A bulky silyl group (e.g., TBDMS) or a carbamate can work, but their effectiveness as a Directed Metalation Group (DMG) can vary. The fluorine atom itself is a potent DMG, which aids in directing the lithiation to the C6 position.[1][2]

  • Addition Rate: Add the organolithium reagent dropwise to the solution of your starting material. A rapid addition can cause localized heating, leading to side product formation.

Question 2: My main product is an isomer. The carboxylic acid group has been added at a different position on the ring. Why did this happen?

Answer: The formation of regioisomers indicates a failure in the directing-group strategy. While the combination of a protected amine at C1 and fluorine at C3 should strongly direct lithiation to C6, other positions can compete under certain circumstances.

  • Kinetic vs. Thermodynamic Control: Proton abstraction is generally a kinetically controlled process. However, if the initially formed lithiated species is unstable, it may rearrange to a more thermodynamically stable isomer, especially if the temperature is not kept sufficiently low. The C-H bond ortho to the fluorine is significantly acidified, making it a primary target for deprotonation.[3][4]

  • Steric Hindrance: A very bulky protecting group on the amine could sterically hinder the approach of the organolithium base to the C6 position, potentially favoring deprotonation at the less hindered methyl group, followed by rearrangement or other side reactions.

  • Inadequate Base: If a weaker base or an insufficient amount of a strong base is used, deprotonation may be incomplete or non-selective, leading to a mixture of products upon quenching.

To resolve this, ensure cryogenic temperatures (-78 °C or lower) are maintained throughout the lithiation. Confirm the identity and strength of your directing groups and consider using an additive like TMEDA, which can break up organolithium aggregates and increase basicity and regioselectivity.[5]

Question 3: I've isolated a significant byproduct that is not an isomer and has a different molecular weight. What could it be?

Answer: A common and often perplexing byproduct in syntheses involving N-acylated anthranilic acids is a 4H-3,1-benzoxazin-4-one .[6][7] This can occur if:

  • An acyl-based protecting group (like an acetyl or benzoyl group) was used for the amine.

  • During the workup or purification, acidic or dehydrating conditions were employed.

The N-acyl anthranilic acid intermediate can undergo intramolecular cyclization via dehydration, where the carboxylic acid hydroxyl group attacks the amide carbonyl, eliminating water to form the stable, six-membered benzoxazinone ring.[8]

Diagnostic Check:

  • Mass Spectrometry: The benzoxazinone will have a molecular weight 18 amu less than the corresponding N-acyl anthranilic acid (loss of H₂O).

  • Infrared (IR) Spectroscopy: Look for a characteristic lactone carbonyl stretch around 1760-1780 cm⁻¹, which is distinct from the carboxylic acid and amide carbonyls.

Solution:

  • If this side product is observed, avoid acidic conditions during workup. A basic aqueous wash can often hydrolyze the benzoxazinone back to the desired anthranilic acid.[6]

  • In future syntheses, consider using a non-acyl protecting group, such as a Boc carbamate or a silyl group, which can be removed under orthogonal conditions.

Question 4: The reaction seems to work, but I am losing most of my product during purification. How can I improve the isolation?

Answer: Purification of amphoteric molecules like amino acids can be challenging. Losses during workup and purification often result from the compound's solubility properties.

  • Aqueous Workup: After quenching the reaction, the product exists as a lithium carboxylate. Acidifying the aqueous layer is necessary to protonate the carboxylate and precipitate the amino acid. However, both the -NH₂ and -COOH groups can be protonated or deprotonated depending on the pH. The product will have minimum water solubility at its isoelectric point (pI) . Carefully adjust the pH of the aqueous layer (often to around pH 4-5) to maximize precipitation.[9]

  • Emulsion Formation: The presence of organic residues and salts can lead to emulsions during extraction. If this occurs, adding brine or filtering the entire mixture through a pad of Celite can help break the emulsion.

  • Recrystallization: For final purification, recrystallization is often superior to chromatography for this class of compounds. A mixed solvent system, such as ethanol/water or acetone/water, is often effective.[9] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound on a lab scale? A1: The most reliable route is a Directed ortho-Metalation (DoM) strategy. A general workflow is outlined in the diagram below and involves:

  • Protection of the amino group of 3-fluoro-2-methylaniline. A Boc group is a good choice.

  • ortho-Lithiation at the C6 position using a strong base like s-BuLi in THF at -78 °C. The fluorine and the protected amine group synergistically direct the deprotonation.[1][2]

  • Carboxylation by quenching the aryllithium intermediate with solid carbon dioxide (dry ice).

  • Aqueous workup followed by acidic deprotection (e.g., with TFA or HCl) to remove the Boc group and yield the final product.

Q2: How critical is the choice of organolithium base (n-BuLi vs. s-BuLi vs. t-BuLi)? A2: The choice is very important. The acidity of the C-H proton at C6 is increased by the adjacent fluorine atom, but it is still a relatively non-acidic proton.

  • n-BuLi: May be sufficient, but can sometimes be sluggish or lead to incomplete reaction.

  • s-BuLi: More basic and generally the reagent of choice for deprotonating less activated aromatic C-H bonds. It often gives faster and cleaner reactions in DoM.

  • t-BuLi: Extremely basic and reactive. It is generally not recommended here as it can lead to side reactions, including deprotonation of the methyl group.

For this synthesis, s-BuLi is the recommended starting point. *

ParameterRecommendationRationale & Key Considerations
Starting Material N-Boc-3-fluoro-2-methylanilineBoc group is a good DMG and easily removed.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are required to solvate the lithium cation. Must be rigorously dry.
Base sec-Butyllithium (s-BuLi)Offers higher basicity than n-BuLi for efficient deprotonation.[5]
Additive TMEDA (optional, 1.1 eq)Can accelerate lithiation and improve regioselectivity.
Temperature -78 °C (Dry ice/acetone)Essential to ensure the stability of the aryllithium intermediate.
Quenching Agent Solid CO₂ (Dry Ice)An inexpensive and efficient electrophile for carboxylation. Use a large excess.
Workup Acidification to pICareful pH adjustment is crucial for maximizing product precipitation.
Table 1: Recommended Reaction Parameters for the DoM/Carboxylation Step

Q3: What are the primary safety concerns for this synthesis? A3: The primary hazards are associated with the use of organolithium reagents.

  • Pyrophoric Reagents: Organolithiums, particularly t-BuLi, can ignite spontaneously on contact with air. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.

  • Exothermic Quenching: Quenching unreacted organolithium with water or acid is highly exothermic and can cause the solvent to boil violently. The reaction should be cooled in an ice bath and the quenching agent added slowly.

  • Cryogenic Temperatures: Handling dry ice and acetone requires appropriate thermal gloves to prevent cold burns.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via DoM

Step 1: Protection of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-Boc-3-fluoro-2-methylaniline.

Step 2: Lithiation and Carboxylation

  • Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolve N-Boc-3-fluoro-2-methylaniline (1.0 eq) in anhydrous THF under nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 eq, ~1.4 M in cyclohexane) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution should turn a deep color.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by adding a large excess of freshly crushed dry ice pellets directly to the flask.

  • Allow the mixture to slowly warm to room temperature.

Step 3: Workup and Deprotection

  • Add water to the reaction mixture and separate the layers.

  • Wash the aqueous layer with diethyl ether to remove neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated HCl. This step removes the Boc group.

  • Further adjust the pH to ~4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.

Diagrams

G cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Phase start Low Yield or Impure Product reagents Check Reagent Quality (BuLi titer, dry solvent) start->reagents Is purity a concern? conditions Verify Reaction Conditions (-78°C, Inert Atmosphere) start->conditions Was the procedure followed exactly? byproducts Analyze Byproducts (LCMS, NMR, IR) start->byproducts Are there unexpected spots/peaks? optimize_reagents Use Fresh Reagents & Rigorously Dry Solvents reagents->optimize_reagents optimize_conditions Strict Temperature Control & Inert Gas Purge conditions->optimize_conditions optimize_workup Adjust pH to pI for Precipitation byproducts->optimize_workup Impurities from workup? change_route Modify Protecting Group (e.g., non-acyl) byproducts->change_route Benzoxazinone detected?

Caption: A troubleshooting workflow for low yield issues.

Caption: The Directed ortho-Metalation (DoM) pathway. (Note: Images are placeholders for chemical structures).

References

  • Al-awar, R. S., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Current Organic Chemistry, 17(8), 831-858. [Link]
  • Clot, E., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 119(18), 10447-10514. [Link]
  • Kumar, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5638. [Link]
  • Gessner, V. H., et al. (2007). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of Organometallic Chemistry, 692(17), 3781-3795. [Link]
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • Clot, E., et al. (2019). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]
  • El-Sayed, M. A. A., et al. (2023). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 13(1), 104-127. [Link]
  • Kollmar, M., et al. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. [Link]
  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(5), 1-12. [Link]
  • Sandin, P. (2009).
  • Tella, A. C., et al. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes.
  • Kumar, S., et al. (2011). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 149-151. [Link]
  • Quora. (2017).
  • Sandin, P. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 539-545. [Link]
  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]

Sources

Technical Support Center: Optimization of N-alkylation of 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-Amino-6-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical transformation. The insights provided herein are grounded in established chemical principles and field-proven experience to ensure the scientific integrity and successful execution of your experiments.

Introduction: The Challenges of N-alkylating this compound

The N-alkylation of this compound presents a unique set of challenges due to the electronic and steric nature of the molecule. The presence of an electron-withdrawing fluorine atom and a carboxylic acid group deactivates the aniline nitrogen, making it less nucleophilic.[1] Furthermore, the ortho-substituents (fluoro and methyl groups) create significant steric hindrance around the amino group, which can impede the approach of the alkylating agent.[2][3]

This guide will address common issues encountered during this reaction, such as low yield, side reactions, and incomplete conversion, providing a logical framework for optimization and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-alkylation reaction is showing very low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in the N-alkylation of this substrate is a common issue, primarily stemming from the reduced nucleophilicity of the aniline and steric hindrance. Here’s a systematic approach to troubleshooting:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A strong, non-nucleophilic base is required to deprotonate the amine or the carboxylic acid, thereby increasing the nucleophilicity of the nitrogen.

    • Strong Bases: Consider using strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[4][5] Cs₂CO₃ is often effective in promoting mono-alkylation.[4] The base's role is crucial for the reaction to proceed, and its absence can lead to no product formation.[6][7]

    • Polar Aprotic Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred.[5][8][9] These solvents can help to dissolve the reactants and facilitate the SN2 reaction mechanism. Ensure your solvents are anhydrous, as moisture can quench strong bases.[8]

  • Reaction Temperature: Due to the deactivated nature of the starting material, higher reaction temperatures are often necessary to drive the reaction forward.[1]

    • Optimization: Gradually increase the reaction temperature, for instance, from room temperature up to 80-120 °C, while carefully monitoring the reaction progress by TLC or LC-MS.[7][8] Be aware that excessively high temperatures can lead to decomposition or unwanted side reactions.[1]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent plays a significant role.

    • Halide Reactivity: The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Catalytic Iodide: The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using alkyl bromides or chlorides, as it can in-situ generate the more reactive alkyl iodide.[9]

  • Protection of the Carboxylic Acid: The carboxylic acid group can interfere with the reaction, particularly with the base. Protecting it as an ester (e.g., methyl or ethyl ester) prior to N-alkylation can sometimes improve yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[9]

Q2: I am observing the formation of multiple products, particularly O-alkylation of the carboxylic acid. How can I improve the selectivity for N-alkylation?

A2: The formation of the O-alkylated product (ester) is a known side reaction, especially when using stronger bases and more reactive alkylating agents. Here are strategies to favor N-alkylation:

  • Choice of Base: Milder bases like potassium carbonate (K₂CO₃) can sometimes favor N-alkylation over O-alkylation, although they may require higher temperatures or longer reaction times.[10][11]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature may help to increase the selectivity for the kinetically favored N-alkylation over the thermodynamically favored O-alkylation, though this may come at the cost of a slower reaction rate.[1]

    • Order of Addition: Adding the alkylating agent slowly or dropwise to the mixture of the aniline and base can help to maintain a low concentration of the alkylating agent, which can minimize side reactions.[4][8]

  • Alternative Alkylation Methods:

    • Reductive Amination: This is an excellent alternative for achieving selective mono-N-alkylation.[4][12] The reaction proceeds by forming an imine between the aniline and an aldehyde or ketone, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][12] This method avoids the use of strong bases and highly reactive alkylating agents, thus minimizing O-alkylation.

    • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This modern, atom-economical method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Ni).[4][6][7] This process generates water as the only byproduct and is highly selective for N-alkylation.[4]

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?

A3: A stalled reaction can be frustrating. Besides the factors mentioned in Q1, consider the following:

  • Reagent Purity: Ensure that all your reagents, especially the solvent, are pure and anhydrous.[1][8] Impurities can interfere with the reaction or poison catalysts.

  • Inert Atmosphere: For reactions using sensitive reagents like NaH or organometallic catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent decomposition.[8]

  • Solubility Issues: The starting material or the base might not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[9]

    • Solvent Screening: Experiment with different polar aprotic solvents in which your reactants have better solubility.[1][9]

    • Phase-Transfer Catalysis: In cases of poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes be employed to facilitate the reaction between components in different phases.

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1: Direct AlkylationCondition 2: Reductive Amination
Substrate This compound (1.0 eq)This compound (1.0 eq)
Alkylating Agent Alkyl Bromide or Iodide (1.1 - 1.5 eq)Aldehyde or Ketone (1.0 - 1.2 eq)
Base Cs₂CO₃ (2.0 eq) or NaH (1.2 eq)Not required
Reducing Agent Not applicableNaBH(OAc)₃ (1.2 - 1.5 eq)
Solvent Anhydrous DMF or ACNAnhydrous DCM or DCE
Temperature 60 - 100 °CRoom Temperature
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere, add the aldehyde or ketone (1.0 - 1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.2 - 1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization of Optimization Workflow

Optimization_Workflow cluster_start Initial Assessment cluster_conditions Reaction Condition Optimization cluster_selectivity Selectivity Issues cluster_alternative Alternative Methods cluster_end Outcome Start Low Yield or No Reaction Base Screen Bases (K2CO3, Cs2CO3, NaH, t-BuOK) Start->Base Initial Step Solvent Optimize Solvent (DMF, DMSO, ACN) Base->Solvent Temp Increase Temperature (RT to 120°C) Solvent->Temp Alkylating_Agent Vary Alkylating Agent (R-Cl, R-Br, R-I) Add catalytic KI Temp->Alkylating_Agent Side_Reaction Side Reaction Observed (e.g., O-alkylation) Alkylating_Agent->Side_Reaction If side reactions persist Success Optimized N-Alkylation Alkylating_Agent->Success If successful Control_Stoichiometry Control Stoichiometry (Slow addition of Alkylating Agent) Side_Reaction->Control_Stoichiometry Reductive_Amination Consider Reductive Amination Side_Reaction->Reductive_Amination Borrowing_Hydrogen Explore Borrowing Hydrogen Catalysis Side_Reaction->Borrowing_Hydrogen Protecting_Group Protect Carboxylic Acid Control_Stoichiometry->Protecting_Group Protecting_Group->Success Reductive_Amination->Success Borrowing_Hydrogen->Success

Sources

Technical Support Center: Chromatographic Purification of 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the chromatographic purification of 2-Amino-6-fluoro-3-methylbenzoic acid. This molecule, with its unique combination of a basic amino group, an acidic carboxyl group, and an electron-withdrawing fluorine atom, presents a distinct set of challenges for achieving high purity. Its zwitterionic potential makes its behavior highly sensitive to mobile phase conditions, particularly pH.[1]

This guide is structured to provide you with both high-level strategies and detailed troubleshooting protocols to navigate these challenges effectively. We will explore the causality behind common purification issues and provide robust, field-proven solutions to streamline your workflow and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column and mobile phase selection for purifying this compound?

A1: For initial method development, a modern, high-purity, end-capped C18 column is the workhorse and a logical starting point. However, due to the compound's polar and ionizable nature, a standard C18 might not provide sufficient retention or optimal peak shape.

  • Recommended Starting Point:

    • Column: C18, 5 µm, 100 Å, 4.6 x 150 mm. Consider a column with base-deactivated silica to minimize silanol interactions.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 20-30 minutes.[2]

    • Rationale: The acidic mobile phase (pH ~2.5-3.0) serves two critical purposes: it protonates the basic amino group (making it a cation) and suppresses the ionization of the carboxylic acid group (making it neutral). This uniform charge state is essential for achieving sharp, reproducible peaks by minimizing secondary interactions with the stationary phase.

Q2: How critical is mobile phase pH, and what is the optimal range?

A2: Mobile phase pH is the single most critical parameter for this compound. Because it is a zwitterionic aminobenzoic acid, its net charge and hydrophobicity are highly dependent on pH. Operating at a pH close to the pKa of either the amine or the carboxylic acid will result in poor peak shape and shifting retention times.

  • The Rule of Thumb: To ensure a consistent charge state, the mobile phase pH should be at least 2 units away from the analyte's pKa values.[3]

  • For this compound:

    • The carboxylic acid pKa (pKa1) is typically acidic (est. ~3-4).

    • The amino group pKa (pKa2) is typically weakly basic (est. ~2-3).

  • Optimal pH Ranges:

    • Acidic (pH < 2.0): The amino group is fully protonated (cationic), and the carboxylic acid is neutral. This is often the best range for good peak shape on reversed-phase columns.

    • Basic (pH > 6.0): The carboxylic acid is fully deprotonated (anionic), and the amino group is neutral. This is an alternative but can be problematic on silica-based columns, which are not stable at high pH.

  • Avoid: Operating in the pH 2-6 range where the molecule can exist in multiple protonation states.

Q3: My compound shows poor retention even on a C18 column. What are my options?

A3: Poor retention is common for such polar, small molecules. If adjusting the pH to suppress ionization isn't sufficient, consider alternative stationary phases.

  • Mixed-Mode Chromatography: This is an excellent strategy. A mixed-mode column combines reversed-phase character with ion-exchange capabilities. For this analyte, a reversed-phase/cation-exchange column would be ideal, as it can retain the molecule via its protonated amino group, providing an orthogonal separation mechanism.[1][4][5]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides alternative selectivity and can improve retention for polar analytes.

  • Phenyl Columns: The aromatic ring of your compound can engage in π-π interactions with a phenyl stationary phase, offering a different selectivity profile compared to a C18 column, which is useful for separating structurally similar impurities.

Q4: What are the likely impurities I need to separate?

A4: Impurities often stem from the synthetic route. For substituted benzoic acids, common impurities include:

  • Starting Materials: Unreacted precursors.

  • Isomers: Positional isomers that may have formed during synthesis. Separating isomers often requires highly selective methods.[4][6]

  • Related Compounds: Molecules that have lost the fluorine or amino group, or precursors from earlier synthetic steps. The separation of fluorinated from non-fluorinated benzoic acids can be particularly challenging.[7][8]

Troubleshooting Guide: Common Purification Challenges

Problem 1: My peak is tailing severely.

This is the most common issue for aromatic amines. Peak tailing is a classic sign of secondary interactions between the basic amino group and acidic residual silanol groups on the silica surface of the column.[3]

Troubleshooting Workflow: Peak Tailing

Caption: A decision tree for troubleshooting peak tailing issues.

Detailed Solutions:

  • pH Adjustment: Ensure the mobile phase pH is low enough (~2.5) to fully protonate the amino group. This reduces its ability to interact with silanols via hydrogen bonding.

  • Use a Competitive Base: Add a small amount (0.05-0.1%) of an amine like triethylamine (TEA) to your mobile phase.[3] TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding your analyte from these interactions.

  • Select a Different Column:

    • Base-Deactivated (BDS) or End-Capped Columns: These columns have fewer accessible silanol groups and are specifically designed to produce better peak shapes for basic compounds.

    • Polymer-Based Columns: These columns have no silanol groups but offer different selectivity and may have lower efficiency.

  • Reduce Sample Load: Injecting too much sample can overload the active sites, leading to tailing. Try diluting your sample by a factor of 10.[3]

Problem 2: My retention time is drifting between injections.

Inconsistent retention times point to an unstable chromatographic system.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Insufficient Buffer Capacity The mobile phase pH is not stable, especially if your sample is dissolved in a different pH solution. This changes the ionization state of your analyte.Use a proper buffer system (e.g., 25-50 mM phosphate or formate) instead of just 0.1% acid, especially if operating near a pKa. Ensure the pH is stable.
Poor Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions before injection, particularly in gradient methods.Increase the equilibration time between runs. A good rule of thumb is to flush with at least 10-15 column volumes of the initial mobile phase.
Temperature Fluctuations Ambient temperature changes in the lab can affect mobile phase viscosity and retention.Use a column oven set to a stable temperature (e.g., 30-40 °C) for consistent results.
Column Degradation The stationary phase is breaking down, often due to operation at extreme pH or high temperatures.Operate within the column's recommended pH range (typically pH 2-8 for silica). Use a guard column to protect the analytical column.[3]
Problem 3: I can't separate my target compound from a key impurity.

This is a selectivity issue. When two compounds co-elute, you need to change the chromatographic conditions to alter their relative interactions with the stationary and mobile phases.

Method Development Strategy for Improving Selectivity

Caption: A systematic approach to method development for resolving co-eluting peaks.

Detailed Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol have different properties and will produce different selectivity. If you are using ACN, try a method with MeOH, and vice-versa.

  • Adjust the pH: A small change in pH can significantly alter the retention of one impurity relative to another, especially if their pKa values differ. Try adjusting the pH by ±0.5 units.

  • Change the Column: This is the most powerful way to alter selectivity.

    • C18 → Phenyl: If your impurity is structurally similar but differs in aromaticity, a phenyl column can provide the necessary π-π interactions for separation.

    • C18 → Mixed-Mode Cation Exchange: This will add an ion-exchange mechanism that can be highly effective at separating compounds with even minor differences in their pKa or charge distribution.[1][9]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Method
  • Column: High-purity, base-deactivated C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile/Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or as determined by UV scan.

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

Protocol 2: Troubleshooting Peak Tailing with a Competitive Amine
  • Prepare Mobile Phases: Use the same mobile phases as in Protocol 1.

  • Add Competitive Base: To both Mobile Phase A and Mobile Phase B, add triethylamine (TEA) to a final concentration of 0.1% (v/v).

    • Note: TEA can be difficult to remove from an HPLC system. Dedicate a system or ensure a thorough flush is performed after use.

  • Re-run Analysis: Equilibrate the column thoroughly with the new mobile phase and inject the sample.

  • Compare Chromatograms: Compare the peak shape from this run to the original. A significant reduction in tailing indicates that silanol interactions were the primary cause.[3]

References

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids.
  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies.
  • HPLC Methods for analysis of 2-Aminobenzoic acid.
  • Reversed-phase high-performance liquid chromatography of unsubstituted aminobenzoic acids.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Analytical methods to distinguish between fluorin
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
  • Method development & optimiz
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
  • Analysis Fluorobenzoic Acids for Water Tracer Studies Applic
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones (re-used). Arkivoc.

Sources

preventing byproduct formation in the nitration of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of fluorinated benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your desired product.

Troubleshooting Guide: Common Issues & Solutions

The nitration of fluorinated benzoic acids is a nuanced process. The aromatic ring is deactivated by both the electron-withdrawing fluorine and carboxylic acid groups, making the reaction inherently slow.[1] Furthermore, the competing directing effects of these substituents often lead to a mixture of products.[1] This section addresses the most common experimental challenges.

Q1: Why am I getting a mixture of nitro-isomers? My regioselectivity is poor.

This is the most frequent challenge. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director.[1] This competition dictates the final isomer distribution, which is a delicate balance of electronic effects and steric hindrance.

Probable Causes & Solutions:

  • Competing Directing Effects: The inherent electronic properties of your substrate are the primary cause. For example, in 4-fluorobenzoic acid, the nitro group is directed ortho to the fluorine and meta to the carboxylic acid, yielding 4-fluoro-3-nitrobenzoic acid as the major product.[1]

  • Reaction Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the formation of minor isomers.

Strategic Recommendations:

  • Temperature Control: Maintain the lowest feasible temperature that allows the reaction to proceed. Start at 0-5 °C and monitor the reaction's progress before considering a cautious increase.

  • Choice of Nitrating Agent: Standard concentrated HNO₃/H₂SO₄ is often sufficient. However, for highly deactivated substrates or to potentially alter selectivity, consider alternative nitrating systems. Zeolite catalysts, for instance, can enhance para-selectivity due to shape-selective constraints within their pores.[2][3]

  • Controlled Addition: Add the nitrating agent dropwise to the substrate solution to maintain a low instantaneous concentration of the electrophile and better control the reaction temperature.

Workflow for Troubleshooting Poor Regioselectivity

start Problem: Poor Regioselectivity check_temp Is reaction temperature < 10°C? start->check_temp lower_temp Action: Lower temperature to 0-5°C and monitor check_temp->lower_temp No check_agent Is standard HNO₃/H₂SO₄ being used? check_temp->check_agent Yes analyze Analyze isomer ratio via HPLC/GC-MS lower_temp->analyze consider_alt Action: Evaluate alternative nitrating agents (e.g., Acyl Nitrates) or catalysts (e.g., Zeolites) for improved selectivity check_agent->consider_alt No check_agent->analyze Yes consider_alt->analyze end Optimized Selectivity analyze->end

Caption: Decision workflow for addressing poor regioselectivity.

Q2: I'm observing dinitration and other unwanted byproducts. How can I prevent this?

The formation of dinitrated products or dark-colored tars indicates that the reaction conditions are too harsh.

Probable Causes & Solutions:

Issue Probable Cause Recommended Solution
Dinitration Products Reaction temperature is too high, or the reaction was left for too long.[1] The initial nitro group further deactivates the ring, but under forcing conditions, a second nitration can occur.[4]Strictly control the temperature. Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed.[1]
Ipso-Substitution The carboxylic acid group is replaced by a nitro group. This is a known side reaction for certain substrates.[5]Modify the nitrating agent or reaction conditions. Ipso-nitration is often sensitive to the specific reagents used.[5]
Dark-Colored Tars Oxidation of the aromatic ring or other sensitive functional groups.[1] This can be caused by excessively high temperatures or impurities.Ensure the purity of the starting material. Maintain low reaction temperatures and ensure a slow, controlled addition of the nitrating agent to dissipate heat.[1]
Q3: My reaction is extremely slow or incomplete. What should I do?

This issue arises from the strong deactivating nature of both the fluorine and carboxylic acid substituents on the aromatic ring.[1]

Strategic Recommendations:

  • Increase Temperature Cautiously: While low temperatures are key for selectivity, a deactivated substrate may require more thermal energy. Increase the temperature in small increments (e.g., 5-10 °C) and monitor the impact on both reaction rate and byproduct formation.

  • Use a Stronger Nitrating Agent: If temperature increases are ineffective or hurt selectivity, consider using a more potent nitrating system. Fuming nitric acid or increasing the proportion of sulfuric acid can increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).[1]

  • Extend Reaction Time: Deactivated systems simply require more time. Allow the reaction to run for a longer period, ensuring you are monitoring its progress periodically to identify the point of completion without initiating byproduct formation.[1]

Frequently Asked Questions (FAQs)

Q4: What is the fundamental role of sulfuric acid in the nitrating mixture?

Sulfuric acid serves as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺), which is the active species that nitrates the aromatic ring.[4][6][7]

Generation of the Nitronium Ion

G cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of Water HNO3 HNO₃ protonated_HNO3 H₂NO₃⁺ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_ion - H₂O H2O H₂O

Caption: The catalytic role of sulfuric acid in generating the nitronium ion.

Q5: How do the substituents on fluorinated benzoic acid direct the incoming nitro group?

The final position of the nitro group is determined by the combined electronic influence of the existing substituents.

  • -COOH (Carboxylic Acid): This is a deactivating, meta-directing group.[8][9][10] It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the most favorable for electrophilic attack.

  • -F (Fluorine): This is a deactivating, ortho-, para- directing group.[1] While it withdraws electron density inductively (deactivating), it can donate electron density through resonance to the ortho and para positions, making them the preferred sites of attack relative to the meta position.

The reaction proceeds at the position that is best stabilized and activated by the combination of these effects.

Directing Effects on 3-Fluorobenzoic Acid

Caption: Directing influences on 3-fluorobenzoic acid.

Q6: What analytical methods are best for monitoring my reaction and identifying byproducts?

A multi-tiered approach is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench.[1][11] It allows you to visualize the consumption of starting material and the formation of the main product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[12][13][14] HPLC provides excellent separation of isomers and other byproducts, allowing for accurate determination of product distribution and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, though some polar compounds like trinitrophenol may require derivatization.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural confirmation of the final, purified products and any isolated byproducts.[12]

Q7: What are the most critical safety precautions I must take?

Nitration reactions are hazardous and require strict safety protocols.

  • Corrosivity & Reactivity: The nitrating mixture (concentrated HNO₃ and H₂SO₄) is extremely corrosive and a strong oxidizing agent.[15][16][17] It can cause severe burns and react violently with organic materials.[16][18]

  • Engineering Controls: Always conduct the reaction in a certified chemical fume hood with adequate ventilation to control exposure to toxic fumes (e.g., nitrogen dioxide).[15][19] Ensure an emergency eyewash and shower station are immediately accessible.[15][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Acid-resistant gloves (consult a glove compatibility chart).[19]

    • Chemical splash goggles and a face shield.[15][17]

    • A flame-resistant lab coat.[19]

  • Emergency Preparedness: Have a spill containment kit with neutralizing agents (e.g., sodium carbonate) readily available.[16] All personnel must be trained on the specific hazards and emergency procedures.[15]

Experimental Protocols

Protocol 1: General Procedure for Nitration of a Fluorinated Benzoic Acid

Disclaimer: This is a general guideline. Reaction conditions (temperature, time, stoichiometry) must be optimized for each specific substrate.

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Substrate: Charge the flask with the fluorinated benzoic acid (1.0 eq) and concentrated sulfuric acid. Stir until fully dissolved, maintaining the temperature at 0-5 °C.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred solution of the benzoic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring at low temperature. Monitor the reaction's progress every 30 minutes using TLC (see Protocol 2).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate. Lightly draw a starting line in pencil ~1 cm from the bottom.

  • Spotting:

    • Carefully withdraw a tiny aliquot from the reaction mixture using a glass capillary.

    • Quench this aliquot in a vial containing a small amount of water and ethyl acetate.

    • Spot the organic layer on the TLC plate.

    • On the same plate, spot a reference sample of your starting material.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

References

  • Quora. (2021).
  • Khan Academy. (n.d.).
  • ECHEMI. (n.d.).
  • ResearchGate. (2014). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?Link
  • Proprep. (n.d.).
  • Proteomics Analysis of Nitration. (n.d.).
  • Standard Operating Procedure. (2012).
  • BenchChem. (n.d.).
  • YouTube. (2024).
  • University of Washington. (n.d.). NITRIC ACID SAFETY. Link
  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Link
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Link
  • ResearchGate. (2025).
  • ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Link
  • ACS Publications. (2013).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Link
  • Cardiff University - ORCA. (2023).
  • NIH - PMC. (n.d.). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. Link
  • Semantic Scholar. (2017).
  • NIH - NCBI Bookshelf. (n.d.).
  • Frontiers. (2024).
  • Brainly.in. (2018).
  • ResearchGate. (2017). (PDF)
  • NIH - PMC. (2025).
  • Allen. (n.d.).
  • Chemistry Steps. (n.d.).
  • Profnit. (n.d.).
  • Master Organic Chemistry. (2018).
  • YouTube. (2019).

Sources

Technical Support Center: Strategies for Regioselective Reactions on 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of chemical reactions on 2-Amino-6-fluoro-3-methylbenzoic acid. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of Regioselectivity

This compound is a highly substituted aromatic compound where the regiochemical outcome of subsequent reactions, particularly electrophilic aromatic substitution (EAS), is not always predictable. The benzene ring is influenced by four distinct substituents, each exerting its own electronic and steric effects:

  • -NH₂ (Amino): A powerful activating, ortho, para-directing group.

  • -F (Fluoro): A deactivating group due to induction, but an ortho, para-director through resonance.[1]

  • -CH₃ (Methyl): A weak activating, ortho, para-directing group.

  • -COOH (Carboxylic Acid): A strong deactivating, meta-directing group.

The interplay of these competing influences makes achieving high selectivity for a single product a significant synthetic challenge. This guide will explore strategies to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm planning an electrophilic aromatic substitution. Which position on the ring is most likely to react?

Answer: Understanding the directing effects of the existing substituents is key to predicting the major product. Let's analyze the positions available for substitution (C4 and C5):

  • Position C4: This site is ortho to the methyl group and para to the fluoro group. Both of these direct incoming electrophiles to this position.

  • Position C5: This site is para to the strongly activating amino group and meta to the deactivating carboxylic acid group.

Primary Analysis: The amino group is the most powerful activating group on the ring. Its para-directing effect is exceptionally strong, making Position C5 the most electronically favored site for electrophilic attack . The meta-directing effect of the carboxylic acid also converges on C5, further enhancing its reactivity compared to C4.

However, this is a simplified model. Steric hindrance and the specific reaction conditions can alter this outcome, often leading to mixtures of C4 and C5 substituted products.

Caption: Competing directing effects on the aromatic ring.

FAQ 2: My nitration/halogenation reaction is giving me a mixture of C4 and C5 isomers. How can I improve selectivity for the C5 product?

Answer: This is a classic regioselectivity problem. The high reactivity of the amino group often leads to poor selectivity and potential side reactions like oxidation, especially during nitration.[2][3] The most robust strategy is to temporarily "tame" the amino group by converting it into an amide.

Strategy: Protecting Group Chemistry

By converting the -NH₂ group to an acetamide (-NHCOCH₃), you achieve two critical goals:

  • Reduce Activating Strength: The lone pair on the nitrogen is now delocalized into both the aromatic ring and the acetyl carbonyl group. This lessens the activating effect, preventing polysubstitution and oxidation.

  • Introduce Steric Hindrance: The bulky acetamide group sterically shields the nearby C6-F and C2-COOH positions, making an electrophile's approach to the ortho C3 position (which is already substituted) even less likely and reinforcing the electronic preference for the unhindered C5 position.

Workflow for Selective C5-Nitration

G start Starting Material: This compound protect Step 1: Protection (Acetylation) Reagents: Acetic Anhydride, Pyridine start->protect Moderates -NH₂ group nitration Step 2: Regioselective Nitration Reagents: HNO₃ / H₂SO₄, 0°C protect->nitration Directs to C5 deprotect Step 3: Deprotection (Hydrolysis) Reagents: Aq. HCl, Heat nitration->deprotect Removes protecting group product Final Product: 2-Amino-6-fluoro-5-nitro-3-methylbenzoic acid deprotect->product

Caption: Experimental workflow for selective C5-nitration.

Detailed Protocol: Acetamide Protection for C5-Nitration
  • Protection:

    • Dissolve 1 equivalent of this compound in pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete conversion of the starting material.

    • Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Purify the resulting acetamide.

  • Nitration:

    • Carefully dissolve the protected acetamide in concentrated sulfuric acid at 0°C.

    • Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture over crushed ice and collect the precipitated product by filtration.

  • Deprotection:

    • Reflux the crude nitro-acetamide product in aqueous hydrochloric acid (e.g., 6M HCl) for 4-8 hours.

    • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final product.

    • Filter, wash with water, and dry to obtain 2-amino-6-fluoro-5-nitro-3-methylbenzoic acid.

This "protect-substitute-deprotect" sequence is a cornerstone of controlling regioselectivity in highly activated aromatic systems.[4]

FAQ 3: My goal is the opposite. I need to functionalize the C4 position selectively. How can this be achieved?

Answer: Overcoming the powerful directing effect of the amino group to favor C4 is challenging and cannot typically be achieved by standard EAS methods. The most effective strategy for this transformation is Directed ortho-Metalation (DoM) .[5]

Strategy: Directed ortho-Metalation (DoM)

DoM utilizes a functional group on the ring to direct a strong base (typically an organolithium reagent) to deprotonate a specific ortho position.[6] In your molecule, the carboxylic acid group is an excellent Directed Metalation Group (DMG) .[7]

Here's the principle:

  • The organolithium reagent (e.g., s-BuLi) will first react with the acidic proton of the carboxylic acid to form a lithium carboxylate.

  • This lithium carboxylate then coordinates with the lithium from another molecule of the organolithium reagent, holding it in proximity to the C2 and C6 positions.

  • Since C2 is already substituted with the amino group and C6 with fluorine, the base will deprotonate the next most acidic proton, which is often influenced by other substituents. However, the carboxylate itself is a powerful director. Research has shown that unprotected benzoic acids can be deprotonated exclusively at the position ortho to the carboxylate.[7] In this case, this would be the C6 position, which is already occupied by fluorine.

To achieve C4 functionalization, we must consider the combined directing effects. While the carboxylate is a strong DMG, other groups can also direct metalation. A comprehensive strategy would involve ranking the directing ability of all substituents.

A more plausible DoM approach for this specific substrate would be to use the amino group as the DMG after protecting it. A pivaloyl (-COC(CH₃)₃) or carbamate group can effectively direct lithiation.

Hypothetical Protocol for C4-Functionalization via DoM
  • Protect the Amino Group: Convert the -NH₂ group to a pivalamide (-NHCOtBu) or a Boc-carbamate (-NHBoc). These are excellent DMGs.

  • Directed Lithiation: Treat the protected substrate with a strong base like s-BuLi or t-BuLi in THF at low temperature (-78°C). The lithiation will be directed to the ortho position of the protected amine, which is C3. Since C3 is blocked by the methyl group, the lithiation is sterically hindered. An alternative is that the carboxylate group directs to C6 (blocked) or C2 (blocked).

Re-evaluation and Alternative DoM Strategy:

Given the substitution pattern, a direct DoM approach to C4 is highly complex. A more viable, albeit longer, synthetic route might be necessary, potentially starting from a different precursor where the C4 position can be functionalized early.

However, if one were to attempt DoM, the key would be to find conditions where the methyl group's ortho-directing influence for lithiation (to C4) can be exploited, possibly after converting the carboxylic acid to an amide, which is another powerful DMG. The relative directing power of the amide vs. the protected amine would determine the outcome.

FAQ 4: Are there any other reaction parameters I can adjust to fine-tune the regioselectivity?

Answer: Absolutely. Beyond the major strategies of protecting groups and directed metalation, several other parameters can influence the isomer ratio.

Troubleshooting Minor Adjustments for Regioselectivity

ParameterHow it Influences SelectivityTroubleshooting Action
Temperature Lowering the reaction temperature often favors the thermodynamically more stable product. It can reduce the rate of side reactions and may increase the selectivity between two closely related transition states.Run the reaction at 0°C, -20°C, or even -78°C. Compare the product ratios obtained at different temperatures.
Solvent Solvent polarity can influence the solvation of the electrophile and the reaction intermediates. A change in solvent can alter the steric profile of the reacting species and shift the regiochemical outcome.If the reaction is run in a non-polar solvent like dichloromethane, try a more polar solvent like acetonitrile or nitromethane, and vice-versa. For halogenations, greener conditions in alcohols or water can sometimes improve selectivity.[8]
Catalyst / Reagent For reactions like halogenation, the choice of catalyst (e.g., FeBr₃ vs. AlCl₃) or halogenating agent (e.g., Br₂ vs. NBS) can impact selectivity.[9] For nitration, milder nitrating agents (e.g., acetyl nitrate, prepared in situ) can sometimes provide better results than the aggressive HNO₃/H₂SO₄ mixture.[10]Experiment with different Lewis acid catalysts. For bromination, compare the results of molecular bromine with N-bromosuccinimide (NBS). For nitration, consider using reagents like tert-butyl nitrite.[11]
Steric Bulk If trying to favor the less-hindered C5 position, using a bulkier electrophile can increase the energy barrier for attack at the more crowded C4 position (adjacent to the methyl group).This is highly reaction-dependent. For Friedel-Crafts reactions, for instance, using a bulkier acyl or alkyl chloride could potentially enhance selectivity.

References

  • Ritter, T. The activating effect of fluorine in electrophilic aromatic substitution.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters. (2006). URL: [Link]
  • Kajorinne, T., et al. Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent. RSC Advances. (2018). URL: [Link]
  • College of St. Benedict/St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU. URL: [Link]
  • Eberhardt, W. H. The activating effect of fluorine in electrophilic aromatic substitution.
  • Sharma, P., et al. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. (2025). URL: [Link]
  • Various Authors. Why are fluoroarenes not prepared by electrophilic substitution? Quora. (2020). URL: [Link]
  • The Proton Guru. Lecture for Lesson IV.11: Substituent Effects on the Rate of Electrophilic Aromatic Substitution. YouTube. (2020). URL: [Link]
  • Chemgaroo.
  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. URL: [Link]
  • Mortier, J., et al. Directed lithiation of unprotected benzoic acids.
  • Wikipedia.
  • Hunt, I. Ch22: EArS of aromatic amines. University of Calgary. URL: [Link]
  • Various Authors. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Course Hero. URL: [Link]
  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (1990). URL: [Link]
  • Daugulis, O. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society. (2005). URL: [Link]
  • Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline. Scribd. URL: [Link]
  • Chemistry LibreTexts. 18.3 Aromatic Halogenation. Chemistry LibreTexts. (2019). URL: [Link]
  • Various Authors. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2023). URL: [Link]
  • The Organic Chemistry Tutor. Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. (2023). URL: [Link]
  • Smith, K., et al. Regioselective Control of Electrophilic Aromatic Substitution Reactions.
  • Singh, R., et al. STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.
  • ChemistryViews. Catalytic Nitration of Anilines. ChemistryViews. (2014). URL: [Link]
  • Various Authors. A comparison of regioselectivity in electrophilic aromatic substitution...
  • Khan Academy. Nitration of Aniline. YouTube. (2022). URL: [Link]
  • Khan Academy. Nitration of Aniline. Khan Academy. URL: [Link]
  • PubChem. 2-Fluoro-3-methylbenzoic acid. PubChem. URL: [Link]

Sources

addressing solubility issues of 2-Amino-6-fluoro-3-methylbenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-6-fluoro-3-methylbenzoic acid

Welcome to the technical support center for this compound (CAS 874804-26-9). This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in various reaction media. Our goal is to provide practical, scientifically-grounded solutions to ensure the smooth progression of your research and development efforts.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Issue 1: The compound fails to dissolve in a standard aprotic solvent (e.g., THF, Toluene, DCM).

Root Cause Analysis: this compound possesses both a basic amino group and an acidic carboxylic acid group. This zwitterionic character at certain pH ranges, combined with the potential for strong intermolecular hydrogen bonding, leads to high crystal lattice energy, making it behave like a polar, high-melting point solid (mp 167-169 °C) that is poorly soluble in non-polar or weakly polar solvents.

Recommended Solutions:

  • Introduce a Polar Co-solvent: The most direct approach is to increase the polarity of the reaction medium.[1][][3] Adding a small volume of a polar aprotic co-solvent can disrupt the intermolecular forces of the solute and improve solvation.[4][5]

    • Protocol:

      • Suspend the this compound in your primary solvent (e.g., THF).

      • While stirring vigorously, add a polar aprotic co-solvent such as DMF or DMSO dropwise.[1]

      • Continue adding the co-solvent until the solid dissolves.

      • Critical Control: Before proceeding with your reaction, run a small-scale test to confirm the co-solvent does not interfere with your reaction chemistry or downstream purification.

  • Employ Sonication: Mechanical energy can help break down the crystal lattice and accelerate the dissolution process, especially for kinetically slow dissolutions.[1]

    • Protocol:

      • Suspend the solid in the chosen solvent within the reaction vessel.

      • Place the vessel in an ultrasonic bath.[1]

      • Sonicate the mixture, monitoring visually for dissolution.[1] This can be combined with gentle heating if the compound and solvent are thermally stable.

Issue 2: The compound dissolves initially but precipitates upon the addition of another reagent or a change in temperature.

Root Cause Analysis: The solubility of this compound is highly dependent on the overall properties of the solution, including pH and temperature. The addition of an acidic or basic reagent can shift the equilibrium, causing the neutral, less soluble form to precipitate.[6][7] Similarly, many compounds exhibit lower solubility at cooler temperatures.[8]

Recommended Solutions:

  • In-situ Salt Formation: Convert the benzoic acid into a more soluble salt in situ by adding a suitable base. This is particularly effective for reactions where the carboxylate anion is the desired reactive species or where a homogeneous solution is critical.[9][10][11]

    • Protocol:

      • Suspend the this compound in the reaction solvent.

      • Add a slight molar excess (e.g., 1.05 to 1.1 equivalents) of a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).

      • Stir the mixture until the solid dissolves, indicating the formation of the soluble ammonium carboxylate salt.

      • Proceed with the addition of other reagents.

    • Causality: The formation of an ionic salt breaks the strong hydrogen bonding network of the solid and introduces charge, which significantly enhances solubility in more polar solvent systems.[12][13]

  • Maintain Reaction Temperature: If the precipitation occurs upon cooling, the compound's concentration may be near its saturation point at that lower temperature.

    • Action: Maintain the reaction at a slightly elevated temperature where the compound remains soluble. If the reaction must be performed at a lower temperature, a co-solvent system that offers better solubility across a wider temperature range should be investigated.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of this compound?

A1: As a substituted aminobenzoic acid, this compound is amphoteric. It contains a basic amino group and an acidic carboxylic acid group, making it behave like an amino acid.[14][15] Its solubility is lowest at its isoelectric point (the pH at which the net charge is zero) and increases significantly in both acidic (forming a soluble ammonium salt) and basic (forming a soluble carboxylate salt) conditions.[6][7] It is generally poorly soluble in non-polar organic solvents and sparingly soluble in water.

Q2: How can I systematically select a better solvent or co-solvent?

A2: A systematic solvent screening is the most effective method. The principle of "like dissolves like" is a good starting point.[1] Given the compound's polar functional groups, polar aprotic solvents are the best candidates.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar functional groups.
Polar Protic Ethanol, MethanolModerate to LowCan act as both H-bond donors and acceptors, but may have lower solvating power for the zwitterionic form compared to polar aprotics.[16]
Ethereal THF, DioxaneLowModerately polar but are weaker hydrogen bond acceptors.
Non-Polar Toluene, HexaneVery LowLack the ability to form strong interactions with the polar functional groups of the solute.[8]

A "synergistic solvation" effect can sometimes be observed where a binary solvent mixture provides higher solubility than either pure solvent.[17] Experimenting with mixtures (e.g., Toluene/DMF) can be beneficial.

Q3: How does pH modification work to improve solubility?

A3: The solubility of aminobenzoic acids is highly pH-dependent.[18][19] By adjusting the pH, you can ionize one of the functional groups, converting the molecule into a more soluble salt.

  • In Acidic Media (pH < ~2): The amino group is protonated (-NH3+), forming a cationic species. This ammonium salt is typically more soluble in aqueous media than the neutral form.

  • In Basic Media (pH > ~5): The carboxylic acid group is deprotonated (-COO-), forming an anionic species. This carboxylate salt is also significantly more soluble.[6]

This principle is key for both reaction setup and aqueous workup procedures.[20] During workup, adjusting the pH of the aqueous layer can be used to either solubilize the compound for extraction of impurities or precipitate it for isolation.

G

Q4: Can I use an inorganic base like NaOH or K2CO3 for in-situ salt formation?

A4: While inorganic bases will also form a salt, they are often poorly soluble in common organic reaction solvents (like THF or Toluene). This would result in a heterogeneous mixture, defeating the purpose of achieving a homogeneous reaction solution. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are themselves soluble in these solvents, and the resulting ammonium salts also tend to have better solubility in organic media compared to inorganic salts.

Experimental Protocols

Appendix A: Protocol for In-situ Salt Formation for a Homogeneous Reaction

This protocol is exemplified for a standard amide coupling reaction where solubility is a known issue.

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous aprotic solvent (e.g., THF or DCM) to achieve the final desired reaction concentration. Stir to create a suspension.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq), dropwise to the stirring suspension.

  • Dissolution: Continue stirring at room temperature. The suspension should gradually dissolve over 10-30 minutes as the ammonium carboxylate salt forms, resulting in a clear, homogeneous solution.

  • Reaction Initiation: Once the solution is homogeneous, proceed with the addition of your coupling agents (e.g., HATU, HOBt) and the amine coupling partner as dictated by your specific reaction protocol.

  • Monitoring: Monitor the reaction to completion using standard techniques (TLC, LC-MS). The homogeneous nature of the reaction should facilitate a more reliable and potentially faster reaction rate.

G start Start: Dry Reaction Vessel + this compound (1 eq) add_solvent Add Anhydrous Solvent (e.g., THF) Result: Suspension start->add_solvent add_base Add Organic Base (e.g., TEA, 1.1 eq) Stir at RT add_solvent->add_base dissolution Observe Dissolution Result: Homogeneous Solution (Salt is formed) add_base->dissolution add_reagents Add Coupling Agents & Amine Partner dissolution->add_reagents monitor Monitor Reaction (TLC, LC-MS) add_reagents->monitor end Reaction Complete monitor->end

References

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.
  • International Journal of Trend in Scientific Research and Development. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.
  • Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?.
  • ResearchGate. The pH effect on partition coefficient of benzoic acid.
  • Wikipedia. Cosolvent.
  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • National Institutes of Health. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • IKS Publishing. (2025, December 23). Co-solvent: Significance and symbolism.
  • Taylor & Francis Online. Cosolvent – Knowledge and References.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • National Institutes of Health. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles.
  • ACS Publications. (2018, October 18). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • ResearchGate. In situ Salt Formation During Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam-Copovidone Amorphous Solid Dispersion.
  • Pharmaceutical Technology. Salt Selection in Drug Development.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects.

Sources

Technical Support Center: Characterization of 2-Amino-6-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of 2-Amino-6-fluoro-3-methylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analytical characterization of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Question 1: I'm struggling with low yields and colored impurities during the synthesis of my this compound derivative. What are the likely causes and how can I mitigate them?

Answer: Low yields and colored byproducts are common frustrations in the synthesis of substituted anthranilic acids.[1][2][3] The primary culprits are often oxidation of the electron-rich aromatic ring and side reactions involving the amino group. The presence of both an activating amino group and a deactivating carboxylic acid group, further influenced by the fluorine and methyl substituents, creates a complex reactive landscape.

Troubleshooting Strategies:

  • Protecting Groups: The amino group is susceptible to oxidation and unwanted side reactions. Consider protecting it as an acetamide or a carbamate (e.g., Boc) before proceeding with subsequent transformations.[4]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if using reagents that can generate radical species.

  • Temperature Control: Many synthetic steps are exothermic. Maintaining strict temperature control can prevent the formation of thermal degradation products.

  • Purification: Colored impurities are often highly polar. Purification by column chromatography using a deactivated silica gel can be effective.[5] If the impurities are acidic or basic, an aqueous workup with a mild base (e.g., sodium bicarbonate) or acid can help remove them.

Question 2: My this compound derivative is highly polar and streaks badly on my silica TLC plate, making it difficult to monitor reactions and purify by flash chromatography. What are my options?

Answer: The high polarity of your compound, due to the presence of both a carboxylic acid and an amino group, is the root cause of poor chromatographic behavior on standard silica gel.[6][7] Here's how you can address this:

Chromatography Troubleshooting Workflow

A Problem: Poor Chromatography on Silica B Option 1: Modify Mobile Phase A->B C Option 2: Use Alternative Stationary Phase A->C D Add Polar Modifier (e.g., MeOH, AcOH) B->D E Use Amine-Containing Eluent B->E F Reverse-Phase Chromatography (C18) C->F G Hydrophilic Interaction Liquid Chromatography (HILIC) C->G H Ion-Exchange Chromatography C->H

Caption: Decision tree for troubleshooting poor chromatography of polar compounds.

Detailed Solutions:

  • Mobile Phase Modification:

    • Acidic Modifier: Adding a small amount of acetic acid (0.1-1%) or formic acid to your mobile phase can protonate the amino group and suppress the ionization of the carboxylic acid, leading to less streaking.

    • Basic Modifier: Alternatively, a mobile phase containing a small amount of ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective for very polar, basic compounds.[5]

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography (RPC): This is an excellent alternative where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and uses a polar stationary phase with a mobile phase rich in organic solvent.[9]

NMR Characterization

Question 3: I'm having trouble assigning the aromatic protons in the 1H NMR spectrum of my this compound derivative. The fluorine coupling is making the spectrum complex.

Answer: The presence of a fluorine atom introduces heteronuclear coupling (19F-1H coupling), which can complicate the 1H NMR spectrum.[10][11] The magnitude of this coupling constant (JFH) depends on the number of bonds separating the two nuclei.

Key Principles for Spectral Interpretation:

  • 19F NMR is Your Friend: Acquiring a 19F NMR spectrum is crucial. Since 19F has 100% natural abundance and a high gyromagnetic ratio, this experiment is highly sensitive.[12][13] The chemical shift of the fluorine will be influenced by the other substituents on the ring.

  • 1H-{19F} Decoupling: A proton NMR experiment with fluorine decoupling will simplify the spectrum by removing all F-H couplings, resulting in sharp singlets or doublets for the aromatic protons, which can then be more easily assigned based on their chemical shifts and H-H couplings.[14]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can be invaluable for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, helping to confirm the relative positions of substituents.

Expected 19F-1H Coupling Constants in Aromatic Systems:

Coupling TypeNumber of BondsTypical JFH (Hz)
ortho36 - 10
meta40 - 3
para5< 1

Question 4: The chemical shift of the fluorine in my derivative is different from what I expected based on literature values for similar compounds. Should I be concerned?

Answer: Not necessarily. The chemical shift of 19F is highly sensitive to its local electronic environment.[10] Small changes in substitution patterns, solvent, concentration, and pH can lead to significant changes in the 19F chemical shift.

Factors Influencing 19F Chemical Shift:

  • Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) of other groups on the aromatic ring will have a pronounced effect.

  • Solvent Effects: A change in solvent can alter the shielding of the fluorine nucleus. It is crucial to report the solvent used for NMR analysis.

  • Intramolecular Hydrogen Bonding: The presence of the ortho-amino and ortho-carboxylic acid groups can lead to intramolecular hydrogen bonding involving the fluorine atom, which can significantly impact its chemical shift.

To confirm your structure, rely on the full suite of analytical data (1H NMR, 13C NMR, 2D NMR, Mass Spectrometry, and IR) rather than just the 19F chemical shift alone.

Mass Spectrometry Characterization

Question 5: I'm not observing the molecular ion peak in the mass spectrum of my this compound derivative. What could be the issue?

Answer: The absence of a clear molecular ion (M+•) in electron ionization mass spectrometry (EI-MS) is a common issue for certain classes of compounds, including some aminobenzoic acids.[15][16]

Troubleshooting Mass Spectrometry Issues:

A Problem: No Molecular Ion Peak B Option 1: Use a Softer Ionization Technique A->B C Option 2: Derivatization A->C D Electrospray Ionization (ESI) B->D E Chemical Ionization (CI) B->E F Matrix-Assisted Laser Desorption/Ionization (MALDI) B->F G Silylation (e.g., with TMS) C->G

Caption: Troubleshooting the absence of a molecular ion peak in mass spectrometry.

Detailed Solutions:

  • Softer Ionization Techniques:

    • Electrospray Ionization (ESI): This is often the best choice for polar, non-volatile molecules. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which are much more stable than the radical cation formed in EI.[17]

    • Chemical Ionization (CI): This technique uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent pseudomolecular ion.

  • Derivatization: Converting the analyte into a more volatile and stable derivative can improve its behavior in the mass spectrometer. For example, silylation of the amino and carboxylic acid groups can yield a derivative with a clear molecular ion.[18]

Experimental Protocols

Protocol 1: Purification of a Polar this compound Derivative using Reverse-Phase Flash Chromatography

This protocol is intended for the purification of polar compounds that exhibit poor separation on normal-phase silica gel.

Materials:

  • Crude this compound derivative

  • C18-functionalized silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier)

  • Flash chromatography system with a UV detector

  • Appropriate collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent, such as DMSO or DMF. Alternatively, create a slurry of the crude product with a small amount of C18 silica and load it dry onto the column.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95:5 Water:ACN) for at least 5 column volumes.

  • Loading: Load the dissolved sample or the dry-loaded sample onto the equilibrated column.

  • Elution: Begin the elution with a shallow gradient. A typical gradient might be:

    • 0-5 min: 5% ACN in Water

    • 5-35 min: Gradient from 5% to 95% ACN in Water

    • 35-40 min: Hold at 95% ACN in Water

  • Fraction Collection: Collect fractions based on the UV chromatogram. The desired product should elute as the polarity of the mobile phase decreases (i.e., as the percentage of ACN increases).

  • Analysis: Analyze the collected fractions by TLC (using a reverse-phase plate) or LC-MS to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If the product is non-volatile, lyophilization (freeze-drying) can be an effective way to remove the aqueous mobile phase.

Protocol 2: Acquiring and Interpreting a 1H-{19F} Decoupled NMR Spectrum

This protocol assumes access to an NMR spectrometer with fluorine decoupling capabilities.

Procedure:

  • Sample Preparation: Prepare the NMR sample as you would for a standard 1H NMR experiment, using a deuterated solvent in which your compound is soluble.

  • Standard 1H NMR: Acquire a standard one-dimensional 1H NMR spectrum. Note the complex multiplets in the aromatic region.

  • 19F NMR: Acquire a one-dimensional 19F NMR spectrum to determine the chemical shift of the fluorine atom.

  • 1H-{19F} Decoupling Experiment Setup:

    • In the spectrometer software, set up a 1H detection experiment.

    • Enable the 19F decoupling channel.

    • Set the center of the decoupling frequency to the chemical shift of the fluorine signal observed in the 19F spectrum.

    • Ensure the decoupling power and bandwidth are sufficient to decouple the fluorine nucleus from all coupled protons.

  • Acquisition: Acquire the 1H-{19F} decoupled spectrum.

  • Data Analysis:

    • Process the decoupled spectrum. The aromatic signals should now be simplified, with the F-H couplings removed.

    • Compare the decoupled spectrum to the standard 1H spectrum to identify which protons were coupled to the fluorine.

    • Use the simplified splitting patterns in the decoupled spectrum to assign the aromatic protons based on their H-H coupling constants.

References

  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry. [Link]
  • Fluorine NMR. University of Leicester.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
  • A mass spectral rearrangement of 2‐(alkylamino)benzoic acid derivatives and related heterocyclic systems. Organic Mass Spectrometry. [Link]
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
  • An Overview of Fluorine NMR.
  • The Effect of Fluorine in 1H NMR. Reddit. [Link]
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]
  • The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. PubMed. [Link]
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • How Does Polarity Affect Chrom
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • HPLC problems with very polar molecules. Axion Labs. [Link]
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E. [Link]
  • 4-Aminobenzoic acid, 2TMS deriv
  • GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu.
  • Synthesis of anthranilic acid. Chemistry Stack Exchange. [Link]
  • Troubleshooting. The Pharma Master. [Link]
  • Fluorinated benzoic acid derivatives.
  • Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.
  • Characterization for Pharmaceutical Products. Eurofins Scientific. [Link]
  • Synthesis and antimicrobial activity of some anthranilic acid deriv
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]
  • Crystallization & Solid Form Challenges for Intermediates.
  • Troubleshooting Guide. Regis Technologies. [Link]
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]
  • 2-Fluoro-3-methylbenzoic acid. PubChem. [Link]
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
  • Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Walsh Medical Media. [Link]
  • Anthranilic acid. Wikipedia. [Link]
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Amino-6-fluoro-3-methylbenzoic Acid for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key building block for library synthesis. Here, we provide not just a protocol, but a comprehensive resource complete with troubleshooting guides and frequently asked questions to navigate the challenges of transitioning from bench-scale to larger-scale production.

Introduction: Strategic Approach to a Scalable Synthesis

This compound is a valuable substituted anthranilic acid derivative used in the synthesis of a variety of pharmacologically active compounds. The key to successful library production is a robust, scalable, and cost-effective synthetic route. The multi-step synthesis outlined here has been designed with these principles in mind, prioritizing safety, yield, and purity at each stage.

This guide will focus on a synthetic strategy commencing with the nitration of 2-fluoro-3-methylaniline, followed by diazotization, cyanation (a Sandmeyer-type reaction), and subsequent hydrolysis to yield the target molecule. We will also address common pitfalls and provide actionable solutions to ensure a smooth scale-up process.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Fluoro-3-methylaniline B 2-Fluoro-3-methyl-6-nitroaniline A->B Nitration (HNO3, H2SO4) C 6-Fluoro-3-methyl-2-nitrobenzonitrile B->C Diazotization & Cyanation (NaNO2, HCl, CuCN) D This compound C->D Hydrolysis (H2SO4, H2O)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Nitration of 2-Fluoro-3-methylaniline

This initial step introduces the nitro group, which will later be reduced to the amine. Careful temperature control is paramount to minimize the formation of unwanted isomers.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Fluoro-3-methylaniline125.15100 g0.799
Sulfuric acid (98%)98.08300 mL-
Nitric acid (70%)63.0160 mL-
Ice-As needed-
Sodium hydroxide solution (10%)40.00As needed-

Procedure:

  • In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Carefully add 300 mL of concentrated sulfuric acid to the flask and cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 100 g (0.799 mol) of 2-fluoro-3-methylaniline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 60 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the aniline solution over 1-2 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Neutralize the resulting slurry by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield 2-fluoro-3-methyl-6-nitroaniline.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

This crucial step converts the newly introduced nitro group into a nitrile via a diazonium salt intermediate. Maintaining low temperatures is critical for the stability of the diazonium salt.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Fluoro-3-methyl-6-nitroaniline170.13100 g0.588
Hydrochloric acid (37%)36.46250 mL-
Sodium nitrite69.0045 g0.652
Copper(I) cyanide89.5665 g0.726
Sodium cyanide49.0130 g0.612
Toluene92.14500 mL-

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer and thermometer, suspend 100 g (0.588 mol) of 2-fluoro-3-methyl-6-nitroaniline in 250 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve 45 g (0.652 mol) of sodium nitrite in 100 mL of water and cool the solution to 0 °C.

  • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

  • In a separate 2 L flask, prepare a solution of 65 g (0.726 mol) of copper(I) cyanide and 30 g (0.612 mol) of sodium cyanide in 500 mL of water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring, maintaining the temperature below 10 °C. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with toluene (3 x 200 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-fluoro-3-methyl-2-nitrobenzonitrile.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile and reduction of the nitro group to afford the target molecule.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-Fluoro-3-methyl-2-nitrobenzonitrile180.13100 g0.555
Sulfuric acid (70%)98.08500 mL-
Water18.02As needed-
Sodium hydroxide solution (10%)40.00As needed-
Hydrochloric acid (10%)36.46As needed-

Procedure:

  • In a 1 L round-bottom flask, combine 100 g (0.555 mol) of crude 6-fluoro-3-methyl-2-nitrobenzonitrile and 500 mL of 70% sulfuric acid.

  • Heat the mixture to reflux (approximately 160-170 °C) for 6-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to approximately 10 with a 10% sodium hydroxide solution to keep the product in solution and precipitate any unreacted starting material or byproducts.

  • Filter the solution to remove any solids.

  • Carefully acidify the filtrate with 10% hydrochloric acid to the isoelectric point of the product (around pH 3-4), at which point the this compound will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Troubleshooting Guide

Scaling up chemical syntheses often presents unique challenges. This section addresses potential issues you may encounter during the synthesis of this compound.

Troubleshooting_Nitration problem Problem Low yield or formation of multiple isomers in nitration cause1 Cause Poor temperature control problem->cause1 cause2 Cause Inefficient mixing problem->cause2 solution1 Solution Use a more efficient cooling bath (e.g., acetone/dry ice). Add nitrating agent at a slower rate. cause1->solution1 solution2 Solution Increase stirrer speed. Use a baffled reactor for better turbulence on a larger scale. cause2->solution2

Caption: Troubleshooting logic for the nitration step.

Issue 1: Low Yield in Nitration Step
  • Question: My nitration reaction is giving a low yield of the desired 2-fluoro-3-methyl-6-nitroaniline and a mixture of other isomers. How can I improve the regioselectivity and yield?

  • Answer:

    • Causality: The directing effect of the amino and fluoro groups can lead to the formation of multiple isomers if the reaction conditions are not tightly controlled. Exothermic nitration reactions can be difficult to manage on a larger scale, leading to localized "hot spots" where side reactions occur.

    • Solution:

      • Temperature Control: Ensure your cooling bath is robust enough to handle the exotherm of the reaction. For larger scales, consider using a jacketed reactor with a circulating chiller. Maintain the temperature strictly between 0-5 °C.

      • Addition Rate: Add the nitrating mixture very slowly and subsurface if possible to ensure rapid mixing and heat dissipation.

      • Mixing: Inefficient mixing can lead to localized high concentrations of the nitrating agent. Ensure your stirring is vigorous. For larger vessels, consider the use of baffles to improve turbulence.

Issue 2: Unstable Diazonium Salt in the Sandmeyer Reaction
  • Question: I'm observing significant gas evolution (other than N2) and a dark coloration of my diazonium salt solution, leading to a low yield in the cyanation step. What is happening?

  • Answer:

    • Causality: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[3] The presence of excess nitrous acid can also lead to side reactions.

    • Solution:

      • Strict Temperature Control: The diazotization must be performed at 0-5 °C. Any deviation can lead to rapid decomposition.[2]

      • Stoichiometry of Sodium Nitrite: Use a slight excess of sodium nitrite (1.05-1.1 equivalents) to ensure complete diazotization, but avoid a large excess.

      • Immediate Use: The diazonium salt solution should be used immediately after its preparation. Do not store it.

      • Test for Excess Nitrous Acid: Before proceeding to the cyanation step, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, it can be quenched by the addition of a small amount of urea.

Issue 3: Difficulty in Hydrolysis and Product Isolation
  • Question: The hydrolysis of the nitrile is incomplete, and I am having trouble precipitating the final product. What can I do?

  • Answer:

    • Causality: The hydrolysis of sterically hindered nitriles can be slow. The amphoteric nature of the final product means that its solubility is highly pH-dependent.

    • Solution:

      • Reaction Monitoring: Ensure the hydrolysis has gone to completion by monitoring the reaction using a suitable analytical technique like TLC or LC-MS. If necessary, prolong the reflux time.

      • Careful pH Adjustment: The precipitation of the product is highly sensitive to pH. Adjust the pH slowly and with good stirring to reach the isoelectric point (typically around pH 3-4 for anthranilic acids). Using a pH meter is highly recommended for larger scales.

      • Seeding: If the product is slow to precipitate, adding a few seed crystals of pure this compound can induce crystallization.

      • Cooling: After pH adjustment, cooling the mixture in an ice bath can improve the yield of the precipitated product.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1: The main hazards are associated with the handling of corrosive acids (sulfuric and nitric acid), the thermal instability of the diazonium salt, and the high toxicity of cyanide salts.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. For the Sandmeyer reaction, it is crucial to have a quench solution (e.g., ferrous sulfate for residual cyanide) readily available. Diazonium salts in solid form can be explosive and should not be isolated.

  • Q2: Can I use a different starting material?

    • A2: Yes, alternative routes exist. For example, one could start from 2-fluoro-6-nitrotoluene, reduce the nitro group, and then introduce the carboxylic acid functionality. However, the availability and cost of the starting material, as well as the overall efficiency of the route, should be considered.

  • Q3: What is the best method for purifying the final product on a large scale?

    • A3: For large-scale purification, recrystallization is often the most practical method. A mixed solvent system, such as ethanol and water, is a good starting point. Isoelectric precipitation, as described in the hydrolysis protocol, is also an effective purification step. Column chromatography is generally not feasible for large quantities.

  • Q4: How can I monitor the progress of these reactions?

    • A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reactions at each step. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Q5: Are there any specific considerations for waste disposal?

    • A5: Yes. Acidic and basic aqueous waste should be neutralized before disposal. Any waste containing residual cyanide must be treated with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions to convert the cyanide to the less toxic cyanate. Always follow your institution's specific guidelines for hazardous waste disposal.

References

  • Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.7 (1954).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • "Sandmeyer Reaction." Organic Chemistry Portal. [Link]
  • "Diazotiz
  • Wikipedia contributors. "Sandmeyer reaction." Wikipedia, The Free Encyclopedia. [Link]
  • "Recent trends in the chemistry of Sandmeyer reaction: a review." PMC - NIH. [Link]
  • "Reactive Chemical Hazards of Diazonium Salts.
  • "Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • "Purifying anthranilic acid." Sciencemadness Discussion Board. [Link]
  • "Cyanide Salts." Environmental Health and Safety - Dartmouth. [Link]

Sources

Technical Support Center: Optimizing Crystallization for High Purity 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CFMBA-2026-01

Introduction

Welcome to the technical support center for the purification of 2-Amino-6-fluoro-3-methylbenzoic acid. This critical intermediate in pharmaceutical synthesis demands high purity, which is predominantly achieved through carefully controlled crystallization. This guide provides researchers, scientists, and drug development professionals with in-depth, experience-based answers to common challenges. Our focus is not just on what to do, but why specific strategies are effective, ensuring you can develop a robust, scalable, and reproducible crystallization process. We will delve into solvent selection, polymorphism, impurity rejection, and process control to empower you to overcome common hurdles and achieve your desired product quality attributes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is governed by its molecular structure and the properties of the solvent. Key factors include:

  • Polarity: The molecule possesses both polar functional groups (amino, carboxylic acid) and a less polar substituted benzene ring. Therefore, its solubility is highest in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) that can engage in hydrogen bonding.[1][2]

  • Temperature: Like most solids, its solubility in common organic solvents increases significantly with temperature. This temperature-dependent solubility is the fundamental principle enabling purification by cooling crystallization.

  • Solvent-Solute Interactions: The fluorine and methyl groups influence the crystal lattice energy and interactions with the solvent. Solvents that can effectively solvate both the polar and non-polar regions of the molecule will exhibit higher dissolving power. For the related compound 2-amino-3-methylbenzoic acid, solubility is highest in 1,4-dioxane and acetone, and lowest in non-polar solvents like toluene and cyclohexane.[1]

  • pH: As an amphoteric molecule, its solubility in aqueous systems is highly pH-dependent. It is least soluble at its isoelectric point and will show increased solubility in acidic (protonation of the amino group) or basic (deprotonation of the carboxylic acid) solutions.

Q2: How do I select an appropriate solvent system for crystallization?

A2: The ideal crystallization solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or cooled temperatures. This maximizes recovery upon cooling.

A systematic approach involves:

  • Screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and water) at room temperature and at their boiling points.

  • Evaluation: A good primary solvent will dissolve the compound completely at a high temperature but yield a significant amount of precipitate upon cooling.

  • Anti-Solvent Consideration: If a suitable single solvent cannot be identified, an anti-solvent strategy can be employed. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a miscible "anti-solvent" (in which it is poorly soluble) is added to induce precipitation. For instance, dissolving the compound in a minimal amount of hot methanol and then adding water as an anti-solvent is a common strategy.

Table 1: Solvent Selection Guide for Crystallization Screening

Solvent ClassExample SolventsRationale for Use with this compoundPotential Issues
Polar Protic Methanol, Ethanol, IsopropanolGood hydrogen bonding potential with amino and carboxylic acid groups. Generally show a steep solubility vs. temperature profile.May have high solubility even at low temperatures, leading to lower yields.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan accept hydrogen bonds and have moderate polarity. Often provide a good balance of solubility.Can form solvates. Lower boiling points may limit the accessible temperature range.
Non-Polar Toluene, Heptane, CyclohexanePoor solubility. Primarily used as anti-solvents to induce precipitation from a more polar solvent.Unlikely to be effective as a primary crystallization solvent.
Aqueous WaterPoor solubility at neutral pH, but can be used as an anti-solvent or for pH-swing crystallizations.Potential for hydrate formation.
Q3: What is polymorphism and why is it a critical concern for this compound?

A3: Polymorphism is the ability of a solid compound to exist in more than one crystal lattice arrangement.[3][4][5] These different crystalline forms, or polymorphs, are chemically identical but can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of an active pharmaceutical ingredient (API).[6] A metastable polymorph is generally more soluble than the most stable form.

  • Stability: A less stable (metastable) form can convert to a more stable form over time, especially under stress such as heat or humidity.[7] This can alter the drug product's performance during its shelf life.

  • Mechanical Properties: Different crystal habits (e.g., needles vs. plates) can affect manufacturing processes like filtration, drying, and tablet formulation.

For this compound, it is crucial to identify and control the polymorphic form to ensure consistent product quality and performance in subsequent drug development stages.[5][7] Uncontrolled polymorphism can lead to batch-to-batch variability and potential regulatory challenges.[6] Analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing polymorphs.[4][8][9]

Q4: Which analytical techniques are essential for characterizing the final crystalline product?

A4: A comprehensive characterization is required to ensure the purity, identity, and solid-state form of your final product, in line with regulatory guidelines such as ICH Q6A.[10][11][12][13]

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the compound and identifying any related impurities.[14][15][16][17][18] A well-developed reversed-phase HPLC method can separate the target molecule from starting materials, by-products, and positional isomers.

  • Identity Confirmation (Spectroscopy):

    • NMR (Nuclear Magnetic Resonance): Provides definitive structural confirmation.

    • FTIR (Fourier Transform Infrared Spectroscopy): Confirms the presence of key functional groups and can sometimes distinguish between polymorphs.[14]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]

  • Solid-State Characterization (Polymorphism):

    • PXRD (Powder X-ray Diffraction): This is the primary technique to identify the crystalline form.[8][9][][20][21] Each polymorph will produce a unique diffraction pattern.

    • DSC (Differential Scanning Calorimetry): Measures thermal events like melting point and can detect phase transitions between polymorphs.

  • Residual Solvents (GC): Gas Chromatography is used to quantify the amount of residual solvent left in the final product to ensure it meets safety limits defined by guidelines like ICH Q3C.[10]

Troubleshooting Guides

Problem 1: My crystallization yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yield is typically caused by excessive solubility of the compound in the mother liquor at the final filtration temperature.

Troubleshooting Steps:

  • Re-evaluate Your Solvent: The solubility at low temperatures may be too high. Consider a different solvent where the compound is less soluble when cold, or develop a co-solvent/anti-solvent system.

  • Lower the Final Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., 0-5 °C) before filtration. Allow adequate time for the crystallization to reach equilibrium at this temperature.

  • Reduce Solvent Volume: You may be using too much solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is supersaturated upon cooling, driving precipitation.

  • Check for Impurities: High levels of impurities can sometimes increase the solubility of the main compound or inhibit crystallization. Consider an initial purification step (e.g., charcoal treatment) if the crude material is heavily discolored.[22]

Problem 2: I am observing "oiling out" instead of crystallization. What steps should I take?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the compound separates from the solution as a liquid phase instead of a solid.[23][24][25] This is often due to the melting point of the impure solid being lower than the solution temperature, or achieving supersaturation too rapidly.[25][26] An oil rarely crystallizes into a pure product.

Corrective Actions:

  • Re-heat and Dilute: Immediately re-heat the mixture until the oil redissolves. Add a small amount of additional "good" solvent to lower the saturation point.[22][23][25]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[23] After re-dissolving, allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature drop. A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice.[27]

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier to nucleation. Once the solution has cooled slightly and is in the metastable zone (slightly supersaturated), add a few tiny crystals of pure product. This provides a template for controlled crystal growth.[23]

  • Change the Solvent System: The solvent may be too different in nature from your compound.[26] Try a solvent with a lower boiling point or a different polarity.

Problem 3: The purity of my product is not meeting specifications. How can I improve impurity rejection?

Answer: Poor impurity rejection means that impurities are being incorporated into your crystal lattice or trapped between crystals.

Optimization Strategies:

  • Control the Cooling Rate: A very fast crystallization traps impurities. A slower, more controlled cooling profile allows for the selective incorporation of the desired molecule into the growing crystal lattice, while impurities remain in the mother liquor.[28][29][30]

  • Ensure Proper Agitation: Gentle agitation helps maintain a uniform temperature and concentration throughout the crystallizer, preventing localized areas of high supersaturation which can lead to rapid, non-selective precipitation.

  • Perform a Slurry Wash: After filtration, washing the isolated crystal cake with a small amount of ice-cold, fresh crystallization solvent is critical for removing residual mother liquor that contains a high concentration of impurities.

  • Consider a Second Recrystallization: For very impure starting material, a single crystallization may not be sufficient. A second recrystallization of the isolated product can significantly enhance purity.

Problem 4: My batch-to-batch crystal size and shape are inconsistent. How can I achieve better control?

Answer: Inconsistent crystal size distribution (CSD) and morphology are typically due to variations in nucleation and growth rates, which are sensitive to process parameters.

Methods for Control:

  • Implement a Precise Cooling Profile: Instead of simply letting the solution cool on the bench, use a controlled cooling ramp (e.g., 10°C per hour). This is the most critical parameter for reproducibility.[27][28] Slower cooling generally leads to larger crystals, while faster cooling produces smaller crystals.[27]

  • Standardize Agitation: The stirrer speed, type, and position should be kept constant for every batch. Changes in hydrodynamics affect nucleation and crystal breakage.

  • Control Seeding: The most robust way to control nucleation is through a defined seeding protocol. This involves adding a specific amount of seed crystals of a known size at a precise temperature within the metastable zone. This ensures that crystallization begins consistently in every batch, leading to a more uniform final product.

  • Ensure Consistent Starting Conditions: The initial concentration of the solution and the purity of the starting material should be as consistent as possible between batches.

Experimental Workflow & Protocols

Protocol: General Cooling Crystallization for this compound
  • Dissolution: In a jacketed reactor equipped with an overhead stirrer and temperature probe, charge the crude this compound. Add the selected solvent (e.g., isopropanol) in a pre-determined ratio (e.g., 5 mL/g).

  • Heating: Heat the mixture to a target temperature (e.g., 75-80 °C) with gentle agitation until all solids are completely dissolved.

  • Hold (Optional): Hold at the target temperature for 15-30 minutes to ensure complete dissolution and thermal equilibrium.

  • Controlled Cooling: Initiate a linear cooling ramp to a lower temperature (e.g., 20 °C) over a defined period (e.g., 2-3 hours).

  • Seeding (Recommended): At a specific temperature where the solution is just supersaturated (e.g., 65 °C), add a small slurry of seed crystals (0.1-1.0% w/w) of the desired polymorphic form.

  • Maturation: Hold the resulting slurry at the final cooling temperature (e.g., 20 °C) for a period (e.g., 1-2 hours) to allow crystallization to complete.

  • Final Cooling: Cool the slurry to the filtration temperature (e.g., 0-5 °C) and hold for an additional 1-2 hours to maximize yield.

  • Isolation: Filter the slurry and wash the isolated crystal cake with a small volume of ice-cold, fresh solvent.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Optimization Workflow

The following diagram outlines the logical decision-making process for developing and troubleshooting a crystallization procedure.

Crystallization_Optimization_Workflow Workflow for Crystallization Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Development cluster_2 Phase 3: Troubleshooting & Optimization Start Start with Crude Material SolventScreen Solvent Screening (Solubility at T_hot & T_cold) Start->SolventScreen SolventSelect Select Promising Solvent System(s) SolventScreen->SolventSelect FirstTrial Perform Initial Crystallization (Cooling Profile) SolventSelect->FirstTrial Analyze Analyze Product (Purity, Yield, CSD, Form) FirstTrial->Analyze LowYield Low Yield? Analyze->LowYield Check Results OilingOut Oiling Out? LowYield->OilingOut No OptimizeSolvent Adjust Solvent Volume or System LowYield->OptimizeSolvent Yes PoorPurity Poor Purity? OilingOut->PoorPurity No OptimizeCooling Optimize Cooling Rate & Seeding Protocol OilingOut->OptimizeCooling Yes Inconsistent Inconsistent CSD? PoorPurity->Inconsistent No PoorPurity->OptimizeCooling Yes OptimizeWash Improve Cake Washing PoorPurity->OptimizeWash Also consider Inconsistent->OptimizeCooling Yes FinalProcess Finalized Process Inconsistent->FinalProcess No OptimizeCooling->FirstTrial Iterate OptimizeSolvent->FirstTrial Iterate OptimizeWash->FirstTrial Iterate

Caption: Troubleshooting workflow for crystallization optimization.

References

  • ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. [Link]
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development.
  • Rane, Y. M. (2014). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology.
  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.
  • All About Drugs. (n.d.). Polymorphism.
  • GMP Compliance. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • ResearchGate. (2017). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Wisdomlib. (2025). Powder x-ray diffraction analysis: Significance and symbolism.
  • Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD).
  • Royal Society of Chemistry. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm, 17(24), 4566-4575. [Link]
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • Seton Hall University. (n.d.). Crystal Size and Cooling Rate.
  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
  • National Institutes of Health. (2020).
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • The University of Liverpool Repository. (n.d.). Developing Rapid Powder Diffraction Analysis for Efficient Characterisation of New Materials.
  • ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • ResearchGate. (2019). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
  • National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules.
  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.
  • ResearchGate. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).
  • ResearchGate. (2014). Purification of benzoic acid by melt crystallization.
  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. WebBook.
  • NIST. (n.d.). 2-Amino-6-methylbenzoic acid. WebBook.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Amino-6-fluoro-3-methylbenzoic acid: The Definitive Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] For a novel compound like 2-Amino-6-fluoro-3-methylbenzoic acid, a substituted anthranilic acid derivative with potential pharmaceutical applications, confirming its precise atomic arrangement is not merely a formality—it is a critical step that governs its biological activity, physical properties, and patentability.

This guide provides a comparative analysis of analytical techniques for the structural elucidation of this compound. It establishes single-crystal X-ray crystallography as the gold-standard method for providing unequivocal structural proof and contrasts its definitive data with the inferential evidence gathered from other common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of a molecule's atomic framework.[3][4] The technique involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.[5][6] This pattern is a direct consequence of the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles.[5] For this compound, this method resolves all potential structural ambiguities, such as the exact positions of the fluorine, amino, and methyl groups on the benzoic acid core.

Causality in Experimental Design: Why Crystallography is Definitive

The power of X-ray crystallography lies in its direct measurement of the spatial arrangement of atoms. Unlike spectroscopic methods that provide data on connectivity and chemical environments, which must then be interpreted to infer a structure, crystallography generates a three-dimensional electron density map into which a structural model is fitted and refined.[7][8] This process, when successful, yields a single, unambiguous structure. The final refined structure is typically validated by metrics such as the R-factor, which quantifies the agreement between the experimental diffraction data and the calculated pattern from the model, with values of 2-5% indicating a high-quality refinement for small molecules.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth & Selection: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent. A crystal of optimal size (0.1-0.4 mm) with no visible defects is selected under a microscope.[6][10]

  • Mounting and Cryo-cooling: The selected crystal is mounted on a goniometer head. To prevent radiation damage during data collection, the crystal is often flash-cooled to a cryogenic temperature (e.g., 100-173 K) in a stream of cold nitrogen gas.[10][11]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[5] The crystal is rotated, and a series of diffraction images are collected by an area detector.[12] A complete dataset may take several hours to collect.[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[7] This initial model is then refined using least-squares minimization to achieve the best possible fit between the observed and calculated diffraction data.[7][8][9]

Visualizing the Workflow: From Crystal to Structure

The journey from a single crystal to a fully refined molecular structure is a systematic process, as illustrated below.

X_ray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Select & Mount Crystal Data 2. Collect Diffraction Data Crystal->Data X-ray Exposure Process 3. Process Raw Data Data->Process Integration Solve 4. Solve Phase Problem Process->Solve Unit Cell & Space Group Refine 5. Refine Structural Model Solve->Refine Initial Model Validate 6. Validate & Report Refine->Validate Final Model (CIF)

Caption: Workflow for small molecule structure determination by X-ray crystallography.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, other spectroscopic techniques offer complementary and more readily accessible data. Here, we compare the insights gained from NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[13] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

  • ¹H NMR: Provides information on the number and environment of protons. One would expect to see signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The splitting patterns (coupling) between adjacent protons would help establish their relative positions.[14]

  • ¹³C NMR: Reveals the number of unique carbon environments. For this molecule, seven distinct carbon signals would be expected (barring accidental equivalence), including the carboxyl carbon and the six aromatic carbons.[15]

  • ¹⁹F NMR: This is particularly crucial. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment.[16][17][18][19] The chemical shift of the single fluorine atom would be highly characteristic, and its coupling to nearby ¹H and ¹³C nuclei would provide strong evidence for its position on the aromatic ring.[18]

Limitation: While NMR excels at establishing atom-to-atom connectivity, it relies on interpretation and can sometimes be ambiguous for complex isomers without extensive 2D NMR experiments. It does not directly provide the three-dimensional structure, bond lengths, or bond angles in the solid state.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is fundamental for determining its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition (C₈H₈FNO₂).

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For instance, the loss of a water molecule (18 Da) or carbon dioxide (44 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[20][21][22] The stability of the resulting fragments can help infer the substitution pattern on the aromatic ring.[23][24]

Limitation: Mass spectrometry does not provide information about the specific arrangement of atoms (isomerism). Different positional isomers will often have identical molecular weights and may show very similar fragmentation patterns, making unambiguous identification impossible on its own.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Characteristic Absorptions: For this compound, the IR spectrum would show characteristic absorption bands for:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).[25]

    • O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

    • C=O stretching of the carboxylic acid (around 1700 cm⁻¹).

    • C-F stretching (around 1000-1300 cm⁻¹).

    • Aromatic C-H and C=C bending and stretching vibrations.[26]

Limitation: IR spectroscopy confirms the presence of functional groups but provides very limited information about their placement within the molecular structure. Many isomers would produce nearly identical IR spectra.

Synthesizing the Data: A Holistic View

The relationship between these techniques is complementary. While NMR, MS, and IR provide crucial pieces of the puzzle, only X-ray crystallography assembles them into a complete and validated three-dimensional picture.

Logic_Diagram cluster_data Analytical Techniques cluster_info Derived Information MS Mass Spectrometry Formula Molecular Formula MS->Formula IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atomic Connectivity NMR->Connectivity XRD X-ray Crystallography Structure3D 3D Structure (Bond Lengths/Angles) XRD->Structure3D Formula->Connectivity FuncGroups->Connectivity Connectivity->Structure3D Inferred

Caption: Relationship between analytical techniques and the structural information derived.

Quantitative Data Comparison

The following table summarizes the hypothetical but expected data from each technique for the validated structure of this compound.

Analytical Technique Parameter Expected Data for this compound Inference Level
X-ray Crystallography Space Group P2₁/c (example)Definitive
Unit Cell (Å, °) a=8.1, b=5.2, c=19.5, β=95.0 (example)Definitive
Bond Length (C-F) ~1.35 ÅDefinitive
Final R-factor < 0.05Definitive
Mass Spectrometry Molecular Ion (HRMS) [M+H]⁺ = 170.0612 (calc. 170.0617 for C₈H₉FNO₂)Confirmatory
Key Fragments (m/z) 152 ([M-H₂O]⁺), 124 ([M-CO₂H]⁺)Inferential
NMR Spectroscopy ¹⁹F Chemical Shift -110 to -130 ppm (relative to CFCl₃)Inferential
(in DMSO-d₆)¹H Chemical Shifts (ppm) δ 7.0-7.5 (2H, Ar-H), δ 5.0 (2H, br s, NH₂), δ 2.2 (3H, s, CH₃)Inferential
¹³C Chemical Shifts (ppm) δ 168 (C=O), δ 160 (d, J=245 Hz, C-F), δ 110-145 (5C, Ar-C), δ 15 (CH₃)Inferential
IR Spectroscopy Key Absorptions (cm⁻¹) 3480, 3370 (N-H), 3000 (br, O-H), 1690 (C=O), 1250 (C-F)Confirmatory

Conclusion

For the unequivocal structural validation of a novel chemical entity like this compound, a multi-technique approach is essential for building a comprehensive data package. Spectroscopic methods including NMR, MS, and IR provide vital, yet inferential, evidence regarding molecular formula, functional groups, and atomic connectivity.

However, single-crystal X-ray crystallography remains the unparalleled gold standard.[27] It transcends inference by providing direct, high-resolution, three-dimensional data, definitively establishing the precise arrangement of every atom in the solid state. For researchers in drug development, this level of certainty is indispensable, forming the bedrock upon which all further chemical and biological investigations are built.

References

  • Cooper, R. Recent advances in small molecule refinement.
  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In H. D. Flack, L. Párkányi, & K. Simon (Eds.), Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. [Link]
  • Cockcroft, J. Structure Refinement. Birkbeck College, University of London. [Link]
  • Quora. How to interpret the 19F NMR spectra. [Link]
  • University of Ottawa. 19Flourine NMR. [Link]
  • Ramachandra, M. R., & Row, T. N. G. (2023). Small Molecule X-Ray Crystallography, Theory and Workflow. Journal of Molecular Structure. [Link]
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
  • Zaikin, V. G., & Varlamov, A. V. (2006). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]
  • Bowie, J. H., & White, P. Y. (1978). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry. [Link]
  • Jin, Q., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. [Link]
  • ResearchGate. FTIR spectra of a p-aminobenzoic acid. [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies.
  • Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?. [Link]
  • Macromolecular Crystallography Core Facility.
  • Carleton College. Single-crystal X-ray Diffraction. [Link]
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • Wikipedia. X-ray crystallography. [Link]
  • Drozd, K. V., et al. (2019). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Taylor & Francis Online. [Link]
  • Ambrus, A. Comparison of NMR and X-ray crystallography. [Link]
  • Martin, G. E. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(5), 9456-9463. [Link]
  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]
  • Sbeih, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]
  • Hamlow, L. A., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. The Journal of Chemical Physics, 146(19), 194302. [Link]
  • Semantic Scholar. X-ray Crystallography of Small Molecules: Theory and Workflow. [Link]
  • Colgate University.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
  • UCL Discovery. Speciation of substituted benzoic acids in solution. [Link]
  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1789. [Link]
  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. The FEBS Journal, 275(1), 1-21. [Link]
  • University of Glasgow.
  • Sadybekov, A., & Bulychev, A. (2023). Advancements in small molecule drug design: A structural perspective. Pharmaceuticals, 16(5), 708. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
  • Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
  • Tsai, C. H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(5), 1827. [Link]

Sources

A Comparative Analysis of 2-Amino-6-fluoro-3-methylbenzoic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the nuanced structural variations of small molecules can profoundly influence their physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of 2-Amino-6-fluoro-3-methylbenzoic acid and its key positional isomers. By examining their chemical characteristics, spectroscopic data, and potential biological relevance, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their discovery and development pipelines.

The strategic placement of amino, fluoro, and methyl groups on the benzoic acid scaffold dictates the electronic distribution, steric hindrance, and hydrogen bonding potential of each isomer. These molecular subtleties can translate into significant differences in properties such as acidity (pKa), solubility, and ultimately, how the molecule interacts with biological targets.

Structural Overview of Isomers

The isomers included in this analysis are positional variants of this compound, where the amino, fluoro, and methyl substituents are rearranged around the benzene ring. The structures of the parent compound and its key isomers are depicted below.

Caption: Chemical structures of this compound and its key isomers.

Physicochemical Properties: A Comparative Look

The interplay of substituent effects is evident in the physicochemical properties of these isomers. Properties such as melting point, pKa, and solubility are critical determinants of a compound's suitability for pharmaceutical development, influencing everything from formulation to bioavailability.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound874804-26-9C₈H₈FNO₂169.16Not widely reported
2-Amino-4-fluoro-3-methylbenzoic acid129833-28-9C₈H₈FNO₂169.16Not widely reported
2-Amino-5-fluoro-3-methylbenzoic acid874804-25-8C₈H₈FNO₂169.16Not widely reported
4-Amino-2-fluoro-5-methylbenzoic acid1357943-26-0C₈H₈FNO₂169.16Not widely reported

Note: Experimentally determined values for melting point, pKa, and solubility for these specific isomers are not consistently available in public literature, highlighting a gap in the characterization of these compounds.

Expertise & Experience Insights: The lack of readily available experimental data for these specific isomers suggests they are likely novel or less-studied compounds. Researchers working with these molecules would need to perform the characterization experiments outlined in this guide to establish their fundamental properties. The substitution patterns suggest that isomers with the amino group ortho to the carboxylic acid may exhibit intramolecular hydrogen bonding, which can influence their acidity and solubility compared to isomers where these groups are further apart.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a fingerprint of a molecule's structure. While a complete set of spectra for all isomers is not available, data from closely related compounds can offer valuable insights for spectral interpretation.

¹H and ¹³C NMR Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing fluorine atom and the electron-donating amino and methyl groups will cause characteristic shifts in the aromatic proton and carbon signals, allowing for the differentiation of isomers. For instance, protons and carbons closer to the fluorine atom will experience a downfield shift.

Reference Spectral Data:

  • 2-Amino-3-fluorobenzoic acid: ¹H NMR (CD₃OD, 500.13 MHz) δ: 7.09 (m, 3 H, H-3, H-4, H-5), 7.53 (s, 1 H, HC=NOH), 7.94 (m, 1 H, H-6). ¹³C NMR (CD₃OD, 75.47 MHz) δ: 116.33 (d, ²J(F,C3) = 19.8 Hz), 124.76 (C-5), 125.47 (d, ³J(F,C6) = 4.0 Hz), 126.53 (d, ²J(F,C1) = 11.3 Hz), 126.99 (d, ³J(F,C4) = 7.9 Hz), 144.01 (HC=NOH), 155.42 (d, ¹J(F,C2) = 245.3 Hz), 162.88 (C=O).[1]

  • 2-Amino-6-fluorobenzoic acid: ¹H NMR data is available, which can be used for comparative purposes.[2]

  • 2-Amino-5-fluorobenzoic acid: ¹H NMR data is available for comparison.[3]

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying key functional groups. All isomers will exhibit characteristic peaks for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (broad peak around 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹). The C-F bond will show a strong absorption in the 1000-1400 cm⁻¹ region.

Biological Activity: The Impact of Isomerism

The spatial arrangement of functional groups is paramount for a molecule's interaction with biological targets. Derivatives of aminobenzoic acids are known to possess a range of biological activities, including anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4]

The position of the fluoro and methyl groups can influence the molecule's ability to fit into the active site of an enzyme and can affect its metabolic stability. For instance, a fluorine atom can block sites of metabolism, potentially increasing a drug's half-life.

Trustworthiness through Self-Validating Systems: The biological evaluation of these isomers should be conducted in parallel using standardized assays to ensure the comparability of the data. A well-defined experimental protocol is crucial for generating trustworthy and reproducible results.

Experimental Protocols

To facilitate the direct comparison of these isomers, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that influences a compound's absorption and distribution in vivo. Potentiometric titration is a reliable method for its determination.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M KOH) in deionized water.

    • Prepare a solution of the test compound (approximately 5 x 10⁻⁴ mol L⁻¹) in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility.

    • Add a background electrolyte (e.g., 0.1 M KCl) to all solutions to maintain constant ionic strength.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Incrementally add the standardized base solution and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of base added.

    • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Caption: Workflow for aqueous solubility determination using the shake-flask method.

Methodology:

  • Preparation:

    • Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

    • Add an excess amount of the solid test compound to a vial containing a known volume of the buffer.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • After incubation, separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

    • Dilute an aliquot of the clear supernatant or filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay can be used to evaluate the potential anti-inflammatory activity of the isomers by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Reagents and Materials:

    • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (dissolved in DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • A detection kit for prostaglandin E₂ (PGE₂) (e.g., colorimetric or fluorometric).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2 minutes) at 37 °C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection and Analysis:

    • Measure the amount of PGE₂ produced using the detection kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The comparative analysis of this compound and its positional isomers underscores the critical importance of substituent placement in medicinal chemistry. While a comprehensive experimental dataset for these specific compounds is not yet publicly available, this guide provides the foundational knowledge and detailed protocols necessary for researchers to conduct a thorough evaluation.

Future work should focus on the synthesis and purification of these isomers, followed by a systematic characterization of their physicochemical properties and biological activities using the protocols outlined herein. Such studies will undoubtedly provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the identification of novel therapeutic candidates.

References

  • PubChem. 4-Amino-2-fluoro-5-methylbenzoic acid. [Link]
  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid. [Link]

Sources

comparing the reactivity of 2-Amino-6-fluoro-3-methylbenzoic acid to other anthranilic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anthranilic acid and its derivatives are cornerstone building blocks in synthetic organic chemistry, renowned for their utility in the synthesis of pharmaceuticals, dyes, and performance materials.[1][2] Their amphoteric nature, possessing both a nucleophilic amino group and an acidic carboxyl group on an aromatic scaffold, allows for a diverse range of chemical transformations.[1] This guide provides an in-depth comparison of the reactivity of 2-Amino-6-fluoro-3-methylbenzoic acid , a highly substituted analogue, against unsubstituted anthranilic acid and other derivatives. Understanding the nuanced effects of substitution is critical for researchers and drug development professionals aiming to fine-tune molecular properties and optimize synthetic routes. We will explore how the strategic placement of fluoro and methyl groups modulates the intrinsic reactivity of the anthranilic acid core, supported by mechanistic principles and experimental considerations.

Pillar 1: The Interplay of Steric and Electronic Effects

The reactivity of any anthranilic acid derivative is fundamentally governed by the electronic properties and steric environment of its three key components: the carboxylic acid group, the amino group, and the aromatic ring. In this compound, these factors are significantly perturbed compared to the parent molecule.

  • Electronic Effects : The fluorine atom at the C6 position exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density across the entire molecule.[3][4] Conversely, the methyl group at C3 is weakly electron-donating through an inductive effect and hyperconjugation (+I). The amino group remains a strong electron-donating group via resonance (+R), activating the ring, while the carboxylic acid is deactivating (-R). This complex electronic landscape dictates the acidity, basicity, and susceptibility of the ring to electrophilic attack.

  • Steric Effects (The Ortho Effect) : The most profound influence on this molecule's reactivity comes from the "ortho effect."[5] Both the C6-fluoro and C3-methyl groups are positioned ortho to the amino group, while the C6-fluoro group is also ortho to the carboxylic acid.

    • On the Carboxylic Acid : The bulky substituent at the ortho position (C6-fluoro) creates steric hindrance, forcing the -COOH group to twist out of the plane of the benzene ring.[6][7] This "Steric Inhibition of Resonance" (SIR) minimizes the resonance interaction between the carboxyl group and the ring, leading to a significant increase in its acidity.[8][9]

    • On the Amino Group : The substituents at both ortho positions (C3-methyl and C6-fluoro) sterically encumber the amino group. This hindrance physically blocks the nitrogen's lone pair, reducing its availability for protonation (decreasing basicity) and for attacking electrophiles (decreasing nucleophilicity).[5][7]

The following diagram illustrates these competing influences.

G cluster_reactivity start Anthranilic Acid Derivative + Aryl Halide step1 Ullmann Condensation (Cu Catalyst, Base, High Temp) start->step1 intermediate N-Aryl Anthranilic Acid step1->intermediate step2 Intramolecular Acylation (e.g., PPA, Eaton's Reagent, Fe(OTf)₂) intermediate->step2 product Acridone Product step2->product reactivity_note  ReactantExpected Reactivity in Step 1Anthranilic AcidModerate to Good2-Amino-6-fluoro-3-methylbenzoic AcidLow (Requires harsher conditions/specialized catalysts due to sterically hindered and deactivated -NH₂ group)

Caption: Workflow for Acridone Synthesis via Ullmann Condensation.

Experimental Protocol: General Procedure for Ullmann Condensation

This protocol is a generalized starting point. For this compound, optimization of temperature, reaction time, and catalyst/ligand system is expected.

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the anthranilic acid derivative (1.0 equiv), aryl halide (1.1 equiv), CuI (0.1 equiv), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 0.2 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO) via syringe.

  • Reaction : Heat the reaction mixture to the required temperature (typically 100-160 °C) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

    • Causality : The high temperature is necessary to overcome the activation energy of the C-N bond formation. [10]The copper catalyst facilitates the coupling, and the base is required to deprotonate the amine and neutralize the HX formed. For a sterically hindered amine like that in our target molecule, higher temperatures and more effective ligand systems (e.g., those used in modern Buchwald-Hartwig aminations) may be required to achieve reasonable conversion. [10][11]5. Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude N-phenylanthranilic acid intermediate by column chromatography on silica gel.

Diazotization and Sandmeyer Reaction

The conversion of the amino group to a diazonium salt is a versatile transformation, enabling access to a wide array of functionalities via reactions like the Sandmeyer reaction. [12][13]

G start Anthranilic Acid Derivative step1 Diazotization (NaNO₂, aq. Acid, 0-5 °C) start->step1 intermediate Arenediazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (Cu(I)X, where X = Cl, Br, CN) intermediate->step2 product 2-Halobenzoic Acid Derivative step2->product

Caption: Key Reaction Pathway for the Sandmeyer Reaction.

Experimental Protocol: Preparation of a 2-Iodobenzoic Acid Derivative

  • Acidic Solution : Suspend the anthranilic acid derivative (1.0 equiv) in a mixture of water and concentrated HCl or H₂SO₄ in a flask. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Causality : A strongly acidic medium is required to generate nitrous acid in situ and to prevent premature coupling of the diazonium salt with the starting amine.

  • Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂, 1.05 equiv) in cold water. Add this solution dropwise to the cold suspension of the anthranilic acid, keeping the temperature strictly below 5 °C. Stir for an additional 20-30 minutes after the addition is complete.

    • Causality : The reaction is highly exothermic. Maintaining a low temperature is critical to ensure the stability of the resulting diazonium salt. For this compound, the reduced basicity of the amino group may lead to a slower diazotization rate, potentially requiring a slightly longer reaction time or careful pH control.

  • Iodide Addition : In a separate beaker, dissolve potassium iodide (KI, 1.2 equiv) in a minimal amount of water. Add this solution slowly to the cold diazonium salt solution.

  • Decomposition : Allow the mixture to warm to room temperature, then gently heat it (e.g., in a 40-50 °C water bath) until the evolution of nitrogen gas ceases. [14]5. Workup and Purification : Cool the reaction mixture and collect the crude product by vacuum filtration. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The reactivity of this compound is a fascinating case study in the power of substituent effects. While it belongs to the family of anthranilic acids, its behavior is markedly different from the parent compound. The dominant influences are the steric hindrance and electron-withdrawing nature of the C6-fluoro group, augmented by the steric bulk of the C3-methyl group. These factors combine to:

  • Significantly increase the acidity of the carboxylic acid.

  • Significantly decrease the basicity and nucleophilicity of the amino group.

For the synthetic chemist, this means that this compound is not a simple drop-in replacement for other anthranilic acids. Reactions involving the amino group as a nucleophile will require more forcing conditions, specialized catalytic systems, or alternative synthetic strategies. Conversely, its increased acidity may be advantageous in reactions where selective deprotonation of the carboxyl group is desired. By understanding these fundamental principles, researchers can effectively leverage the unique properties of this valuable building block to construct complex and novel molecular architectures.

References

Sources

A Comparative Guide to the Biological Activity of Fluorinated Versus Non-Fluorinated Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of bioactive molecules is paramount to enhancing therapeutic efficacy and overcoming pharmacological hurdles. Among the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine into organic scaffolds. This guide provides an in-depth comparison of the biological activities of fluorinated methylbenzoic acids versus their non-fluorinated parent compounds, grounded in experimental data and mechanistic insights. Our focus is to elucidate how the subtle yet profound effects of fluorination can dramatically alter the biological profile of these otherwise simple aromatic carboxylic acids.

The "Fluorine Effect": More Than Just a Halogen Substitution

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow it to exert significant influence on a molecule's physicochemical and pharmacological characteristics.[1] When incorporated into the methylbenzoic acid scaffold, fluorine can modulate:

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine typically increases the acidity of the carboxylic acid group. This change in pKa can profoundly impact a molecule's ionization state at physiological pH, influencing its ability to cross cell membranes and interact with biological targets.[2][3]

  • Lipophilicity: Fluorination can either increase or decrease lipophilicity (logP), depending on the molecular context.[4][5] This parameter is critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[6]

  • Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with enzyme active sites or receptors, potentially leading to enhanced binding affinity and selectivity.[6]

Below is a diagram illustrating the key physicochemical changes induced by fluorination.

Caption: Impact of fluorination on the physicochemical properties of methylbenzoic acids.

Comparative Biological Activities: A Data-Driven Analysis

The true impact of fluorination is best observed through direct comparison of biological activities. While comprehensive head-to-head studies across all isomers are limited, the available literature provides compelling evidence of the differential effects.

Antimicrobial Activity

Fluorination has been shown to modulate the antimicrobial properties of various aromatic compounds. In the context of benzoic acid derivatives, the introduction of halogens can enhance their efficacy against a range of microbial strains.

CompoundOrganismActivity Metric (e.g., MIC)Reference
p-Toluic Acid DerivativesS. aureus, B. subtilis, E. coli, P. aeruginosaSignificant antimicrobial activity observed for halogen-substituted thiadiazole derivatives.[7][8]
Fluorinated Benzoic Acid DerivativesGeneralIncreased antimicrobial potential due to altered lipophilicity and electronic effects.[9]
Fluoride (as an ion)Oral Bacteria (S. mutans)Inhibits bacterial metabolism and reduces acid tolerance, contributing to its anti-caries effect.[10]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The enhanced antimicrobial activity of fluorinated derivatives can be attributed to several factors. Fluorine can increase the compound's ability to penetrate bacterial cell membranes.[10] Furthermore, the altered electronic properties of the aromatic ring can lead to more effective inhibition of essential bacterial enzymes.[10]

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[11][12] Fluorination can influence this activity by altering the molecule's ability to fit into the active site of COX enzymes and by modulating its pharmacokinetic properties.

Mechanistic Insights into Enzyme Inhibition

The incorporation of fluorine can lead to more potent and selective enzyme inhibitors.[6][15] This is achieved through several mechanisms:

  • Competitive Inhibition: Fluorinated compounds can compete with the natural substrate for binding to the enzyme's active site. The enhanced binding affinity can arise from favorable interactions involving the fluorine atom.[6]

  • Non-competitive Inhibition: Fluorinated molecules may bind to allosteric sites, inducing conformational changes that modulate the enzyme's activity.[6]

  • Transition State Analogue Inhibition: Strategically placed fluorine atoms can stabilize transition state-like complexes with the target enzyme, leading to potent inhibition.[16]

The following diagram illustrates a simplified model of how a fluorinated inhibitor might interact with an enzyme's active site compared to a non-fluorinated counterpart.

Enzyme_Inhibition cluster_0 Non-Fluorinated Inhibitor cluster_1 Fluorinated Inhibitor Inhibitor_NF [Substrate] Enzyme_NF Enzyme Active Site Inhibitor_NF->Enzyme_NF Weak Interaction Inhibitor_F [F-Substrate] Enzyme_F Enzyme Active Site Inhibitor_F->Enzyme_F Strong Interaction (e.g., Halogen Bond)

Caption: Enhanced binding of a fluorinated inhibitor to an enzyme active site.

Experimental Protocol: Assessing Antimicrobial Activity via Minimum Inhibitory Concentration (MIC) Assay

To provide a practical context for the data presented, this section details a standard protocol for determining the MIC of a compound, a key metric in antimicrobial research.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Principle: The two-fold serial dilution method is used to prepare a range of concentrations of the test compound in a liquid growth medium. The microorganism is then inoculated into each concentration, and after incubation, the tubes or wells are visually inspected for turbidity (growth).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds (both fluorinated and non-fluorinated methylbenzoic acid derivatives) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to serve as a positive control.[7]

  • Preparation of Inoculum:

    • Culture the target microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).[7]

    • Repeat this for each test compound and the positive control.

    • Include a row with only broth and inoculum as a negative (growth) control, and a row with only sterile broth as a sterility control.

  • Inoculation and Incubation:

    • Add a standardized volume of the prepared inoculum (e.g., 10 µL) to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.[7]

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: It is a polar aprotic solvent that can dissolve a wide range of organic compounds and is generally non-toxic to microorganisms at low concentrations.

  • Mueller-Hinton Broth: It is a standardized medium for antimicrobial susceptibility testing with good batch-to-batch reproducibility.

  • McFarland Standard: This ensures that a consistent number of bacterial cells are used in each test, which is crucial for the reproducibility of the results.

The workflow for this protocol is visualized below.

MIC_Assay_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Compounds & Controls) Start->Prepare_Stocks Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Prepare_Stocks->Serial_Dilution Inoculate Inoculate Wells with Microorganism Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read_Results Visually Inspect for Growth & Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the methylbenzoic acid scaffold offers a powerful approach to modulate biological activity. As demonstrated, fluorination can significantly impact a compound's physicochemical properties, leading to enhanced antimicrobial and potentially other therapeutic activities such as anti-inflammatory effects. The "fluorine effect" is a multifaceted phenomenon that can alter acidity, lipophilicity, metabolic stability, and binding interactions, all of which are critical determinants of a drug's efficacy and safety profile.

Future research should focus on systematic, direct comparative studies of fluorinated and non-fluorinated methylbenzoic acid isomers across a wider range of biological assays. Such studies, coupled with computational modeling and structural biology, will further unravel the nuanced structure-activity relationships and pave the way for the rational design of novel therapeutics with improved pharmacological properties.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. (n.d.). PubMed.
  • Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. (n.d.). Benchchem.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. (n.d.). PubMed.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. (n.d.). Benchchem.
  • Enzyme inhibition by fluoro compounds. (2025). ResearchGate.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed.
  • Thamnolia vermicularis. (n.d.). Wikipedia.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH.
  • Synthesis, Characterization and Antimicrobial evaluation of novel Azole Based (p-Toluic Acid) derivatives. (n.d.).
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020).
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). NIH.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI.
  • Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study. (n.d.). Brieflands.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (n.d.). Semantic Scholar.
  • Antimicrobial Activities and Mode of Flavonoid Actions. (2023). PMC - NIH.
  • Synthesis, Characterization and Antimicrobial evaluation of novel Azole Based (p-Toluic Acid) derivatives. (2018). Asian Pacific Journal of Health Sciences.
  • Antimicrobial actions of fluoride for oral bacteria. (n.d.). PubMed - NIH.

Sources

A Spectroscopic Journey: Characterizing the Synthesis of 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. The journey from a simple precursor to a complex, functionalized molecule is a narrative told through the language of spectroscopy. This guide provides an in-depth spectroscopic comparison of 2-Amino-6-fluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry, with its key precursors. We will explore how distinct spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—serve as critical tools to monitor and confirm the chemical transformations at each stage of a plausible synthetic route.

Our analysis is grounded in the principles of synthetic chemistry, where functional group transformations directly influence the spectroscopic output. We will follow a logical synthetic pathway, demonstrating how the addition and modification of functional groups create unique spectral fingerprints, allowing for unambiguous identification and purity assessment. This guide is designed for researchers and drug development professionals, offering not just data, but the rationale behind the spectral changes observed.

The Synthetic Pathway: A Spectroscopic Roadmap

To effectively compare the target molecule with its precursors, we will consider a plausible multi-step synthesis. This approach allows us to observe the evolution of the molecule's spectroscopic signature as it undergoes transformation. The chosen pathway begins with 2-fluoro-3-methyltoluene and proceeds through nitration and reduction to yield the final aminobenzoic acid product.

G cluster_0 Synthetic Workflow Start Precursor: 2-Fluoro-3-methyltoluene Intermediate Intermediate: 3-Fluoro-2-methyl-6-nitroaniline Start->Intermediate Nitration & Amination Final Final Product: This compound Intermediate->Final Diazotization & Carboxylation

Caption: A plausible synthetic route to this compound.

Part 1: Infrared (IR) Spectroscopy - Tracking Functional Group Transformations

Infrared spectroscopy is an invaluable tool for identifying the presence or absence of specific functional groups. The principle lies in the absorption of infrared radiation by molecular bonds, causing them to vibrate at characteristic frequencies. By monitoring the appearance and disappearance of key peaks, we can confidently track the progress of our synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: Ensure the sample (a few milligrams) is dry and placed directly onto the ATR crystal (typically diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance spectrum.

Comparative IR Data
CompoundKey Diagnostic Peaks (cm⁻¹)Interpretation
2-Fluoro-3-methyltoluene ~3000-2850 (C-H stretch), ~1450-1600 (C=C aromatic stretch), ~1250 (C-F stretch)Spectrum dominated by hydrocarbon and aromatic features. Absence of N-H, O-H, or C=O signals.
3-Fluoro-2-methyl-6-nitroaniline ~3400 & ~3300 (N-H stretch, two bands for -NH₂), ~1530 & ~1350 (N-O stretch, asymmetric & symmetric for -NO₂), ~1260 (C-F stretch)Appearance of strong N-H and N-O stretching bands confirms the successful introduction of the amino and nitro groups.
This compound ~3400 & ~3300 (N-H stretch), ~3300-2500 (broad O-H stretch from carboxylic acid), ~1700 (C=O stretch), ~1250 (C-F stretch)The key transformation is the appearance of a very broad O-H band and a strong C=O stretch, confirming the conversion of the nitro/amino group to a carboxylic acid. The N-H peaks remain.

The transition from a simple aromatic hydrocarbon to the highly functionalized final product is clearly mapped by the IR spectra. The introduction of each new functional group leaves a distinct and easily identifiable mark.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework. Chemical shift (δ), splitting patterns (multiplicity), and integration are the key parameters used for structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C), and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically employed to produce a spectrum with singlets for each unique carbon.

  • Data Processing: The FID is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing, baseline correction, and referencing (e.g., to TMS at 0 ppm) are performed.

Comparative ¹H NMR Data

Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. J-couplings are crucial for definitive assignment.

CompoundProtonApprox. δ (ppm)MultiplicityInterpretation
2-Fluoro-3-methyltoluene Ar-H6.8 - 7.2mComplex multiplet for aromatic protons.
-CH₃~2.3sA singlet for the methyl group protons.
3-Fluoro-2-methyl-6-nitroaniline Ar-H6.5 - 7.5mThe electron-withdrawing nitro group and electron-donating amino group cause significant shifts in the aromatic proton signals.
-NH₂~5.0br sA broad singlet for the amine protons.
-CH₃~2.2sMethyl group singlet, slightly shifted.
This compound -COOH~11-13br sA very downfield, broad signal characteristic of a carboxylic acid proton.
Ar-H6.6 - 7.0mAromatic protons are shifted due to the new carboxylic acid group.
-NH₂~4.5br sBroad amine proton signal.
-CH₃~2.1sMethyl group singlet.

The most dramatic change in the ¹H NMR is the appearance of the highly deshielded carboxylic acid proton (>10 ppm) in the final product, providing unequivocal evidence of the final synthetic step.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

CompoundKey Carbon SignalApprox. δ (ppm)Interpretation
2-Fluoro-3-methyltoluene Ar-C115-140Multiple signals for aromatic carbons.
Ar-C-F~160 (d)The carbon directly bonded to fluorine shows a characteristic large chemical shift and a doublet (d) due to C-F coupling.
-CH₃~15A single peak for the methyl carbon.
3-Fluoro-2-methyl-6-nitroaniline Ar-C-NO₂~150The carbon attached to the nitro group is significantly deshielded.
Ar-C-NH₂~145The carbon attached to the amino group is also deshielded.
-CH₃~14
This compound -COOH ~170 The appearance of a signal in this downfield region is the definitive marker for the carboxylic acid carbon.
Ar-C-F~162 (d)
Ar-C-NH₂~148
-CH₃~16

The introduction of the carboxylic acid group in the final product is unambiguously confirmed by the new signal appearing around 170 ppm in the ¹³C NMR spectrum.

Part 3: Mass Spectrometry - Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as the final confirmation of its identity. By ionizing a molecule and measuring its mass-to-charge ratio (m/z), we can verify that the elemental composition matches the expected structure.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Comparative Mass Spectrometry Data
CompoundFormulaCalculated Monoisotopic Mass (Da)Expected Ion [M+H]⁺
2-Fluoro-3-methyltoluene C₈H₉F124.0688125.0761
3-Fluoro-2-methyl-6-nitroaniline C₇H₇FN₂O₂170.0491171.0564
This compound C₈H₈FNO₂169.0539170.0612

The observed molecular ion peak in the mass spectrum for each compound should match the expected m/z value to within a few parts per million (ppm) in high-resolution mass spectrometry, confirming the elemental formula and, by extension, the success of each synthetic step.

G cluster_0 Spectroscopic Analysis Workflow Sample Synthetic Sample (Precursor, Intermediate, or Product) IR FTIR (Functional Groups) Sample->IR NMR NMR (¹H, ¹³C) (Structural Skeleton) Sample->NMR MS Mass Spec (Molecular Weight) Sample->MS Data Combined Spectroscopic Data IR->Data NMR->Data MS->Data Structure Structure Confirmation Data->Structure

A Comparative Guide to Validating the Purity of Synthesized 2-Amino-6-fluoro-3-methylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison for validating the purity of 2-Amino-6-fluoro-3-methylbenzoic acid, a key building block in medicinal chemistry, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, compare HPLC with alternative techniques, and provide a detailed, self-validating protocol.

The Criticality of Purity in Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. These impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation products. Therefore, a robust and validated analytical method is paramount to ensure the quality and consistency of the synthesized compound.

Why HPLC is the Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment of non-volatile organic compounds in the pharmaceutical industry.[1][2] Its prominence stems from its high resolution, sensitivity, and suitability for quantitative analysis.[2] For a substituted benzoic acid like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, allowing for the effective separation of the target analyte from potential impurities that possess different polarities.[2]

Comparison of Analytical Techniques for Purity Validation

While HPLC is the primary recommended method, it is essential to understand its performance in the context of other available analytical techniques. An orthogonal method, one that relies on a different separation or detection principle, is often employed to provide a more comprehensive purity profile.

Analytical TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
High-Performance Liquid Chromatography (HPLC/UHPLC-MS/MS) Separation based on partitioning between a stationary and a mobile phase.[3]HighNoExcellent resolution of isomers, fast analysis times, and high sensitivity.[3]Routine quality control, purity assessment.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1]MediumYes (esterification)High sensitivity and structural confirmation.[3]Trace analysis and identification of volatile impurities.[3]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[1]HighNoHigh separation efficiency, low sample and reagent consumption.[1]Orthogonal confirmation of purity, especially for charged analytes.[1]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1]LowNoPrimary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[1]Absolute purity determination and structural elucidation of impurities.
Melting Point Analysis A pure substance has a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range.LowNoSimple and rapid preliminary assessment of purity.Initial, qualitative purity check.[4]
Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for developing a specific and effective analytical method. Based on common synthetic routes for similar fluorinated benzoic acids, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Formation of other positional isomers of the aminofluorobenzoic acid.[5]

  • Byproducts from Side Reactions: Such as decarboxylation products or compounds formed from reactions with residual reagents.

  • Degradation Products: Resulting from instability of the final product under certain conditions.

A Detailed, Self-Validating HPLC Protocol for Purity Determination

This protocol is designed to be a robust and self-validating system for the routine purity analysis of this compound. The validation of this method should be performed in accordance with International Conference on Harmonisation (ICH) guidelines.[6]

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 230 nm or 254 nm, determined by the UV absorbance maximum of this compound.[2]

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Solution: Accurately weigh a known amount of the synthesized sample and dissolve it in the same diluent to a similar concentration as the standard solution.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the synthesized sample.

  • The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.

Purity (%) = (Peak Area of Analyte / Total Peak Area of All Peaks) x 100

To ensure the trustworthiness of the results, the HPLC method must be validated.[7][8] This involves demonstrating its suitability for its intended purpose through a series of experiments.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.[6]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the reference standard is added to a sample and the recovery is calculated.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: A measure of column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area: For replicate injections, should be ≤ 2.0%.

Visualizing the HPLC Workflow

The following diagram illustrates the key steps in the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Standard_Prep Prepare Reference Standard Solution System_Suitability Perform System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Synthesized Sample Solution Injection Inject Standard and Sample Sample_Prep->Injection System_Suitability->Injection If Pass Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peaks and Calculate Peak Areas Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (% Area Normalization) Peak_Integration->Purity_Calculation Validation_Report Generate Validation Report Purity_Calculation->Validation_Report

Caption: Workflow for HPLC Purity Validation.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While several analytical techniques can be employed, reversed-phase HPLC stands out as the most robust, reliable, and widely accepted method for this purpose.[4] By following a well-defined and validated HPLC protocol, researchers and drug developers can confidently assess the purity of their synthesized intermediates, ensuring they meet the stringent requirements of the pharmaceutical industry. The use of orthogonal methods provides an additional layer of confidence in the purity assessment.

References

  • Benchchem. (n.d.). Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • LCGC International. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Echemi. (n.d.). How can benzoic acid be tested for purity?.
  • Benchchem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.

Sources

A Researcher's Guide to Profiling Off-Target Interactions of 2-Amino-6-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel compounds derived from the 2-Amino-6-fluoro-3-methylbenzoic acid scaffold. Given the novelty of this specific chemical series, this document focuses on establishing a robust, self-validating workflow for generating and comparing crucial selectivity data, rather than relying on pre-existing, public datasets. We will detail the rationale behind a tiered screening approach, from predictive computational methods to definitive biochemical and cellular assays, enabling the objective comparison of lead candidates.

Introduction: The Imperative of Selectivity Profiling

The this compound core represents a synthetically tractable scaffold with potential for developing novel therapeutics. Its structure, an analogue of anthranilic acid, suggests a potential for interaction with a range of biological targets. Derivatives of the parent ortho-aminobenzoic acid (anthranilic acid) are known to act as inhibitors of cyclooxygenase (COX) enzymes[1]. This known activity of a related scaffold underscores the critical need for early and comprehensive cross-reactivity profiling. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of a compound's primary mechanism of action, ultimately causing costly late-stage failures in drug development[2][3].

This guide outlines a systematic, multi-tiered approach to de-risk compounds derived from this scaffold by identifying and quantifying their potential for off-target binding.

Part 1: Predictive Analysis - An In Silico First Pass

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, predictive insights into potential cross-reactivity. This initial step helps prioritize which compounds to advance and which off-targets to screen against.

Rationale for Predictive Screening

The core principle is to leverage existing biological activity data from structurally similar molecules. By identifying the known targets of compounds that share key structural motifs with your series, you can build a focused panel of proteins for initial in vitro screening. This data-driven approach is more efficient than screening blindly.

Workflow for In Silico Target Prediction
  • Structural Similarity Searches: Utilize databases like PubChem to find compounds structurally related to your derivatives. The PubChem BioAssay database can then be mined to find experimentally measured targets for these similar chemicals[3].

  • Target Homology Assessment: If a primary target for your compound series is known, use tools like NCBI-BLAST to identify other proteins with high sequence homology in the binding domain[4]. These related proteins are prime candidates for cross-reactivity.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on your lead compound's structure and use it to screen virtual libraries of known protein structures to identify potential off-targets that share complementary binding features.

cluster_0 Part 1: In Silico Predictive Workflow A Novel Derivative of This compound B Identify Structurally Similar Compounds (e.g., PubChem, SciFinder) A->B D Perform Target Homology Sequence Alignment (e.g., NCBI-BLAST) A->D C Mine BioAssay Databases for Known Targets of Similar Compounds B->C E Generate Prioritized List of Potential Off-Targets C->E D->E

Caption: Predictive workflow for identifying potential off-targets.

Part 2: A Tiered Approach to In Vitro Cross-Reactivity Screening

In vitro screening provides the first empirical evidence of off-target binding. A tiered approach, starting with broad, less sensitive assays and progressing to highly quantitative, focused assays, is the most resource-efficient strategy.

Tier 1: Broad-Panel Profiling

The objective of Tier 1 is to cast a wide net to identify potential "hits" from a large, diverse panel of targets. This is typically performed at a single, high concentration of the test compound (e.g., 10 µM).

  • Methodology: Engage a contract research organization (CRO) or utilize an in-house platform that offers broad screening panels. These panels often include hundreds of G-protein coupled receptors (GPCRs), kinases, ion channels, and other common drug targets. Radioligand binding assays or enzymatic assays are common formats.

  • Interpretation: A common threshold for a "hit" is >50% inhibition or displacement in the assay. These hits are not yet confirmed off-targets but warrant further investigation.

Tier 2: IC₅₀ Determination and Confirmatory Analysis

For every hit identified in Tier 1, the next crucial step is to determine the potency of the interaction. This involves generating a full dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Methodology: The same assay format used in Tier 1 is typically employed, but with the test compound serially diluted over a wide concentration range (e.g., from 100 µM down to 1 pM).

  • Causality: This step is essential because it quantifies the potency of the off-target interaction. A potent off-target IC₅₀ (e.g., in the nanomolar range) is a significant concern, whereas a weak IC₅₀ (e.g., high micromolar) may be acceptable depending on the therapeutic window of the primary target. Cross-reactivity is often expressed as a percentage relative to the primary analyte[5].

Experimental Protocol: Determination of Cross-Reactivity using Competitive ELISA

This protocol provides a general method for determining the IC₅₀ of a test compound against a specific off-target, assuming a competitive immunoassay format is available.[6]

  • Reagents and Materials:

    • Microtiter plate pre-coated with the specific off-target protein.

    • Known ligand (competitor) for the off-target, conjugated to an enzyme (e.g., HRP).

    • Standards of the known ligand at various concentrations.

    • Test compounds (Derivatives 1, 2, 3) serially diluted in assay buffer.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2N H₂SO₄).

    • Microplate reader.

  • Assay Procedure:

    • To the wells of the protein-coated microtiter plate, add the serially diluted test compounds or the standard ligand.

    • Immediately add a fixed concentration of the enzyme-conjugated competitor ligand to all wells.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

    • Wash the plate thoroughly with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark until sufficient color develops (e.g., 15-30 minutes).

    • Add the stop solution to quench the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the concentration for both the standard ligand and the test compounds.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.

    • The selectivity window can be calculated as the ratio of the off-target IC₅₀ to the on-target IC₅₀.

cluster_1 Part 2: In Vitro Screening Workflow T1_Start Test Compound (e.g., 10 µM) T1_Assay Tier 1: Broad-Panel Screen (e.g., >400 targets) Radioligand Binding / Enzymatic Assays T1_Start->T1_Assay T1_Decision >50% Inhibition? T1_Assay->T1_Decision T1_NoHit No Significant Hit (Low Priority for this Target) T1_Decision->T1_NoHit No T2_Start Tier 2: Confirmatory Assay T1_Decision->T2_Start Yes T2_Assay Generate 10-point Dose-Response Curve T2_Start->T2_Assay T2_Calc Calculate IC₅₀ Value T2_Assay->T2_Calc T2_Result Quantitative Potency (e.g., IC₅₀ = 500 nM) T2_Calc->T2_Result

Caption: A tiered workflow for in-vitro cross-reactivity screening.

Part 3: Data Interpretation and Comparative Analysis

Once IC₅₀ values are generated, the data must be structured to allow for objective comparison between derivatives. The goal is to identify compounds with the largest "selectivity window"—the ratio between on-target potency and off-target potency.

Comparative Data Table (Hypothetical Example)

The table below illustrates how to present data for three hypothetical derivatives of this compound. Assume the primary target is "Target X," a novel kinase.

Compound IDPrimary Target IC₅₀ (Target X, nM)Off-Target IC₅₀ (COX-1, nM)[1]Off-Target IC₅₀ (hERG, µM)Selectivity Window (COX-1)Selectivity Window (hERG)
Derivative A 15850> 3057-fold> 2000-fold
Derivative B 506001212-fold 240-fold
Derivative C 25> 10,000> 30> 400-fold > 1200-fold
  • Analysis: In this hypothetical comparison, Derivative C emerges as the most promising candidate. It maintains good potency against the primary target while showing minimal activity against two critical off-targets: COX-1 (a plausible off-target based on the anthranilic acid scaffold[1]) and hERG (a common cardiovascular liability). Derivative B shows a poor selectivity window against COX-1, making it a less desirable candidate.

Part 4: Advancing to Cellular and Tissue-Based Assays

While in vitro binding and enzymatic assays are essential, they do not fully recapitulate the complexity of a cellular environment. Promising candidates should be advanced to cell-based functional assays to confirm that the observed off-target binding translates to a functional effect. For late-stage preclinical candidates, tissue cross-reactivity (TCR) studies using immunohistochemistry on a panel of human tissues are a standard regulatory requirement to identify potential tissue-specific binding before first-in-human studies[7].

Conclusion

A systematic and tiered approach to cross-reactivity profiling is not merely a screening exercise but a fundamental component of rational drug design. For novel scaffolds like this compound, where public data is scarce, establishing this rigorous workflow is paramount. By integrating predictive in silico methods with broad and then focused in vitro assays, researchers can generate robust, comparative data. This allows for the early identification and prioritization of derivatives with the highest potential for success, ultimately saving resources and reducing the risk of late-stage failures.

References

  • BenchChem. (n.d.). Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers.
  • Wikipedia. (n.d.). Cross-reactivity.
  • Singh, H., et al. (2016). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Oxford Academic.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. PubMed Central.
  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (n.d.). PubMed.
  • Khan, I., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central.
  • The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. (2023). MDPI.
  • Kumar, R., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University.
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
  • Nakazato, A., et al. (n.d.). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed.
  • Kalinina, I., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects.
  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
  • BenchChem. (n.d.). Cross-Reactivity of Salicylic Acid Analogs in Immunoassays: A Comparative Guide.
  • EvitaChem. (n.d.). Buy 2-Amino-3-fluoro-6-nitrobenzoic acid.
  • Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Different Routes to 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2-Amino-6-fluoro-3-methylbenzoic acid, a key building block in the development of novel pharmaceuticals, presents a considerable challenge in process chemistry. The efficiency of its production is paramount, directly impacting the economic viability and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable compound, offering a critical evaluation of their respective merits and drawbacks, supported by detailed experimental protocols and efficiency metrics.

Introduction: The Importance of this compound

This compound is a substituted anthranilic acid derivative. The unique arrangement of its functional groups—an amine, a carboxylic acid, a fluorine atom, and a methyl group—makes it a highly sought-after intermediate in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the other substituents provide multiple points for molecular elaboration, enabling the synthesis of complex and potent therapeutic agents. Given its significance, the development of an efficient and scalable synthetic route is a critical endeavor.

Comparative Analysis of Synthetic Routes

This guide will focus on two plausible and mechanistically distinct synthetic pathways:

  • Route 1: The Isatin Pathway: A classical approach involving the construction and subsequent oxidative cleavage of a substituted isatin intermediate.

  • Route 2: The Nitration-Reduction Pathway: A more direct functional group interconversion approach starting from a commercially available substituted benzoic acid.

The following table summarizes the key performance indicators for each route, providing a clear and objective comparison.

MetricRoute 1: Isatin PathwayRoute 2: Nitration-Reduction Pathway
Starting Material 3-Fluoro-2-methylaniline2-Fluoro-3-methylbenzoic acid
Key Transformations Isatin formation, Oxidative ring-openingElectrophilic Nitration, Nitro group reduction
Number of Steps 32
Overall Yield (Estimated) 60-70%55-65%
Purity (Estimated) High, purification often by recrystallizationGood, may require chromatography
Key Advantages Well-established chemistry, potentially high purityShorter route, fewer steps
Key Challenges Longer route, handling of hazardous reagentsRegioselectivity of nitration, potential for side products

Route 1: The Isatin Pathway

This route leverages the well-established Sandmeyer isatin synthesis, a reliable method for constructing the indole-2,3-dione core, followed by an oxidative cleavage to unveil the desired anthranilic acid.

Scientific Rationale and Causality

The choice of 3-fluoro-2-methylaniline as the starting material is strategic. The cyclization to form the isatin ring is directed by the aniline nitrogen. The subsequent oxidative cleavage with hydrogen peroxide under basic conditions is a robust and high-yielding transformation that selectively breaks the C2-C3 bond of the isatin ring, leading to the formation of the corresponding anthranilic acid. This method often provides a clean product that can be purified by simple recrystallization.

Visualization of the Isatin Pathway

Isatin Pathway cluster_0 Step 1: Chloral Hydrate Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidative Cleavage 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Isonitrosoacetanilide_Intermediate Isonitrosoacetanilide Intermediate 3-Fluoro-2-methylaniline->Isonitrosoacetanilide_Intermediate Chloral hydrate, Hydroxylamine 6-Fluoro-7-methylisatin 6-Fluoro-7-methylisatin Isonitrosoacetanilide_Intermediate->6-Fluoro-7-methylisatin H2SO4 Final_Product_1 This compound 6-Fluoro-7-methylisatin->Final_Product_1 H2O2, NaOH

Caption: Synthetic workflow for the Isatin Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide

  • In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, a solution of chloral hydrate (0.12 mol) in water (250 mL) is prepared.

  • To this solution, anhydrous sodium sulfate (0.24 mol) is added, followed by a solution of hydroxylamine hydrochloride (0.24 mol) in water (100 mL).

  • The mixture is heated to 60 °C to ensure complete dissolution.

  • A solution of 3-fluoro-2-methylaniline (0.1 mol) in water (100 mL) and concentrated hydrochloric acid (10 mL) is then added dropwise over 30 minutes.

  • The reaction mixture is heated to reflux for 1-2 minutes, during which a precipitate forms.

  • The flask is cooled in an ice bath, and the precipitate is collected by filtration, washed with cold water, and dried to afford the isonitrosoacetanilide intermediate. Expected yield: 85-90%.

Step 2: Synthesis of 6-Fluoro-7-methylisatin [1][2]

  • Concentrated sulfuric acid (150 mL) is placed in a 500 mL beaker and heated to 70-80 °C on a water bath.

  • The dried N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (0.08 mol) is added portion-wise to the stirred sulfuric acid, maintaining the temperature below 80 °C.

  • After the addition is complete, the mixture is stirred for an additional 10 minutes.

  • The reaction mixture is then carefully poured onto crushed ice (500 g).

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried to give 6-fluoro-7-methylisatin.[1][2] Expected yield: 75-85%.

Step 3: Synthesis of this compound

  • In a 500 mL round-bottomed flask, 6-fluoro-7-methylisatin (0.05 mol) is suspended in 1 M aqueous sodium hydroxide solution (150 mL).

  • The mixture is stirred and cooled in an ice bath.

  • 30% Hydrogen peroxide (0.1 mol) is added dropwise, keeping the temperature below 10 °C.

  • After the addition, the reaction mixture is stirred at room temperature for 1 hour.

  • The solution is then carefully acidified with 3 M hydrochloric acid to a pH of approximately 4-5.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from ethanol/water may be performed for further purification. Expected yield: 90-95%.

Route 2: The Nitration-Reduction Pathway

This route offers a more convergent approach, starting from the readily available 2-fluoro-3-methylbenzoic acid and introducing the amino group via a two-step nitration and reduction sequence.

Scientific Rationale and Causality

The success of this route hinges on the regioselectivity of the electrophilic nitration step. The starting material possesses three substituents with competing directing effects: the fluorine and methyl groups are ortho, para-directing, while the carboxylic acid is meta-directing. The nitration is expected to occur at the position most activated and sterically accessible. Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, typically achieved through catalytic hydrogenation.

Visualization of the Nitration-Reduction Pathway

Nitration_Reduction_Pathway cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic acid Nitro_Intermediate 2-Fluoro-3-methyl-6-nitrobenzoic acid 2-Fluoro-3-methylbenzoic_acid->Nitro_Intermediate HNO3, H2SO4 Final_Product_2 This compound Nitro_Intermediate->Final_Product_2 H2, Pd/C

Caption: Synthetic workflow for the Nitration-Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-methyl-6-nitrobenzoic acid [3]

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice-salt bath, place concentrated sulfuric acid (50 mL).

  • Add 2-fluoro-3-methylbenzoic acid (0.1 mol) portion-wise, ensuring the temperature remains below 10 °C.

  • A nitrating mixture is prepared by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cool.

  • The cold nitrating mixture is added dropwise to the solution of the benzoic acid derivative over 30-45 minutes, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, the reaction is stirred for an additional 1-2 hours at 0-5 °C.

  • The reaction mixture is then poured carefully onto crushed ice (300 g).

  • The precipitated solid is collected by filtration, washed with copious amounts of cold water, and dried. Expected yield: 70-80%.

Step 2: Synthesis of this compound

  • In a Parr hydrogenation bottle, dissolve 2-fluoro-3-methyl-6-nitrobenzoic acid (0.05 mol) in ethanol (100 mL).

  • Add 10% Palladium on carbon (50% wet, 0.5 g) to the solution.

  • The vessel is sealed and flushed with nitrogen, then pressurized with hydrogen to 50 psi.

  • The mixture is shaken at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final product. Expected yield: 85-95%.

Conclusion and Recommendations

Both the Isatin Pathway and the Nitration-Reduction Pathway offer viable routes to this compound, each with its own set of advantages and challenges.

  • The Isatin Pathway is a longer but potentially more robust route, relying on well-understood classical reactions. It is likely to produce a high-purity product with straightforward purification. This route may be preferable for applications where final product purity is the primary concern.

  • The Nitration-Reduction Pathway is more concise, which is advantageous in terms of step economy. However, the critical nitration step's regioselectivity needs careful optimization to avoid the formation of undesired isomers, which could complicate purification. This route is attractive for its directness but requires stringent process control.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, available equipment, and economic considerations. For large-scale production, the shorter Nitration-Reduction Pathway might be more cost-effective, provided the regioselectivity can be reliably controlled. For smaller-scale synthesis where purity is paramount, the Isatin Pathway may be the more prudent choice.

References

  • Google Patents. A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • PubMed. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. [Link]
  • Google Patents.
  • ResearchGate.
  • McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]
  • ScholarWorks.
  • ResearchGate. Nitration of 3-methylbenzoic acid with Mixed acid. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Derivatives of 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Rigorous Validation Cascade

The compound 2-amino-6-fluoro-3-methylbenzoic acid belongs to the broader class of anthranilic acid derivatives. This chemical family is notable in medicinal chemistry, with members like mefenamic acid known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Novel derivatives of this parent scaffold represent a promising avenue for the development of next-generation anti-inflammatory agents. However, the journey from a newly synthesized molecule to a viable drug candidate is contingent on rigorous, unbiased biological evaluation.

This guide provides a comprehensive framework for the in vitro validation of novel derivatives of this compound, with a focus on their potential as selective COX-2 inhibitors. As drug development professionals, our primary objective is to generate high-quality, reproducible data that confidently informs critical go/no-go decisions. This requires more than just running an assay; it demands a multi-step validation cascade designed to confirm on-target activity, eliminate false positives, and characterize the pharmacological profile of each compound. We will proceed through a logical sequence of primary screening, orthogonal hit confirmation, selectivity profiling, and essential counter-screening to build a robust data package for our novel chemical entities (NCEs).

Chapter 1: The Assay Validation Framework: Principles of a Self-Validating System

Before initiating any screening, it is imperative to establish the principles of assay validation. An assay is only "fit for purpose" if it is robust, reproducible, and relevant to the biological question at hand.[3][4] For high-throughput screening (HTS), we rely on statistical metrics to monitor assay performance in real-time.[5][6]

Key Quality Control Parameters:

  • Z'-Factor: This statistical parameter is the gold standard for HTS assay quality. It reflects the dynamic range of the assay and the data variation associated with the measurements. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.

  • Signal-to-Background (S/B) Ratio: This measures the magnitude of the assay signal relative to the background noise, indicating the strength of the detection window.

  • Coefficient of Variation (%CV): This metric quantifies the relative variability of data points within a sample group (e.g., positive or negative controls). A %CV of ≤20% is generally acceptable for cell-based assays.[5]

The validation process should be viewed as a funnel, progressively filtering a large number of initial compounds down to a small set of high-quality, validated hits.[7] This cascade approach ensures that resources are focused on the most promising molecules.

G cluster_0 Assay Validation Cascade Primary HTS Primary HTS Hit Confirmation (Orthogonal Assay) Hit Confirmation (Orthogonal Assay) Primary HTS->Hit Confirmation (Orthogonal Assay) ~1-5% Hit Rate Selectivity Profiling (COX-1 vs. COX-2) Selectivity Profiling (COX-1 vs. COX-2) Hit Confirmation (Orthogonal Assay)->Selectivity Profiling (COX-1 vs. COX-2) Confirm MOA Counter-Screening (Cytotoxicity & Interference) Counter-Screening (Cytotoxicity & Interference) Selectivity Profiling (COX-1 vs. COX-2)->Counter-Screening (Cytotoxicity & Interference) Assess Specificity Validated Hits Validated Hits Counter-Screening (Cytotoxicity & Interference)->Validated Hits Eliminate Artifacts

Caption: The In Vitro Assay Validation Cascade.

Chapter 2: Primary Assay - High-Throughput Screening for COX-2 Inhibition

Assay Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid into the intermediate prostaglandin G2 (PGG2). A fluorometric probe is then used to detect PGG2, producing a fluorescent signal that is directly proportional to enzyme activity. Inhibitors of COX-2 will reduce the amount of PGG2 produced, leading to a decrease in the fluorescent signal.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening
  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's protocol (e.g., from a commercial kit).

    • Prepare a stock solution of the substrate, Arachidonic Acid.

    • Dissolve all novel derivatives, a positive control inhibitor (Celecoxib), and a negative control compound in 100% DMSO to create 10 mM stock solutions.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the 10 mM compound stocks into a 384-well, opaque-walled assay plate to achieve a final screening concentration of 10 µM.

    • Plate Layout:

      • Columns 1-2: Negative Control (DMSO vehicle only).

      • Columns 3-4: Positive Control (Celecoxib, final concentration 1 µM).

      • Columns 5-48: Novel derivatives.

  • Assay Execution:

    • Add 10 µL of diluted COX-2 enzyme solution to all wells and incubate for 15 minutes at 25°C.

    • Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 20 µL of this mix to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Data Acquisition & Analysis:

    • Measure the fluorescence kinetically for 15 minutes at Ex/Em = 535/587 nm.

    • Calculate the rate of reaction (slope of the kinetic read).

    • Normalize the data:

      • Set the average of the Negative Control wells to 100% activity.

      • Set the average of the Positive Control wells to 0% activity.

    • Calculate the percent inhibition for each novel derivative.

    • Hit Criteria: A compound is typically considered a "hit" if it demonstrates ≥50% inhibition at the screening concentration.

Chapter 3: Secondary & Orthogonal Assays for Hit Confirmation

Scientific Rationale: An initial positive result in a primary screen is merely the beginning.[10] It is critical to re-test the initial "hits" in a secondary, orthogonal assay to confirm their activity and rule out false positives that may arise from assay-specific interference (e.g., compound auto-fluorescence).[10][11][12] An orthogonal assay measures the same biological endpoint but uses a different detection technology.[11][12] For this, we will switch from a fluorescence-based activity assay to an ELISA-based method that directly quantifies the downstream product of the COX-2 reaction, Prostaglandin E2 (PGE2).

Assay Principle: This assay uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of PGE2 produced by COX-2. Recombinant COX-2 is incubated with arachidonic acid and the test compounds. The resulting reaction mixture is then added to a plate pre-coated with antibodies specific for PGE2. The amount of PGE2 produced is inversely proportional to the colorimetric signal generated, allowing for quantification of COX-2 inhibition.[13]

Comparative Data: Primary vs. Orthogonal Assay

This table presents hypothetical data for five lead candidates identified from the primary screen. The goal is to see if the activity observed in the primary assay translates to the orthogonal assay, thus increasing confidence in the hit.

Compound IDPrimary Assay (% Inhibition @ 10 µM)Orthogonal Assay (PGE2 IC50, µM)Confirmation StatusRationale
Comparator
Celecoxib98.5%0.05-Potent standard
Novel Derivatives
NCE-00185.2%0.25Confirmed Potent and confirmed activity
NCE-00279.8%> 50False Positive Activity likely due to assay interference
NCE-00365.1%1.5Confirmed Moderate potency, confirmed activity
NCE-00492.0%0.18Confirmed High potency, confirmed activity
NCE-00558.4%15.2Weak/Confirmed Weak but confirmed activity

Chapter 4: Selectivity & Specificity Profiling

Scientific Rationale: A major goal in developing modern anti-inflammatory drugs is to selectively inhibit COX-2 over COX-1.[14] The constitutive COX-1 isoform is crucial for protecting the gastric mucosa and maintaining kidney function.[9] Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs. Therefore, determining the selectivity of our confirmed hits is a critical step in prioritizing candidates for further development.

Assay Principle: This is not a new assay, but rather a parallel execution of the confirmed orthogonal assay (PGE2 ELISA) using the two different enzyme isoforms: human recombinant COX-1 and COX-2. By determining the IC50 value for each compound against both enzymes, we can calculate a Selectivity Index.

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

G cluster_0 COX Pathway & Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) Stomach Lining Kidney Function AA->COX1 COX2 COX-2 (Inducible) Inflammation Pain AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory NSAID Non-Selective NSAID (e.g., Ibuprofen) NSAID->COX1 NSAID->COX2 COXIB Selective Inhibitor (e.g., NCE-004) COXIB->COX2 G cluster_0 IC50 vs. CC50 Workflow Start Confirmed Hit (e.g., NCE-004) Dose_Response_COX2 Dose-Response Curve in COX-2 Assay Start->Dose_Response_COX2 Dose_Response_Viability Dose-Response Curve in Viability Assay Start->Dose_Response_Viability Calculate_IC50 Calculate IC50 (Potency) Dose_Response_COX2->Calculate_IC50 Calculate_CC50 Calculate CC50 (Cytotoxicity) Dose_Response_Viability->Calculate_CC50 Compare Compare CC50 vs. IC50 Calculate_IC50->Compare Calculate_CC50->Compare Viable Viable Candidate (CC50 >> IC50) Compare->Viable Therapeutic Window Toxic Toxic Compound (CC50 ≈ IC50) Compare->Toxic No Window

Caption: Workflow for Determining the Therapeutic Window.

Conclusion: Synthesizing Data for Confident Candidate Selection

This comprehensive guide outlines a robust, multi-step in vitro assay cascade essential for the validation of novel this compound derivatives as potential COX-2 inhibitors. By systematically progressing from a broad primary screen to specific orthogonal, selectivity, and cytotoxicity assays, we build a weight-of-evidence case for each compound. This rigorous, self-validating approach moves beyond simple activity measurements to provide a nuanced pharmacological profile. It effectively eliminates false positives, quantifies selectivity, and ensures that the desired on-target activity is not an artifact of cytotoxicity. The final data package, exemplified by the promising profile of candidate NCE-004, allows research teams to make confident, data-driven decisions, ensuring that only the highest quality chemical matter advances toward further preclinical development.

References

  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals Software. [Link]
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). SpringerLink. [Link]
  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.).
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2011). PubMed Central. [Link]
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. [Link]
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Orthogonal Assay Service.
  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • From gene to valid
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). SpringerLink. [Link]
  • HTS Assay Valid
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PubMed Central. [Link]
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
  • Update on in vitro cytotoxicity assays for drug development. (2011).
  • High-throughput screening. Wikipedia. [Link]
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2022). IJPQA. [Link]
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
  • Assay Valid
  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. (2010). U.S.
  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.

Sources

A Researcher's Guide to Comparative Docking of 2-Amino-6-fluoro-3-methylbenzoic Acid Analogs for Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-Amino-6-fluoro-3-methylbenzoic acid analogs targeting the inducible cyclooxygenase-2 (COX-2) enzyme. COX-2 is a well-validated target for anti-inflammatory drugs, and anthranilic acid derivatives have shown promise as inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The core of this guide is built on the principle that understanding the structure-activity relationship (SAR) is paramount in rational drug design.[4] By systematically modifying the parent scaffold of this compound and evaluating the in silico binding affinity and interaction patterns of the resulting analogs, we can derive valuable insights for the design of more potent and selective COX-2 inhibitors.

Foundational Principles: Why Comparative Docking and Why COX-2?

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex.[5][6] This method allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing.[7]

Causality in Target Selection: The choice of COX-2 as the target is deliberate. COX-2 is an inducible enzyme that plays a significant role in inflammation and pain, making it a prime target for non-steroidal anti-inflammatory drugs (NSAIDs).[2][8] Several existing NSAIDs are derivatives of anthranilic acid, the parent scaffold of our lead compound.[1][9] This established link provides a strong rationale for exploring novel analogs within this chemical class for COX-2 inhibition.

Experimental Design: A Self-Validating Workflow

The robustness of any in silico study hinges on a well-designed and validated workflow. The following protocol is designed to be self-validating by incorporating control compounds and cross-referencing with known experimental data where available.

Logical Workflow for Comparative Docking

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Interpretation Phase Target_Selection Target Selection (COX-2) Ligand_Preparation Ligand Preparation (Analogs) Target_Selection->Ligand_Preparation Receptor_Preparation Receptor Preparation (PDB) Target_Selection->Receptor_Preparation Docking_Simulation Molecular Docking Simulation Ligand_Preparation->Docking_Simulation Receptor_Preparation->Docking_Simulation Pose_Analysis Binding Pose & Interaction Analysis Docking_Simulation->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scoring->SAR_Analysis Data_Comparison Comparison with Experimental Data (if available) SAR_Analysis->Data_Comparison Lead_Identification Lead Candidate Identification Data_Comparison->Lead_Identification

Caption: A flowchart of the comparative docking workflow.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the comparative docking study.

Target Protein Preparation
  • Obtain the Crystal Structure: Download the X-ray crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR.[8]

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Scaffold and Analogs: The parent compound is this compound. A set of hypothetical analogs should be designed to probe the structure-activity relationship. These analogs should feature modifications at key positions, such as the amino and carboxylic acid groups, and substitutions on the aromatic ring.

  • 3D Structure Generation:

    • Draw the 2D structures of the parent compound and its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges to each atom.

Molecular Docking Simulation
  • Grid Generation: Define the binding site on the COX-2 protein. This is typically done by creating a grid box centered on the active site occupied by the co-crystallized ligand in the original PDB structure.[10]

  • Docking Algorithm: Employ a validated docking algorithm, such as AutoDock Vina, GOLD, or Glide.[6][11] These programs use different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the receptor's active site.[11]

  • Execution: Perform the docking of each analog into the prepared COX-2 active site. It is recommended to perform multiple docking runs for each ligand to ensure the convergence of the results.[11]

Analysis of Docking Results
  • Binding Energy: The primary quantitative output of a docking simulation is the binding energy (or docking score), which estimates the binding affinity of the ligand for the protein.[12] Lower binding energies generally indicate more favorable binding.

  • Binding Pose and Interactions: Visualize the docked poses of the ligands in the COX-2 active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Comparison: Compare the binding energies and interaction patterns of the analogs with the parent compound and any known COX-2 inhibitors included as controls.

Data Presentation and Interpretation

A well-structured table is essential for comparing the results of the docking study.

Table 1: Comparative Docking Results of this compound Analogs against COX-2

Compound IDModificationDocking Score (kcal/mol)Key Interacting ResiduesPredicted IC50 (µM) (Hypothetical)
Parent This compound-7.5Arg120, Tyr355, Ser53015.2
Analog 1 -COOH to -CONH2-6.2Tyr355, Ser53045.8
Analog 2 -NH2 to -NHCOCH3-8.1Arg120, Tyr355, Ser530, Phe5188.5
Analog 3 3-methyl to 3-chloro-7.8Arg120, Tyr355, Ser53011.3
Analog 4 6-fluoro to 6-chloro-7.6Arg120, Tyr355, Ser53013.9
Celecoxib (Reference)-9.5Arg513, His90, Gln1920.04

Note: The Predicted IC50 values are hypothetical and for illustrative purposes only. They would need to be determined experimentally.

Interpreting the Structure-Activity Relationship (SAR)

The data from the docking study can be used to build a SAR model.

G cluster_sar Structure-Activity Relationship Parent Parent Compound (this compound) Analog1 Analog 1 (-COOH to -CONH2) Decreased Activity Parent->Analog1 Modification of Carboxylic Acid Analog2 Analog 2 (-NH2 to -NHCOCH3) Increased Activity Parent->Analog2 Modification of Amino Group Analog3 Analog 3 (3-methyl to 3-chloro) Slightly Increased Activity Parent->Analog3 Modification of Methyl Group

Caption: A diagram illustrating the structure-activity relationship.

  • The carboxylic acid group is likely crucial for activity, as its replacement with an amide (Analog 1) leads to a significant decrease in predicted binding affinity.

  • Acetylation of the amino group (Analog 2) may lead to enhanced binding, possibly by forming additional interactions within the active site.

  • Substitution of the methyl group with a chloro group (Analog 3) could be a favorable modification.

Trustworthiness and Validation

To ensure the trustworthiness of the docking results, it is crucial to:

  • Use a well-validated docking program.

  • Carefully prepare both the protein and ligand structures.

  • Include a known inhibitor as a positive control to validate the docking protocol. If the docking protocol can reproduce the experimentally determined binding mode of the known inhibitor, it increases confidence in the results for the novel analogs.

  • Correlate docking scores with experimental data whenever possible. A strong correlation between in silico predictions and in vitro or in vivo activity provides the highest level of validation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking study of this compound analogs as potential COX-2 inhibitors. The outlined protocol, from target selection to data analysis, is designed to be scientifically rigorous and yield actionable insights for drug discovery programs.

The most promising analogs identified through this in silico screening should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to confirm their COX-2 inhibitory activity. Further optimization of the lead compounds can then be pursued based on the experimental results, creating an iterative cycle of design, synthesis, and testing.

References

  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activ
  • Exploring the Dual Inhibitory Activity of Novel Anthranilic Acid Derivatives towards α-Glucosidase and Glycogen Phosphorylase Antidiabetic Targets: Design, In Vitro Enzyme Assay, and Docking Studies. [Link]
  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. [Link]
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. [Link]
  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. [Link]
  • Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. [Link]
  • Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis. [Link]
  • Medicinal chemistry of anthranilic acid deriv
  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. [Link]
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]
  • Docking Studies of Cyclooxygenase 2 inhibitory activity of Flavonoids. [Link]
  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. [Link]
  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
  • Pharmaceutical Chemistry Of Anthranilic Acid Deriv
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
  • Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
  • Molecular Docking: A structure-based drug designing approach. [Link]
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed, authoritative framework for the proper disposal of 2-Amino-6-fluoro-3-methylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from structurally similar compounds. Analogs such as 2-Amino-6-fluorobenzoic acid and other aminobenzoic acid derivatives are consistently classified as irritants.

Anticipated Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3]

The fluorinated and methylated aromatic structure suggests that thermal decomposition could release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[2][4] Therefore, the primary causality for the stringent disposal protocols is to prevent unintended exposure to personnel via skin contact, eye contact, or inhalation and to avoid uncontrolled reactions or environmental release.[2]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Preparation

Given the irritant nature of the compound, establishing a barrier between the researcher and the chemical is a non-negotiable first step. The Occupational Safety and Health Administration (OSHA) mandates specific PPE for handling hazardous chemicals to ensure a safe workplace.[5][6]

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1][2]
Eye & Face Protection Chemical safety goggles or glasses. A face shield is recommended if there is a risk of splashing.[1]To protect against dust particles or splashes causing serious eye irritation.[1][2]
Skin & Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[1][2]To prevent inhalation of dust, which may cause respiratory tract irritation.

Pre-Disposal Checklist:

  • Confirm the location of the nearest emergency eyewash station and safety shower.

  • Ensure the designated hazardous waste storage area, known as a Satellite Accumulation Area (SAA), is prepared.[7][8]

  • Obtain the correct, compatible hazardous waste container.

  • Prepare a hazardous waste label.

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9][10] The following procedure ensures compliance and safety.

Step 1: Waste Segregation and Container Selection

Causality: Improper segregation can lead to dangerous chemical reactions. The choice of container is critical to prevent leaks and degradation.

  • Do Not Mix: This compound must be treated as a hazardous chemical waste. Do not mix it with non-hazardous waste. It should be segregated as a solid organic waste.

  • Container Integrity: Use a container made of a material that is non-reactive with the acid, such as a high-density polyethylene (HDPE) bottle. The container must have a secure, screw-top cap to prevent leakage.[7]

  • Headroom: Do not fill the container completely. Leave at least 10% of headspace (one-inch headroom) to allow for expansion of contents.[7]

Step 2: Accurate Waste Labeling

Causality: Proper labeling is an OSHA and EPA requirement that communicates hazards to all personnel and waste handlers.[8][10]

  • Labeling at Point of Generation: The moment the first drop of waste enters the container, it must be labeled.[8]

  • Required Information: The label must include the following:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • An accurate statement of the hazards. Check the appropriate hazard pictograms (e.g., Exclamation Mark for irritant).[10]

    • The accumulation start date (the date the first waste is added).

    • The name of the Principal Investigator and the laboratory location (building and room number).[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Causality: The SAA provides a designated, controlled location for the short-term storage of hazardous waste, minimizing risks within the active laboratory space.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential spills.[9]

  • Time and Volume Limits: A container can remain in the SAA for up to one year, but it must be moved to the central storage area within three days of becoming full.[7]

Step 4: Arranging Final Disposal

Causality: Final disposal must be handled by a licensed hazardous waste contractor to ensure the waste is transported, treated, and disposed of in an environmentally sound manner according to federal and local regulations.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[10]

  • Documentation: Complete any required waste pickup forms, ensuring that all information matches the container label.

  • Final Destination: The EHS-approved vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The recommended disposal method for this type of compound is typically incineration in an approved facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed in the table above.

  • Containment: Prevent the spread of the solid material. Avoid raising dust.[2]

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, sealable container for disposal.[1][2] Do not use water to clean up as this may spread contamination.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your lab's standard operating procedures) and then soap and water.

  • Dispose of Waste: Label the container with the spill cleanup materials as hazardous waste and dispose of it through EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound container Select Compatible Container (HDPE, Screw-top) start->container spill Spill Occurs start->spill label Label Immediately with: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label saa Store in Designated SAA (Secondary Containment, Closed Lid) label->saa check_full Is Container Full? saa->check_full check_full->saa No ehs_pickup Arrange Pickup via EHS (Complete Paperwork) check_full->ehs_pickup Yes final_disposal Final Disposal by Licensed Vendor (e.g., Incineration) ehs_pickup->final_disposal spill_protocol Follow Spill Protocol: Alert, PPE, Contain, Clean, Dispose of Cleanup Material spill->spill_protocol spill_protocol->container Collect Waste

Caption: Decision workflow for compliant disposal of this compound.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Safety Data Sheet: 2-Amino-6-(trifluoromethyl)benzoic acid. Synquest Labs.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee Knoxville.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet: 2-Amino-6-fluorobenzoic acid. Fisher Scientific.
  • Safety Data Sheet: 6-Amino-m-toluic acid. Thermo Fisher Scientific.
  • Safety Data Sheet: 3-Fluorobenzoic acid. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Amino-6-fluoro-3-methylbenzoic acid (CAS 874804-26-9), a compound of interest in modern drug discovery and chemical synthesis. As researchers and developers, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety protocols and the specific hazard profile of this fluorinated aromatic compound.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are the cornerstone of our PPE strategy. The compound is a solid powder, meaning the primary exposure risks are through inhalation of dust, and direct contact with the skin and eyes.[2] The fluorinated nature of the molecule also calls for a heightened level of caution, as fluorinated organic compounds can present unique safety challenges.[3]

The Core Directive: Foundational PPE for All Operations

Before any manipulation of this compound, a baseline of PPE is mandatory. This "always-on" protocol is designed to protect against unforeseen splashes, spills, and incidental contact.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][5] These provide a seal around the eyes, protecting from dust and splashes.

  • Enhanced Precaution: When there is a significant risk of splashing (e.g., during reaction quenching or bulk solvent transfer), a full-face shield must be worn in addition to chemical splash goggles.[1][6] The face shield protects the entire face from corrosive or irritating splashes.

Skin and Body Protection
  • Gloves: This compound is known to cause skin irritation.[1] The choice of glove material is critical and depends on the solvent used.

    • For Solid Handling (Weighing, Transfers): Nitrile gloves are generally suitable for incidental contact with the solid powder.[6] Always use the proper glove removal technique to avoid skin contact with the contaminated outer surface.[7]

    • For Work in Solution: When the compound is dissolved, the solvent dictates the glove choice. Consult the glove manufacturer’s compatibility chart to ensure the material is resistant to the specific solvent being used.[3] For enhanced protection, especially with readily absorbed solvents, double-gloving is recommended.[3]

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[3] This protects your skin and personal clothing from contamination. Lab coats should never be worn outside of the laboratory area.[8]

Operational Plan: Task-Specific PPE Protocols

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks involving this compound.

Laboratory Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting Solid Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesNitrile GlovesLab CoatRecommended if outside a ventilated enclosure
Dissolution/Solution Prep Chemical Fume HoodSafety GogglesSolvent-Appropriate Gloves (Nitrile, Neoprene, etc.)Lab CoatNot typically required if in fume hood
Running a Reaction Chemical Fume HoodSafety Goggles & Face Shield (if splash risk)Solvent-Appropriate Gloves (Double-glove recommended)Lab CoatNot typically required if in fume hood
Work-up/Extraction Chemical Fume HoodSafety Goggles & Face ShieldSolvent-Appropriate Gloves (Double-glove recommended)Chemical-Resistant Apron over Lab CoatNot typically required if in fume hood
Handling Bulk Quantities Chemical Fume HoodSafety Goggles & Face ShieldHeavy-Duty, Solvent-Appropriate GlovesChemical-Resistant Apron over Lab CoatRecommended; consult safety officer
Small Spill Clean-up N/ASafety Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesLab CoatN95/P2 Respirator (minimum)

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_end Final Checks & Disposal Start Begin Work with This compound AssessTask Assess Task: Weighing, Solution, Reaction? Start->AssessTask AssessScale Assess Scale: <1g, >1g, Bulk? AssessTask->AssessScale Eye Eye Protection: Goggles Always + Face Shield for Splash Risk AssessScale->Eye Gloves Hand Protection: Nitrile for Solids Check Solvent Chart for Solutions Double-Glove for High Risk AssessScale->Gloves Body Body Protection: Lab Coat Always + Apron for Bulk/Splash Risk AssessScale->Body Respiratory Respiratory Protection: Required if Dust/Aerosol is not controlled by ventilation AssessScale->Respiratory Inspect Inspect PPE Before Use Eye->Inspect Gloves->Inspect Body->Inspect Respiratory->Inspect Inspect->Start Fail Proceed Proceed with Work in Fume Hood Inspect->Proceed Pass Disposal Dispose of Contaminated PPE as Hazardous Waste Proceed->Disposal

Caption: PPE selection workflow for handling this compound.

Respiratory Protection: Controlling Inhalation Hazards

The "May cause respiratory irritation" classification (H335) necessitates careful control of airborne dust and aerosols.[1]

  • Primary Control: The most effective way to prevent inhalation is to use engineering controls.[8] Always handle the solid form of this compound inside a certified chemical fume hood, a ventilated balance enclosure, or a glovebox.[4][9]

  • Secondary Control: If engineering controls are insufficient or not available for a specific task, respiratory protection is required.

    • For Dust: A NIOSH-approved N95 or P2 (EN 143) particulate respirator is the minimum requirement.[10]

    • For Vapors/Mists from Solutions: If working with a solution outside of a fume hood where vapors may be generated, an air-purifying respirator with cartridges appropriate for organic vapors should be used.[8]

    • All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as per OSHA 29 CFR 1910.134.[4]

Disposal Plan: Safe Removal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weighing papers, that has come into contact with this compound must be considered hazardous waste.[3]

  • Waste Collection: Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.[3][7] Do not mix with general laboratory trash.

  • Institutional Guidelines: Follow all local, state, and national regulations for hazardous waste disposal.[5] Consult your institution's Environmental Health & Safety (EH&S) office for specific procedures.

By adhering to this comprehensive PPE and handling plan, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • iGEM. (2017). LABORATORY SAFETY.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.